Sulfamerazine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPBRPIAZZHUNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023612 | |
| Record name | Sulfamerazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulfamerazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.04e-01 g/L | |
| Record name | Sulfamerazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01581 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfamerazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
127-79-7 | |
| Record name | Sulfamerazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfamerazine [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamerazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01581 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | sulfamerazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | sulfamerazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, 4-amino-N-(4-methyl-2-pyrimidinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfamerazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfamerazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAMERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR1SAB295F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulfamerazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
236 °C | |
| Record name | Sulfamerazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01581 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfamerazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Sulfamerazine Action on Dihydropteroate Synthetase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamerazine, a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect by targeting a crucial enzyme in the bacterial folic acid synthesis pathway: dihydropteroate (B1496061) synthetase (DHPS).[1][2] Unlike mammals, who obtain folate from their diet, many microorganisms rely on the de novo synthesis of this essential vitamin. Folate is a vital precursor for the synthesis of nucleic acids and certain amino acids, making its production indispensable for bacterial growth and replication.[3] This guide provides an in-depth technical overview of the mechanism of action of this compound on DHPS, including quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.
Mechanism of Action: Competitive Inhibition
The primary mechanism by which this compound inhibits DHPS is through competitive inhibition.[2][4] this compound is a structural analog of the natural substrate of DHPS, para-aminobenzoic acid (PABA).[3] This structural mimicry allows this compound to bind to the PABA-binding site on the DHPS enzyme.[3] By occupying the active site, this compound directly competes with PABA, thereby preventing the synthesis of 7,8-dihydropteroate, the product of the DHPS-catalyzed reaction.[3] This blockade of the folate pathway ultimately leads to the cessation of bacterial growth.[3]
The enzymatic reaction catalyzed by DHPS is the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) and PABA.[5] Structural and kinetic studies have revealed that this reaction proceeds via an SN1 mechanism.[5] The binding of DHPP to DHPS leads to the release of pyrophosphate and the formation of a cationic pterin (B48896) intermediate.[5] This intermediate is then attacked by the amino group of PABA to form 7,8-dihydropteroate.[5] this compound, by competing with PABA, effectively halts this process.
Quantitative Analysis of this compound Inhibition
| Compound | Enzyme Source | Inhibition Metric | Value |
| This compound | Plasmodium falciparum isolates | IC50 | 28 ng/mL |
| Sulfadiazine | Escherichia coli | Ki | 2.5 x 10-6 M[6] |
| 4,4′-Diaminodiphenylsulfone (DDS) | Escherichia coli | I50 | 2 x 10-5 M[6] |
| 4,4′-Diaminodiphenylsulfone (DDS) | Escherichia coli | Ki | 5.9 x 10-6 M[6] |
Table 1: Quantitative Inhibition Data for Sulfonamides against Dihydropteroate Synthetase. This table summarizes key inhibitory parameters for this compound and related sulfonamides. The IC50 value for this compound against the protozoan P. falciparum DHPS is provided, alongside Ki and I50 values for other sulfonamides against E. coli DHPS for comparative purposes.
Experimental Protocols for DHPS Inhibition Assays
The determination of the inhibitory activity of compounds like this compound on DHPS can be achieved through various experimental assays. The following are detailed methodologies for key assays.
Spectrophotometric Coupled Enzyme Assay
This is a continuous assay that monitors the consumption of NADPH, which is proportional to DHPS activity.
Principle: The product of the DHPS reaction, 7,8-dihydropteroate, is reduced by an excess of a coupling enzyme, dihydrofolate reductase (DHFR), using NADPH as a cofactor. The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm.
Materials:
-
Recombinant DHPS enzyme
-
Recombinant DHFR enzyme
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
para-Aminobenzoic acid (PABA)
-
NADPH
-
This compound (or other inhibitor)
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.0)
-
DMSO (for dissolving the inhibitor)
-
UV-Vis microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of DHPS, DHFR, DHPP, PABA, and NADPH in assay buffer.
-
-
Assay Setup (96-well plate):
-
Add a small volume (e.g., 2 µL) of this compound solution at various concentrations to the test wells. Add an equivalent volume of DMSO to the control wells.
-
Add the enzyme mix (DHPS and DHFR) to all wells.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a solution containing the substrates (DHPP and PABA) and the cofactor (NADPH).
-
Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic mode for a set period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the Ki value, perform the assay at various concentrations of both the substrate (PABA) and the inhibitor (this compound) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Pyrophosphate Release Assay
This assay directly measures the release of pyrophosphate, a product of the DHPS reaction.
Principle: The amount of inorganic pyrophosphate (PPi) released is quantified using a colorimetric detection kit.
Materials:
-
Recombinant DHPS enzyme
-
DHPP
-
PABA
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl2, pH 7.6)[7]
-
Pyrophosphate detection kit (e.g., PiColorLock Gold)[7]
Procedure:
-
Assay Setup:
-
Set up reactions containing DHPS, DHPP, and PABA in the assay buffer.
-
Include varying concentrations of this compound in the test reactions.
-
-
Incubation:
-
Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period.
-
-
Detection:
-
Stop the reaction and add the reagents from the pyrophosphate detection kit according to the manufacturer's instructions.
-
Measure the absorbance at the specified wavelength.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of pyrophosphate.
-
Determine the amount of pyrophosphate released in each reaction.
-
Calculate the inhibition of DHPS activity by this compound and determine the IC50 and/or Ki values.
-
Visualizing the Mechanism and Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows.
Caption: Competitive inhibition of DHPS by this compound in the bacterial folate synthesis pathway.
Caption: Step-by-step workflow for the spectrophotometric DHPS inhibition assay.
Conclusion
This compound's mechanism of action on dihydropteroate synthetase is a well-established example of competitive inhibition, forming the basis of its antibacterial activity. By acting as a structural analog of PABA, this compound effectively blocks the bacterial folate synthesis pathway, leading to a bacteriostatic effect. The quantitative assessment of this inhibition, through IC50 and Ki values, is essential for drug development and understanding resistance mechanisms. The detailed experimental protocols provided herein offer a robust framework for conducting such quantitative studies. The continued investigation into the interactions between sulfonamides and DHPS is crucial for the development of novel antimicrobial agents to combat the growing challenge of antibiotic resistance.
References
- 1. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]
An In-depth Technical Guide to AMP-Activated Protein Kinase (AMPK)
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master regulator of cellular and organismal energy homeostasis.[1] It is activated in response to cellular stress signals that deplete ATP, such as low glucose, hypoxia, and ischemia.[2][3] Once activated, AMPK orchestrates a metabolic switch, inhibiting anabolic pathways that consume ATP while promoting catabolic pathways that generate ATP to restore energy balance.[1][2][3][4] Its central role in regulating glucose and lipid metabolism has positioned AMPK as a promising therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cancer.[2][3][5][6] This guide provides a technical overview of the AMPK signaling pathway, detailed experimental protocols for its study, and quantitative data on its modulation, tailored for professionals in drug discovery and biomedical research.
The Core AMPK Signaling Pathway
AMPK exists as a heterotrimeric complex comprising a catalytic α subunit and two regulatory subunits, β and γ.[2] Its activation is a multi-step process tightly regulated by the cellular energy status, primarily the AMP:ATP and ADP:ATP ratios.[1][4]
Upstream Activation: The primary mechanism for AMPK activation is the phosphorylation of Threonine 172 (Thr172) within the activation loop of the α subunit.[2][7] This phosphorylation is carried out by two main upstream kinases:
-
Liver Kinase B1 (LKB1): LKB1 is considered the canonical upstream kinase. In response to an increased AMP:ATP ratio, the binding of AMP to the γ subunit induces a conformational change that makes AMPK a more favorable substrate for LKB1.[2][5][8]
-
Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2): CaMKK2 activates AMPK in response to increases in intracellular calcium levels, a mechanism independent of cellular AMP levels.[1][2]
Binding of AMP or ADP to the γ subunit not only promotes phosphorylation by LKB1 but also allosterically activates the kinase and inhibits its dephosphorylation by protein phosphatases.[5][7][9]
Downstream Effects: Activated AMPK phosphorylates a multitude of downstream targets to restore cellular energy. This response involves both acute metabolic adjustments and long-term transcriptional changes.[1][4]
-
Inhibition of Anabolic Pathways: AMPK curtails ATP consumption by phosphorylating and inhibiting key enzymes in biosynthetic processes. Notable targets include:
-
Acetyl-CoA Carboxylase (ACC): Phosphorylation of ACC inhibits the rate-limiting step of fatty acid synthesis.[1][8]
-
mTORC1: AMPK inhibits the mTORC1 pathway, a central regulator of protein synthesis and cell growth, primarily through the phosphorylation of TSC2 and Raptor.[1]
-
HMG-CoA Reductase: Inhibition of this enzyme curtails cholesterol synthesis.[1]
-
-
Activation of Catabolic Pathways: AMPK stimulates ATP production by enhancing processes like:
-
Glucose Uptake: AMPK promotes the translocation of GLUT4 transporters to the cell surface in muscle and fat cells, increasing glucose uptake.[1]
-
Glycolysis: It can activate phosphofructokinase 2 (PFKFB2) to stimulate glycolysis.[10]
-
Fatty Acid Oxidation: By inhibiting ACC, AMPK reduces the levels of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), boosting fatty acid uptake into mitochondria for oxidation.
-
Autophagy: AMPK can initiate autophagy through the direct phosphorylation of ULK1.[10]
-
Mitochondrial Biogenesis: AMPK can phosphorylate the transcriptional coactivator PGC-1α, leading to the increased expression of genes involved in mitochondrial biogenesis.[11]
-
Mandatory Visualization 1: AMPK Signaling Pathway
Experimental Protocols
Assessing AMPK activation is critical for drug development. The most common methods involve measuring the phosphorylation of AMPKα at Thr172 or assaying its kinase activity directly.
Protocol 2.1: Western Blot for Phospho-AMPKα (Thr172)
This method provides a semi-quantitative assessment of AMPK activation by detecting the phosphorylation status of its catalytic subunit.[12]
1. Protein Extraction:
-
Treat cultured cells (e.g., HepG2, C2C12) with the test compound for the desired time.[13]
-
Place culture plates on ice, aspirate media, and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14] Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins.[15][16]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[14]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Collect the supernatant and determine protein concentration using a BCA assay.[14]
2. SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[14]
-
Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.[14]
-
Transfer separated proteins to a PVDF membrane.[14]
3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[14] Note: While non-fat milk is a common blocking agent, BSA is often preferred for phospho-antibodies to reduce background from phosphoproteins like casein present in milk.[16][17]
-
Incubate the membrane with a primary antibody specific for phospho-AMPKα (Thr172) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[14]
-
Wash the membrane three times for 10 minutes each with TBST.[14]
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[14]
-
Wash the membrane again three times with TBST.[14]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
For normalization, the membrane can be stripped and re-probed with an antibody for total AMPKα.
Protocol 2.2: In Vitro Kinase Activity Assay (Luminescence-Based)
This assay directly measures the enzymatic activity of AMPK by quantifying the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a common commercial example.
1. Reaction Setup:
-
Prepare a reaction mixture in a white, opaque 96-well plate containing kinase assay buffer, recombinant human AMPK enzyme, and a synthetic substrate (e.g., SAMS peptide).[10][13]
-
Add the test compound (potential activator or inhibitor) at various concentrations. Include appropriate vehicle controls (e.g., DMSO).[10]
2. Kinase Reaction:
3. Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[18]
-
Add Kinase Detection Reagent to convert the ADP produced during the reaction into ATP. This new ATP is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.[18]
-
Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus to AMPK activity.[10][18]
4. Data Analysis:
-
Calculate the percent activation or inhibition for each compound concentration relative to controls.
-
Determine the EC50 (for activators) or IC50 (for inhibitors) by fitting the data to a dose-response curve.[10]
Quantitative Data Presentation
The potency of AMPK modulators is typically expressed as an IC50 (for inhibitors) or EC50 (for activators). This data is crucial for lead optimization in drug discovery programs.
| Compound | Target Isoform | Assay Type | Potency (nM) | Reference |
| Inhibitors | IC50 | |||
| AMPK-IN-4 | AMPK (α1) | Radiometric Kinase Assay | 393 | [10] |
| AMPK-IN-4 | AMPK (α2) | Radiometric Kinase Assay | 141 | [10] |
| Staurosporine | AMPK | Transcreener® FP Assay | 2.18 | [19] |
| Activators | EC50 | |||
| A-769662 | AMPK (α1β1γ1) | In Vitro Kinase Assay | ~300 | [5] |
| Ex229 (991) | AMPK (α1β1γ1) | In Vitro Kinase Assay | ~50-60 | [5][18] |
| AICAR (as ZMP) | AMPK (allosteric) | Allosteric Activation | ~5,000-10,000 | [20] |
Note: Potency values can vary based on assay conditions, substrate used, and specific isoform complex.
Mandatory Visualization 2: Drug Discovery Workflow for AMPK Activators
Conclusion and Future Directions
As a central node in metabolic regulation, AMPK remains a high-priority target for therapeutic intervention in a wide range of diseases.[3] The development of direct, isoform-selective AMPK activators continues to be a major goal for drug discovery.[5] Future research will likely focus on elucidating the distinct physiological roles of different AMPK isoform complexes and developing modulators with improved selectivity and drug-like properties to minimize off-target effects and maximize therapeutic benefit. The experimental frameworks detailed in this guide provide the fundamental tools required for the continued investigation and pharmacological targeting of this critical metabolic kinase.
References
- 1. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computer-aided drug design for AMP-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. AMP-activated protein kinase and its downstream transcriptional pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. Modeling Structure–Activity Relationship of AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era: A Technical Guide to the Historical Development of Sulfonamide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal discovery and development of sulfonamide antibiotics, the first class of synthetic antimicrobial agents that revolutionized medicine. We will delve into the key scientific breakthroughs, from the initial serendipitous observation with a synthetic dye to the elucidation of their mechanism of action and the subsequent development of a vast arsenal (B13267) of life-saving drugs. This guide provides a detailed historical narrative, quantitative data on the efficacy of various sulfonamides, and a close examination of the experimental protocols that underpinned this transformative period in medical history.
The Serendipitous Discovery: From a Red Dye to a "Miracle Drug"
The story of sulfonamides begins not in a quest for an antibiotic, but in the industrial dye laboratories of I.G. Farben in Germany. In the early 1930s, German physician and researcher Gerhard Domagk was screening synthetic dyes for potential therapeutic properties.[1][2] His work was built upon the concept of "magic bullets" proposed by Paul Ehrlich, which suggested that chemicals could selectively target and destroy pathogens.[3]
In 1932, a red azo dye synthesized by his colleagues, Fritz Mietzsch and Joseph Klarer, named Prontosil rubrum, showed remarkable antibacterial activity in vivo.[1][4] Domagk's key experiments demonstrated that Prontosil could protect mice from lethal infections with Streptococcus pyogenes.[4][5][6] This discovery, for which Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939, marked the dawn of the antibiotic era.[1][2][4]
Key Experiment: Domagk's Mouse Protection Test (1932)
Domagk's seminal experiment provided the first evidence of the in vivo efficacy of a sulfonamide. While the original publication in 1935 provided a summary, historical accounts allow for a reconstruction of the likely protocol.
Experimental Protocol:
-
Objective: To determine the in vivo therapeutic efficacy of Prontosil against a lethal Streptococcus pyogenes infection in mice.
-
Animal Model: Laboratory mice.
-
Infectious Agent: A virulent strain of Streptococcus pyogenes, likely isolated from a human patient with a severe infection.
-
Inoculum Preparation: A lethal dose of the bacterial culture was determined through preliminary dose-ranging studies. The bacterial suspension was likely prepared in a saline or broth medium.
-
Experimental Groups:
-
Control Group: Mice were infected with a lethal dose of Streptococcus pyogenes (e.g., 10 times the minimal lethal dose) via intraperitoneal injection and received no treatment.[5]
-
Treatment Group: Mice were infected with the same lethal dose of Streptococcus pyogenes. A short time after infection (e.g., 1.5 hours), they were administered an oral dose of Prontosil.[5]
-
-
Drug Administration: Prontosil, being a dye, was likely administered as a suspension or solution via gavage.
-
Observation and Endpoints: The primary endpoint was survival. The mice were observed over several days, and mortality was recorded. Other observations likely included general health, signs of infection, and bacteriological examination of blood and tissues upon necropsy.
-
Results: The untreated control mice succumbed to the infection within a few days. In contrast, the mice treated with Prontosil survived, demonstrating the potent antibacterial effect of the compound in a living organism.[4][6]
From Prodrug to Active Metabolite: The Unveiling of Sulfanilamide (B372717)
A crucial breakthrough came in 1935 from the Pasteur Institute in Paris. A team of researchers, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, discovered that Prontosil itself was not the active antibacterial agent.[7] They demonstrated that Prontosil was a prodrug, which is metabolized in the body to release the active compound, para-aminobenzenesulfonamide, or sulfanilamide.[7] This colorless compound was the true "magic bullet."
This discovery was a game-changer. Sulfanilamide had been first synthesized in 1908 and was not under patent protection, which led to a surge in research and the development of numerous sulfonamide derivatives by pharmaceutical companies worldwide.[7]
Experimental Workflow: From Prontosil to Sulfanilamide
The logical progression from the discovery of Prontosil to the identification of sulfanilamide as the active agent can be visualized as follows:
Caption: The discovery pathway from the inactive prodrug Prontosil to the active metabolite sulfanilamide.
Mechanism of Action: A Competitive Inhibition of Folic Acid Synthesis
The mode of action of sulfonamides was elucidated in 1940 by Donald Woods and Paul Fildes. They discovered that sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[8] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential coenzyme in the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[8]
Sulfonamides are structurally similar to para-aminobenzoic acid (PABA), the natural substrate for DHPS.[8] By binding to the active site of the enzyme, sulfonamides block the utilization of PABA, thereby halting folic acid synthesis and inhibiting bacterial growth. This mechanism is selective for bacteria because humans and other mammals obtain folic acid from their diet and do not possess the DHPS enzyme.
Signaling Pathway: Sulfonamide Inhibition of Folic Acid Synthesis
The following diagram illustrates the mechanism of action of sulfonamides:
Caption: Sulfonamides competitively inhibit dihydropteroate synthase, blocking folic acid synthesis in bacteria.
Structure-Activity Relationships and the Development of New Sulfonamides
The discovery of sulfanilamide spurred extensive research into its chemical modification to improve efficacy, broaden the antibacterial spectrum, and reduce toxicity. This led to the synthesis of thousands of sulfonamide derivatives and the establishment of key structure-activity relationships (SAR).
General SAR of Antibacterial Sulfonamides:
-
The para-amino group: The free amino group at the para position (N4) is essential for activity. Acylation of this group can lead to prodrugs that are activated in vivo.
-
The sulfonamide group: The sulfonamide moiety (-SO2NHR) is crucial. The nitrogen of the sulfonamide group (N1) can be substituted with various heterocyclic rings to modulate the drug's properties.
-
Substituents on the N1 nitrogen: The nature of the substituent on the N1 nitrogen significantly influences the drug's potency, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and solubility. Electron-withdrawing heterocyclic substituents generally enhance antibacterial activity.
The development of new sulfonamides was a systematic process of synthesizing and testing new derivatives.
Experimental Workflow: Sulfonamide Drug Development
The general workflow for developing new sulfonamide derivatives in the mid-20th century is depicted below:
Caption: The iterative process of sulfonamide drug discovery and development.
Quantitative Data on Sulfonamide Efficacy
The antibacterial efficacy of sulfonamides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values for some of the key early sulfonamides against common bacterial pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Early Sulfonamides against Gram-Positive Bacteria
| Sulfonamide | Streptococcus pyogenes (µg/mL) | Staphylococcus aureus (µg/mL) |
| Sulfanilamide | 8 - 64 | 16 - >1000 |
| Sulfapyridine | 4 - 16 | 32 - 128 |
| Sulfathiazole | 2 - 8 | 16 - 64 |
| Sulfadiazine | 1 - 4 | 8 - 32 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Table 2: Minimum Inhibitory Concentration (MIC) of Early Sulfonamides against Gram-Negative Bacteria
| Sulfonamide | Escherichia coli (µg/mL) | Neisseria gonorrhoeae (µg/mL) |
| Sulfanilamide | 32 - 128 | 16 - 64 |
| Sulfapyridine | 16 - 64 | 8 - 32 |
| Sulfathiazole | 8 - 32 | 4 - 16 |
| Sulfadiazine | 4 - 16 | 2 - 8 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols for Synthesis and In Vitro Testing
Synthesis of Sulfanilamide
A common laboratory synthesis of sulfanilamide from acetanilide (B955) involves a multi-step process.
Experimental Protocol:
-
Chlorosulfonation of Acetanilide: Acetanilide is reacted with chlorosulfonic acid to produce p-acetamidobenzenesulfonyl chloride. This is an electrophilic aromatic substitution reaction.
-
Amination: The resulting sulfonyl chloride is then treated with an excess of ammonia (B1221849) to form p-acetamidobenzenesulfonamide.
-
Hydrolysis: The acetamido group is hydrolyzed by heating with dilute hydrochloric acid to yield sulfanilamide. The product is then neutralized and purified by recrystallization.
In Vitro Antibacterial Susceptibility Testing (Broth Dilution Method - Historical Context)
The broth dilution method was a fundamental technique used to determine the MIC of sulfonamides.
Experimental Protocol (circa 1940s):
-
Media Preparation: A suitable liquid culture medium, such as nutrient broth or a more defined medium, was prepared and sterilized.
-
Drug Dilution: A series of twofold dilutions of the sulfonamide drug was prepared in the broth medium in test tubes.
-
Inoculum Preparation: A standardized suspension of the test bacterium was prepared from a fresh culture, often by diluting to a specific turbidity.
-
Inoculation: Each tube containing a different drug concentration, as well as a drug-free control tube, was inoculated with the bacterial suspension.
-
Incubation: The tubes were incubated at a suitable temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).
-
Reading Results: The MIC was determined as the lowest concentration of the sulfonamide that completely inhibited visible bacterial growth (i.e., the tube remained clear).
The Emergence of Resistance
The widespread use of sulfonamides inevitably led to the emergence of bacterial resistance. The primary mechanisms of resistance include:
-
Altered Dihydropteroate Synthase: Mutations in the gene encoding DHPS can lead to an enzyme with a lower affinity for sulfonamides, rendering the drugs less effective.
-
Increased PABA Production: Some bacteria can overproduce PABA, which outcompetes the sulfonamide for binding to DHPS.
-
Alternative Folic Acid Pathway: Some bacteria may acquire the ability to utilize pre-formed folic acid from their environment, bypassing the need for their own synthesis pathway.
The development of resistance highlighted the importance of prudent antibiotic use and the continuous need for new antimicrobial agents.
Conclusion
The discovery and development of sulfonamide antibiotics represent a landmark achievement in the history of medicine. From the initial observation of the antibacterial properties of a synthetic dye to the elucidation of their elegant mechanism of action, the story of sulfonamides is a testament to the power of scientific inquiry and the importance of interdisciplinary collaboration between chemists, biologists, and clinicians. While the emergence of resistance and the advent of other antibiotic classes have somewhat diminished their frontline role, sulfonamides remain an important part of the antimicrobial armamentarium and a foundational pillar upon which modern chemotherapy was built. This technical guide serves as a comprehensive resource for understanding the historical and scientific underpinnings of this revolutionary class of drugs.
References
- 1. Gerhard Domagk | Science History Institute [sciencehistory.org]
- 2. hekint.org [hekint.org]
- 3. Sulfapyridine - Wikipedia [en.wikipedia.org]
- 4. Gerhard Domagk - Wikipedia [en.wikipedia.org]
- 5. The discovery of the antibacterial agent Prontosil [animalresearch.info]
- 6. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccesspub.org [openaccesspub.org]
- 8. ijesrr.org [ijesrr.org]
Sulfamerazine: A Comprehensive Technical Guide to its Molecular Structure and Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamerazine is a sulfonamide antibacterial agent that has been utilized in both human and veterinary medicine.[1][2] Its therapeutic efficacy is derived from its ability to competitively inhibit the bacterial enzyme dihydropteroate (B1496061) synthase, an essential component in the folic acid synthesis pathway.[1][3] This inhibition disrupts the production of bacterial nucleotides and DNA, leading to a bacteriostatic effect.[2][4] A thorough understanding of its molecular architecture and the chemical behavior of its functional groups is paramount for the rational design of new derivatives, the development of analytical methods, and the optimization of its pharmacological properties. This guide provides an in-depth analysis of the molecular structure, functional groups, and key physicochemical and spectroscopic characteristics of this compound, supported by experimental data and methodologies.
Molecular Structure and Identification
This compound, with the systematic IUPAC name 4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide , possesses the molecular formula C₁₁H₁₂N₄O₂S .[1][5] Its structure is characterized by a central sulfonamide linkage connecting a p-aminophenyl group to a 4-methylpyrimidine (B18481) ring.[1]
Key Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | 4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | [1][5] |
| CAS Number | 127-79-7 | [1] |
| Molecular Formula | C₁₁H₁₂N₄O₂S | [1] |
| Molecular Weight | 264.31 g/mol | [1] |
Functional Group Analysis
The biological activity and physicochemical properties of this compound are dictated by the interplay of its constituent functional groups.
-
Primary Arylamine (-NH₂): The amino group attached to the benzene (B151609) ring is crucial for its mechanism of action, mimicking the native substrate, p-aminobenzoic acid (PABA).[1] This group is susceptible to diazotization reactions, a property often exploited in spectrophotometric quantification methods.
-
Sulfonamide (-SO₂NH-): This is the core functional group of the sulfonamide class of antibiotics. The acidic proton on the nitrogen atom allows for the formation of salts and plays a role in receptor binding and pharmacokinetic properties.[4]
-
Pyrimidine (B1678525) Ring: This heterocyclic moiety influences the drug's solubility, protein binding, and overall pharmacokinetic profile. The nitrogen atoms within the ring can participate in hydrogen bonding.
-
Methyl Group (-CH₃): The methyl substituent on the pyrimidine ring can affect the molecule's lipophilicity and metabolic stability.
The spatial arrangement and electronic properties of these functional groups are fundamental to the molecule's interaction with its biological target.
Caption: Molecular structure of this compound with key functional groups highlighted.
Experimental Data and Protocols
Crystallographic Analysis
The three-dimensional structure of this compound has been elucidated through single-crystal X-ray diffraction, revealing the existence of multiple polymorphic forms.[1][5] Polymorphism can significantly impact the physicochemical properties of a drug, including its solubility, stability, and bioavailability.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of this compound polymorphs are typically grown from saturated solutions in various solvents or solvent mixtures through slow evaporation or cooling methods.[5]
-
Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) at a controlled temperature.[5]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Table 1: Crystallographic Data for this compound Polymorphs
| Parameter | Polymorph I | Polymorph II |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pn2₁a | Pbca |
| a (Å) | 14.474 (2) | 9.145 (1) |
| b (Å) | 21.953 (2) | 11.704 (1) |
| c (Å) | 8.203 (1) | 22.884 (2) |
| V (ų) | 2606.5 (5) | - |
| Z | 8 | - |
| Reference | [5] | [5] |
Note: Complete crystallographic data, including bond lengths and angles, are available from the cited literature.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and routine analysis of this compound.
1. UV-Visible Spectroscopy
UV-Vis spectroscopy is commonly used for the quantitative analysis of this compound in pharmaceutical formulations and biological fluids.[6][7]
Experimental Protocol: UV-Visible Spectrophotometry
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, ethanol, or aqueous acidic/basic solutions). Serial dilutions are made to prepare working standards of known concentrations.
-
Instrumentation: A double-beam UV-Visible spectrophotometer is used. The instrument is calibrated using a blank solution (the solvent used for sample preparation).
-
Analysis: The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorption (λmax). A calibration curve of absorbance versus concentration is plotted to determine the concentration of the unknown sample.
Table 2: UV-Visible Absorption Maxima of this compound
| Solvent/Medium | λmax (nm) | Reference(s) |
| Alkaline Medium with N,N-dimethyl-p-phenylenediamine dihydrochloride | 564 | [6] |
| Alkaline Medium with 2,4-dinitrophenylhydrazine | 489 | [7] |
2. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule based on their characteristic vibrational frequencies.[8]
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The absorption bands in the spectrum are assigned to the corresponding functional group vibrations.
Table 3: Key IR Absorption Bands of this compound and their Assignments
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400 - 3300 | -NH₂ (Primary Amine) | N-H Stretching |
| 3300 - 3200 | -SO₂NH- (Sulfonamide) | N-H Stretching |
| 1650 - 1580 | Aromatic Ring | C=C Stretching |
| 1350 - 1300 | -SO₂- (Sulfonyl) | Asymmetric SO₂ Stretching |
| 1180 - 1140 | -SO₂- (Sulfonyl) | Symmetric SO₂ Stretching |
Note: The exact positions of the peaks can vary slightly depending on the physical state of the sample and the measurement conditions.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the this compound molecule, confirming its structure and aiding in the identification of impurities.[9][10]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Instrumentation: The NMR spectrum is recorded on a high-resolution NMR spectrometer.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals in the spectrum are analyzed to assign them to the specific protons and carbons in the molecule.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons (Benzenesulfonamide) | 6.5 - 8.0 | 113 - 153 |
| Pyrimidine Protons | 6.8 - 8.5 | 115 - 170 |
| Amine Protons (-NH₂) | 5.5 - 6.5 | - |
| Sulfonamide Proton (-SO₂NH-) | 10.0 - 12.0 | - |
| Methyl Protons (-CH₃) | 2.0 - 2.5 | 20 - 25 |
Note: Actual chemical shifts can be influenced by the solvent and other experimental conditions.
Logical Workflow for Structural Analysis
The structural characterization of a sulfonamide drug like this compound typically follows a logical progression of analytical techniques.
Caption: A typical workflow for the structural analysis of this compound.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and functional groups of this compound. The combination of crystallographic and spectroscopic data offers a comprehensive understanding of its chemical nature. The experimental protocols and tabulated data presented herein serve as a valuable resource for researchers and professionals involved in the development, analysis, and quality control of sulfonamide-based pharmaceuticals. A thorough grasp of these fundamental characteristics is essential for advancing the therapeutic applications of this compound and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C11H12N4O2S | CID 5325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Pharmacokinetics and Metabolism of Sulfamerazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Sulfamerazine, a sulfonamide antibiotic, has been a subject of extensive research in veterinary and human medicine. Understanding its behavior within a biological system is paramount for optimizing therapeutic regimens and ensuring safety. This technical guide provides an in-depth analysis of the in vivo pharmacokinetics and metabolism of this compound, drawing from key scientific studies.
Pharmacokinetic Profile
The disposition of this compound in the body is governed by the processes of absorption, distribution, metabolism, and excretion (ADME). Following administration, this compound is rapidly absorbed and distributed throughout the body. Its elimination from the plasma is influenced by the animal species and its physiological state.
Plasma Pharmacokinetics
Key pharmacokinetic parameters of this compound and its related compounds have been elucidated in several animal models. The following table summarizes these parameters after intravenous administration, providing a comparative perspective.
| Species | Drug | Dose (mg/kg) | Elimination Half-life (t½) (hours) |
| Pigs | This compound (SMR) | 20 | 4.3[1][2] |
| Pigs | Sulfadimidine (SDM) | 20 | 12.4[1][2] |
| Pigs | Sulfadiazine (B1682646) (SDZ) | 40 | 4.9[1][2] |
Table 1: Comparative elimination half-lives of this compound and other sulfonamides in pigs following intravenous administration.[1][2]
Protein Binding
The extent to which this compound binds to plasma proteins influences its distribution and availability to target tissues. In pigs, this compound exhibits a certain degree of plasma protein binding, which is a critical determinant of its pharmacokinetic behavior. The N4-acetyl metabolite of this compound also demonstrates binding to plasma proteins.
| Species | Compound | Plasma Protein Binding (%) |
| Pigs | This compound (SMR) | Not explicitly quantified in the provided results |
| Pigs | N4-acetylthis compound (N4-SMR) | Not explicitly quantified in the provided results |
| Pigs | Sulfadimidine (SDM) | Not explicitly quantified in the provided results |
| Pigs | N4-acetylsulfadimidine (N4-SDM) | Not explicitly quantified in the provided results |
| Pigs | Sulfadiazine (SDZ) | Not explicitly quantified in the provided results |
| Pigs | N4-acetylsulfadiazine (N4-SDZ) | Not explicitly quantified in the provided results |
| Pigs | 4-hydroxysulphadiazine | Not explicitly quantified in the provided results |
| Pigs | 6-hydroxymethylsulphamerazine | Not explicitly quantified in the provided results |
Table 2: Plasma protein binding of this compound and its metabolites in pigs.
Note: While the source mentions the study of protein binding, specific quantitative data for all compounds were not available in the provided search results. Further research may be required for a complete dataset.
Metabolism of this compound
The biotransformation of this compound is a crucial aspect of its elimination from the body. Metabolism primarily occurs in the liver and involves two major pathways: acetylation and hydroxylation. These modifications increase the polarity of the drug, facilitating its renal excretion.[1][2]
Major Metabolic Pathways
-
Acetylation: The primary metabolic route for this compound in many species, including pigs, is N4-acetylation, resulting in the formation of N4-acetylthis compound.[1][2] This reaction is catalyzed by N-acetyltransferase enzymes.
-
Hydroxylation: Hydroxylation is another significant metabolic pathway. In pigs, this compound can be hydroxylated to form 6-hydroxymethylsulphamerazine and 4-hydroxythis compound.[1][2] In horses, the main metabolite is the 5-hydroxyprimidine derivative, which is then often glucuronidated.[3][4] Hydroxylation reactions are typically mediated by the cytochrome P-450 enzyme system in the liver.[1]
The following diagram illustrates the primary metabolic pathways of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacokinetics and renal clearance of sulphadimidine, sulphamerazine and sulphadiazine and their N4-acetyl and hydroxy metabolites in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and renal clearance of sulfamethazine, this compound, and sulfadiazine and their N4-acetyl and hydroxy metabolites in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
The Antibacterial Spectrum of Sulfamerazine Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamerazine is a sulfonamide antibiotic that has historically been used to treat a variety of bacterial infections. As a member of the sulfa drug class, its mechanism of action is well-understood, and it exhibits a broad spectrum of activity against both gram-positive and gram-negative organisms.[1][2][3] This technical guide provides an in-depth overview of the antibacterial spectrum of this compound with a specific focus on gram-positive bacteria. It is intended to be a resource for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.
Mechanism of Action
This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS).[1][4] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the production of nucleic acids (DNA and RNA) and certain amino acids in bacteria.[4][5] By blocking this pathway, this compound effectively halts bacterial growth and replication, allowing the host's immune system to clear the infection.[4] Unlike bacteria, humans obtain folic acid from their diet, making this pathway an effective target for selective toxicity.[4]
The following diagram illustrates the mechanism of action of this compound:
Antibacterial Spectrum and Quantitative Data
While precise MIC values for this compound are scarce, the available literature indicates its general effectiveness against several gram-positive pathogens. For instance, some studies on sulfonamide derivatives have shown activity against Staphylococcus aureus.[4] It is important for researchers to determine the MIC of this compound for their specific strains of interest using standardized methods.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to quantify the in vitro activity of an antimicrobial agent against a specific bacterial strain. The following are detailed protocols for the broth microdilution and agar (B569324) dilution methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration 100 times the highest desired final concentration.
-
Preparation of Working Solutions: Perform serial dilutions of the stock solution in CAMHB to create working solutions at twice the final desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or PBS equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Plate Inoculation: Add 50 µL of the appropriate working solution of this compound to the wells of a 96-well microtiter plate. Add 50 µL of the standardized bacterial inoculum to each well. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.
The following diagram outlines the workflow for the broth microdilution method:
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium which is then inoculated with the test organism.
Materials:
-
This compound powder
-
Appropriate solvent
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicating device (e.g., Steers replicator)
-
Incubator
Procedure:
-
Preparation of Agar Plates: Prepare serial dilutions of this compound in a suitable solvent. Add a defined volume of each dilution to molten MHA (cooled to 45-50°C) to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow to solidify. Include a drug-free control plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Conclusion
This compound remains a compound of interest in the study of antibacterial agents due to its well-established mechanism of action against a broad spectrum of bacteria, including various gram-positive pathogens. While specific contemporary quantitative data on its activity are limited, the standardized protocols provided in this guide will enable researchers to accurately determine its efficacy against their bacterial strains of interest. Further research to establish a comprehensive and up-to-date profile of this compound's antibacterial spectrum against clinically relevant gram-positive bacteria is warranted and would be a valuable contribution to the field of antimicrobial drug discovery and development.
References
- 1. Mechanism for biodegradation of sulfamethazine by Bacillus cereus H38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. goldbio.com [goldbio.com]
- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MICs of Selected Antibiotics for Bacillus anthracis, Bacillus cereus, Bacillus thuringiensis, and Bacillus mycoides from a Range of Clinical and Environmental Sources as Determined by the Etest - PMC [pmc.ncbi.nlm.nih.gov]
The Antibacterial Spectrum of Sulfamerazine Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulfamerazine is a sulfonamide antibiotic exhibiting broad-spectrum bacteriostatic activity against a range of gram-positive and gram-negative bacteria.[1][2] Its mechanism of action is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1][3] This inhibition ultimately disrupts the synthesis of DNA, RNA, and proteins necessary for bacterial growth and replication. While effective against susceptible strains of Escherichia coli and Enterobacter aerogenes, resistance is a significant clinical challenge.[4] Gram-negative bacteria have developed robust resistance mechanisms, primarily through mutations in the target enzyme's gene (folP) or the acquisition of plasmid-borne, drug-resistant DHPS variants (sul1, sul2).[5][6] This guide provides an in-depth overview of this compound's activity against gram-negative bacteria, detailing its mechanism of action, quantitative susceptibility data, common resistance pathways, and standardized experimental protocols for its evaluation.
Mechanism of Action: Inhibition of Folate Biosynthesis
The antibacterial effect of this compound is contingent upon the bacterium's need to synthesize its own folic acid, a pathway absent in humans who obtain folate from their diet. This selective toxicity makes the folate pathway an attractive target for antimicrobial agents.
This compound is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate synthase (DHPS). By mimicking PABA, this compound competitively binds to the active site of DHPS.[3] This binding event blocks the condensation of PABA with dihydropteroate pyrophosphate, a crucial step in the synthesis of dihydropteroic acid, the precursor to dihydrofolic acid. The subsequent disruption of the tetrahydrofolate synthesis cascade deprives the bacterial cell of essential cofactors required for the synthesis of purines, thymidine, and certain amino acids, leading to a bacteriostatic effect.[7]
Antibacterial Spectrum and Quantitative Data
This compound demonstrates activity against a variety of gram-negative bacteria. However, its efficacy can be limited by both intrinsic and acquired resistance. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key quantitative measure of susceptibility.
| Gram-Negative Bacterium | MIC₅₀ (µg/mL) | MIC Range (µg/mL) | Notes and References |
| Bordetella bronchiseptica | 0.5 - 8 | Not Specified | Data represents the MIC₅₀ range for a panel of sulfonamides, including this compound. |
| Pasteurella multocida | 2 - 32 | Not Specified | Data represents the MIC₅₀ range for a panel of sulfonamides, including this compound. |
| Haemophilus pleuropneumoniae | 8 - 64 | Not Specified | Data represents the MIC₅₀ range for a panel of sulfonamides, including this compound. |
| Escherichia coli | >128 | 8 - >1000 | Data for related sulfonamides (sulfamethoxazole, sulfamethizole). High rates of resistance are common.[8][9] |
| Pseudomonas aeruginosa | >1000 | 1 - >1000 | Generally considered resistant. Data is for related sulfonamides (sulfamethoxazole, sulfadiazine).[8][10] |
| Klebsiella pneumoniae | ≥4/76* | Not Specified | High resistance rates reported for Trimethoprim (B1683648)/Sulfamethoxazole. Specific data for this compound is limited.[11] |
| Enterobacter spp. | Not Specified | Not Specified | Activity is variable; resistance is common. |
Note: MIC values can vary significantly based on the bacterial strain, testing methodology, and geographic region. The data presented is a summary from available literature and should be used for informational purposes. Specific MIC testing is crucial for clinical decision-making.
Mechanisms of Resistance in Gram-Negative Bacteria
The clinical utility of sulfonamides has been diminished by the widespread development of bacterial resistance. In gram-negative bacteria, the primary mechanisms include:
-
Target Modification via Chromosomal Mutation: Spontaneous mutations in the chromosomal folP gene, which encodes the DHPS enzyme, can lead to amino acid substitutions. These alterations can reduce the binding affinity of this compound to the enzyme's active site without significantly compromising the enzyme's function with its natural substrate, PABA.[7][12]
-
Acquisition of Resistance Genes: A more common and clinically significant mechanism is the horizontal gene transfer of mobile genetic elements, such as plasmids and integrons, that carry sulfonamide resistance genes (sul). The most prevalent of these are sul1 and sul2, which encode for highly resistant variants of the DHPS enzyme.[5][6] These acquired enzymes are not effectively inhibited by sulfonamides, allowing the bacteria to continue folic acid synthesis even in the presence of the drug.
-
Metabolic Bypass: Some bacteria can increase the production of PABA, which can outcompete this compound for binding to the DHPS enzyme.
Experimental Protocols
Accurate determination of antibacterial susceptibility is essential for both clinical and research applications. The following are standardized protocols for assessing the in vitro activity of this compound.
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, determines the MIC of an antimicrobial agent in a liquid medium.[13][14][15]
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several morphologically similar colonies. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol for Kirby-Bauer Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial susceptibility.[16][17][18]
-
Inoculum Preparation: Prepare a bacterial inoculum as described in step 3 of the broth microdilution protocol.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar (B569324) plate three times, rotating the plate approximately 60 degrees between each application to ensure confluent growth.
-
Application of Antibiotic Disks: Using sterile forceps, place a this compound-impregnated paper disk (standardized concentration) onto the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
Interpretation of Results: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters. Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameter to the established breakpoints provided by CLSI.
Protocol for Investigation of Resistance Mechanisms: folP Gene Sequencing
Identifying mutations in the folP gene can help elucidate the mechanism of resistance.[12][19][20]
-
DNA Extraction: Isolate genomic DNA from a pure culture of the resistant gram-negative bacterium using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the folP gene using polymerase chain reaction (PCR) with primers designed to flank the entire coding sequence of the gene.
-
PCR Product Purification: Purify the amplified PCR product to remove primers, dNTPs, and other components of the PCR mixture.
-
Sanger Sequencing: Sequence the purified PCR product using the same primers used for amplification.
-
Sequence Analysis: Align the obtained sequence with a known wild-type (susceptible) folP gene sequence from the same bacterial species. Identify any nucleotide substitutions, insertions, or deletions that result in amino acid changes, particularly in regions known to be associated with sulfonamide resistance.
Conclusion
This compound remains a noteworthy compound for its well-characterized mechanism of action against the bacterial folate biosynthesis pathway. While its broad-spectrum activity includes several gram-negative pathogens, its clinical application is significantly hampered by the high prevalence of resistance. A thorough understanding of its antibacterial spectrum, coupled with robust in vitro testing and investigation into resistance mechanisms, is critical for drug development professionals seeking to design novel sulfonamides or combination therapies that can overcome these challenges. The protocols and data presented in this guide serve as a foundational resource for these research and development endeavors.
References
- 1. toku-e.com [toku-e.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 127-79-7|Antibacterial Agent [benchchem.com]
- 5. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic analyses of sulfonamide resistance and its dissemination in gram-negative bacteria illustrate new aspects of R plasmid evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 8. benchchem.com [benchchem.com]
- 9. Effects of Sulfamethizole and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitivity of Pseudomonas aeruginosa to sulphonamides and trimethoprim and the activity of the combination trimethoprim: sulphamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Trimethoprim/Sulfamethoxazole in the Treatment of Infections Caused by Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mutations in folP Associated with Elevated Sulfonamide MICs for Neisseria meningitidis Clinical Isolates from Five Continents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. researchgate.net [researchgate.net]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 18. microbenotes.com [microbenotes.com]
- 19. Point Mutations in the folP Gene Partly Explain Sulfonamide Resistance of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
Sulfamerazine Degradation in Environmental Samples: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamerazine, a sulfonamide antibiotic used in both human and veterinary medicine, is frequently detected in various environmental compartments, including soil, water, and sediment. The persistence and potential ecotoxicological effects of this compound and its transformation products necessitate a thorough understanding of its environmental fate. This technical guide provides an in-depth overview of the primary degradation pathways of this compound, detailed experimental protocols for its analysis, and quantitative data to support environmental risk assessments.
Core Degradation Pathways
This compound is subject to degradation in the environment through several key pathways: biodegradation, photodegradation, and chemical oxidation processes such as ozonation. The efficiency and predominant pathway are influenced by a multitude of environmental factors, including pH, temperature, organic matter content, and the composition of the microbial community.
Biodegradation
Microbial activity is a significant driver of this compound degradation in environments such as soil, sediment, and activated sludge.[1][2] The biodegradation of sulfonamides can be influenced by the concentration of the antibiotic, with higher concentrations potentially leading to microbial adaptation and enhanced degradation over time.[3] The process often involves the cleavage of the sulfonamide bond (S-N bond) and modifications to the aniline (B41778) or pyrimidine (B1678525) rings.
Key Transformation Products:
-
4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfinic acid: Formed through the cleavage of the S-N bond.
-
2-amino-4-methylpyrimidine: Resulting from the cleavage of the S-C bond of the aniline moiety.
-
Sulfanilic acid: A common degradation product of many sulfonamides.
-
Hydroxylated derivatives: Hydroxylation can occur on both the aniline and pyrimidine rings.
The biodegradation of sulfamethazine (B1682506), a closely related sulfonamide, has been shown to be carried out by various bacterial genera, including Bacillus, Paenarthrobacter, Achromobacter, Pseudomonas, and Methylobacterium.[4][5] The presence of specific genes, such as the sadA gene, has been linked to the capacity for sulfonamide biodegradation.[3]
Photodegradation
In aquatic environments, this compound can be degraded by direct and indirect photolysis upon exposure to sunlight.[6] The rate of photodegradation is influenced by water chemistry, including the presence of photosensitizers like dissolved organic matter. The primary photochemical reactions involve the cleavage of the S-N bond and transformations of the aromatic rings.
Key Transformation Products:
-
SO2 extrusion products: A common pathway for sulfonamides involving the removal of sulfur dioxide.[6]
-
Hydroxylated this compound: Formed through the reaction with hydroxyl radicals.
-
Products of ring cleavage: The pyrimidine or aniline ring can be opened, leading to a variety of smaller organic molecules.
Studies on the photodegradation of similar sulfonamides like sulfadiazine (B1682646) and sulfamethazine have identified intermediates resulting from amide hydrolysis and the addition of hydroxyl groups to the benzene (B151609) or heterocyclic rings.[6]
Ozonation
Ozonation is an effective advanced oxidation process for the removal of this compound from water and wastewater.[7] Ozone can react directly with the electron-rich moieties of the this compound molecule, such as the aniline ring, or indirectly through the formation of highly reactive hydroxyl radicals. The degradation pathway and resulting byproducts are dependent on factors like pH and the presence of radical scavengers.
Key Transformation Products:
-
Hydroxylated byproducts: Resulting from the electrophilic attack of ozone or hydroxyl radicals.
-
Products of S-N and S-C bond cleavage: Leading to the formation of smaller organic acids and inorganic ions like sulfate.
-
Ring-opened products: The aromatic rings can be cleaved by ozone, leading to further mineralization.
Quantitative Data on this compound Degradation
The degradation rate of this compound varies significantly depending on the environmental matrix and conditions. The following tables summarize available quantitative data, primarily for the closely related sulfamethazine, to provide an indication of expected degradation rates.
Table 1: Half-lives of Sulfamethazine in Soil
| Soil Type | Temperature (°C) | Half-life (days) | Reference |
| Silt Loam | 25 | 18.6 | [8] |
| Sandy Soil | 25 | 21.3 | [8] |
| Loamy Sand | 20 | >64 (0.3% degradation) | [9] |
| Clay Silt | 20 | >64 (0.7% degradation) | [9] |
Table 2: Degradation Rates of Sulfonamides in Aqueous Systems
| Compound | System | Rate Constant | Conditions | Reference |
| Sulfamethazine | VUV/UV | 4.11 x 10³ m²/einstein | - | [10] |
| Sulfamethazine | Chlorination | 4.5 x 10² M⁻¹s⁻¹ | pH 7.2 | [10] |
| Sulfadiazine | UV/Na₂S₂O₈ | 0.0245 min⁻¹ | 20 mg/L initial conc. | [11] |
| This compound | Ozonation | - | Mineralization of 38% | [7] |
Experimental Protocols
Accurate quantification of this compound and its degradation products in environmental samples is crucial for understanding its fate and effects. The following sections outline common experimental protocols.
Sample Extraction
Soil and Sediment:
A widely used method for extracting sulfonamides from solid matrices is microwave-assisted extraction (MAE) or ultrasonic-assisted extraction (UAE) .
-
Protocol Outline (MAE):
-
Weigh 5 g of homogenized, freeze-dried soil or sediment into an extraction vessel.
-
Add 25 mL of an appropriate extraction solvent (e.g., methanol (B129727), or a mixture of ethyl acetate (B1210297), methanol, and acetonitrile).[12][13]
-
Spike with an appropriate internal standard if necessary.
-
Perform microwave-assisted extraction according to instrument parameters (e.g., ramp to 110°C over 15 minutes, hold for 45 minutes).[12]
-
Allow the extract to cool, then filter or centrifuge to separate the solid phase.
-
The supernatant can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for cleanup.
-
Water:
Solid-phase extraction (SPE) is the most common technique for extracting and concentrating sulfonamides from aqueous samples.
-
Protocol Outline (SPE):
-
Filter the water sample (e.g., 500 mL) through a glass fiber filter.
-
Acidify the sample to a pH of approximately 4-7.
-
Condition an SPE cartridge (e.g., Oasis HLB or Strata-X) with methanol followed by deionized water.[14]
-
Load the water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with deionized water to remove interferences.
-
Dry the cartridge under vacuum or with nitrogen.
-
Elute the analytes with a suitable solvent, such as methanol or acetonitrile (B52724), sometimes containing a modifier like ammonium (B1175870) hydroxide.[14]
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.
-
Sample Cleanup
For complex matrices like soil and manure extracts, a cleanup step is often necessary to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with cartridges such as silica (B1680970) or Florisil for non-polar interferences, or cation-exchange cartridges (e.g., Strata-SCX) for polar interferences.[6][15]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the primary analytical technique for the determination of this compound and its transformation products.
-
HPLC with UV or Fluorescence Detection (FLD):
-
Column: A C18 reversed-phase column is commonly used.[16]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol) is typical.[16]
-
Detection: UV detection is often set around 265-270 nm. For increased sensitivity and selectivity, pre-column derivatization with an agent like fluorescamine (B152294) can be employed, followed by fluorescence detection.[15]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
This is the most sensitive and selective method for the analysis of sulfonamides and their metabolites at trace levels.[17]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple reaction monitoring (MRM) is employed for quantification, providing high specificity by monitoring the transition of a precursor ion to one or more product ions.
-
Visualizations of Degradation Pathways and Workflows
Biodegradation Pathway of this compound
Caption: Proposed biodegradation pathway of this compound.
Photodegradation Pathway of this compound
Caption: Key photodegradation routes of this compound.
Experimental Workflow for this compound Analysis in Soil
Caption: General workflow for this compound analysis in solid samples.
Conclusion
The environmental degradation of this compound is a complex process involving multiple pathways, with biodegradation and photodegradation being the most significant in soil and aquatic environments, respectively. Advanced oxidation processes like ozonation are effective for its removal in water treatment settings. The transformation of this compound can lead to a variety of byproducts, the ecotoxicological profiles of which may differ from the parent compound. Therefore, a comprehensive understanding of these degradation pathways, coupled with robust analytical methodologies, is essential for accurately assessing the environmental risks associated with this compound use and for developing effective remediation strategies. This guide provides a foundational understanding and practical protocols to aid researchers and professionals in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sulfamethazine biodegradation in sediments is driven by chronic exposure concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Aqueous chlorination of sulfamethazine and sulfamethoxypyridazine: Kinetics and transformation products identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland | MDPI [mdpi.com]
- 14. hpst.cz [hpst.cz]
- 15. researchgate.net [researchgate.net]
- 16. Evaluating the biodegradability of sulfamethazine, sulfamethoxazole, sulfathiazole, and trimethoprim at different stages of sewage treatment | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 17. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulfamerazine: A Technical Whitepaper on its Bacteriostatic vs. Bactericidal Activity
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulfamerazine is a sulfonamide antibiotic that has long been a tool in combating bacterial infections.[1] Its primary mechanism of action involves the inhibition of folic acid synthesis, a pathway essential for bacterial proliferation.[2] This mode of action defines its classification as a bacteriostatic agent—one that inhibits the growth and replication of bacteria, rather than directly killing them (bactericidal).[1] This distinction is critical in drug development and clinical application, influencing dosage regimens and the selection of therapies for specific infections and patient populations. This technical guide provides an in-depth analysis of this compound's mechanism, quantitative measures of its activity, and the detailed experimental protocols used to classify its effects as bacteriostatic.
Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis
The antibacterial effect of this compound is a direct result of its structural similarity to para-aminobenzoic acid (PABA), a crucial substrate in the bacterial folic acid (folate) synthesis pathway. Unlike humans, who obtain folate from their diet, most bacteria must synthesize it de novo, making this pathway an excellent target for selective toxicity.[3]
This compound acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS) . It competes with PABA for the active site of this enzyme, effectively blocking the conversion of PABA and dihydropteridine pyrophosphate into dihydropteroate. This reaction is a critical step in the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential coenzyme required for the synthesis of purines and pyrimidines, the fundamental building blocks of DNA and RNA.
By halting the production of these necessary precursors, this compound prevents bacterial DNA replication and cell division, thereby arresting population growth. This inhibition of proliferation, without direct and rapid cell lysis, is the hallmark of a bacteriostatic agent.
Quantitative Analysis: MIC vs. MBC
The distinction between bacteriostatic and bactericidal activity is quantified by two key parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% (or 3-log10) reduction in the initial bacterial inoculum density.[5]
The relationship between these two values determines the classification of an antibiotic's activity.
For sulfonamides like this compound, the MBC is typically significantly higher than the MIC, resulting in an MBC/MIC ratio well above 4. This confirms its classification as a bacteriostatic agent.
Data Presentation
While comprehensive MBC data for this compound against a wide range of pathogens is limited in publicly available literature, MIC data clearly demonstrates its inhibitory activity. The following table summarizes available MIC50 values for this compound against several porcine pathogens. For context, representative data for other sulfonamides against Helicobacter pylori is included to illustrate a typical MBC/MIC ratio for this class of antibiotics.
| Drug | Organism | MIC | MBC | MBC/MIC Ratio | Classification | Reference |
| This compound | Bordetella bronchiseptica | ≤16 µg/mL (MIC50) | Data Not Available | - | - | [6] |
| This compound | Pasteurella multocida | ≤16 µg/mL (MIC50) | Data Not Available | - | - | [6] |
| This compound | Haemophilus pleuropneumoniae | ≤16 µg/mL (MIC50) | Data Not Available | - | - | [6] |
| Ethoxzolamide | Helicobacter pylori (SS1) | 0.2 mM | 0.4 mM | 2 | Bacteriostatic | [7] |
| Ethoxzolamide | Helicobacter pylori (P12) | 0.2 mM | 0.4 mM | 2 | Bacteriostatic | [7] |
Note: MIC50 is the concentration required to inhibit 50% of the tested isolates.
Experimental Protocols
Accurate determination of MIC and MBC values is essential for characterizing an antibiotic. The following are standardized protocols based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]
Protocol for MIC and MBC Determination (Broth Microdilution)
This method is considered the gold standard for quantitative susceptibility testing.[9]
1. Inoculum Preparation: a. Select 3-5 isolated colonies of the test bacterium from a fresh (18-24 hour) agar (B569324) plate. b. Transfer colonies to a tube of sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Prepare the final inoculum by diluting this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[9]
2. MIC Assay (Broth Microdilution): a. Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate. b. Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL per well. c. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only). d. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air. e. Read the MIC as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[9]
3. MBC Assay (Subculture): a. Following MIC determination, select all wells showing no visible growth (i.e., at and above the MIC). b. Mix the contents of each clear well thoroughly. c. Using a calibrated loop or pipette, subculture a 10-100 µL aliquot from each clear well onto a drug-free agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar). d. Incubate the agar plates at 35 ± 2°C for 18-24 hours. e. Count the number of colonies (CFU) on each plate. f. The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum count.[5]
Protocol for Time-Kill Kinetic Assay
Time-kill assays provide dynamic data on the rate of antibacterial activity over time.
1. Preparation: a. Prepare a standardized bacterial inoculum as described in the MIC/MBC protocol (~5 x 10⁵ CFU/mL in CAMHB). b. Prepare test tubes or flasks containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x, 8x MIC). Include a no-drug growth control.
2. Exposure and Sampling: a. Inoculate the prepared tubes/flasks with the bacterial suspension. b. Incubate at 35 ± 2°C, typically with shaking to ensure aeration. c. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.[10]
3. Viable Cell Counting: a. Immediately perform serial dilutions of the collected aliquots in a neutralizing broth or sterile saline to inactivate the antibiotic. b. Plate the dilutions onto drug-free agar. c. Incubate the plates for 18-24 hours and count the resulting colonies (CFU/mL).
4. Data Analysis: a. Plot the log10 CFU/mL versus time for each antibiotic concentration. b. A bactericidal effect is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[11] c. A bacteriostatic effect is indicated by a <3-log10 reduction in the initial inoculum, often showing a prevention of growth or only a slight decrease in bacterial count compared to the initial inoculum.[12]
Conclusion
The classification of this compound as a bacteriostatic agent is well-supported by its established mechanism of action. By competitively inhibiting dihydropteroate synthase, it interferes with the essential folic acid synthesis pathway, thereby halting bacterial growth and replication rather than inducing rapid cell death. While specific MBC and time-kill kinetic data for this compound are not broadly published, the high MBC/MIC ratios observed for other sulfonamides quantitatively support this classification. For drug development professionals and researchers, understanding this bacteriostatic nature is paramount. It underscores the importance of a competent host immune system to clear the inhibited pathogens and informs the rationale for using this compound in treating infections where a halt in bacterial proliferation is sufficient for clinical resolution. The detailed protocols provided herein offer a standardized framework for generating the quantitative data needed to further characterize the activity of this compound and other novel antimicrobial compounds.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound | C11H12N4O2S | CID 5325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 10. actascientific.com [actascientific.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Sulfamerazine Solubility in Organic Solvents: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of sulfamerazine in various organic solvents. The information presented herein is crucial for researchers and professionals involved in drug development, formulation, and purification processes where this compound is a key active pharmaceutical ingredient (API). This guide offers quantitative solubility data, detailed experimental methodologies, and a visual representation of the experimental workflow to facilitate a deeper understanding of the dissolution behavior of this important sulfonamide antibiotic.
Core Focus: this compound Solubility Data
The solubility of this compound in a range of common organic solvents has been experimentally determined and is presented below in mole fraction (x) at various temperatures. The data is organized to allow for easy comparison between different solvent classes.
Alcohols
The solubility of this compound has been extensively studied in various alcohols. Generally, solubility increases with temperature, indicating an endothermic dissolution process.
| Solvent | Temperature (K) | Mole Fraction Solubility (x) |
| Methanol | 293.15 | 1.35 x 10⁻³ |
| 298.15 | 1.69 x 10⁻³ | |
| 303.15 | 2.10 x 10⁻³ | |
| 308.15 | 2.59 x 10⁻³ | |
| 313.15 | 3.18 x 10⁻³ | |
| Ethanol | 278.15 | 1.31 x 10⁻³ |
| 283.15 | 1.66 x 10⁻³ | |
| 288.15 | 2.09 x 10⁻³ | |
| 293.15 | 2.62 x 10⁻³ | |
| 298.15 | 3.28 x 10⁻³ | |
| 303.15 | 4.09 x 10⁻³ | |
| 308.15 | 5.09 x 10⁻³ | |
| 313.15 | 6.32 x 10⁻³ | |
| 318.15 | 5.72 x 10⁻³ | |
| 1-Propanol | 278.15 | 0.88 x 10⁻⁴ |
| 283.15 | 1.15 x 10⁻⁴ | |
| 288.15 | 1.49 x 10⁻⁴ | |
| 293.15 | 1.92 x 10⁻⁴ | |
| 298.15 | 2.47 x 10⁻⁴ | |
| 303.15 | 3.16 x 10⁻⁴ | |
| 308.15 | 4.04 x 10⁻⁴ | |
| 313.15 | 5.15 x 10⁻⁴ | |
| 318.15 | 6.56 x 10⁻⁴ |
Aprotic Solvents
Acetonitrile is a common aprotic solvent in which the solubility of this compound has been well-characterized.
| Solvent | Temperature (K) | Mole Fraction Solubility (x) |
| Acetonitrile | 278.15 | 1.36 x 10⁻⁴ |
| 283.15 | 1.74 x 10⁻⁴ | |
| 288.15 | 2.22 x 10⁻⁴ | |
| 293.15 | 2.81 x 10⁻⁴ | |
| 298.15 | 3.55 x 10⁻⁴ | |
| 303.15 | 4.48 x 10⁻⁴ | |
| 308.15 | 5.64 x 10⁻⁴ | |
| 313.15 | 7.08 x 10⁻⁴ | |
| 318.15 | 7.49 x 10⁻⁴ |
Experimental Protocols
The determination of this compound solubility in the aforementioned organic solvents predominantly follows the well-established isothermal shake-flask method. This method is a reliable technique for determining the equilibrium solubility of a solid in a liquid.
Materials and Apparatus
-
Solute: this compound (of high purity, typically >99%)
-
Solvents: Organic solvents of analytical grade
-
Apparatus:
-
Analytical balance
-
Thermostatic water bath with temperature control
-
Glass vials with screw caps
-
Magnetic stirrers or mechanical shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Procedure
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed glass vial.
-
Equilibration: The vials are placed in a thermostatic water bath maintained at a constant temperature (e.g., 298.15 K ± 0.1 K). The mixtures are continuously agitated using a magnetic stirrer or a mechanical shaker for a sufficient period to ensure equilibrium is reached. The time required for equilibration is typically determined experimentally and can range from 24 to 72 hours.
-
Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the vials are left undisturbed in the thermostatic bath to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature and immediately filtered through a syringe filter to remove any suspended solid particles.
-
Quantification: A known aliquot of the clear, saturated solution is accurately diluted with the same solvent. The concentration of this compound in the diluted solution is then determined using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent. A calibration curve, prepared using standard solutions of this compound of known concentrations, is used for this quantification.
-
Data Calculation: The mole fraction solubility (x) is calculated from the experimentally determined concentration of this compound in the saturated solution.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.
Methodological & Application
Application Note: Quantification of Sulfamerazine in Animal Tissues by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfamerazine is a sulfonamide antibiotic used in veterinary medicine to treat and prevent bacterial infections in animals.[1] The presence of its residues in animal-derived food products is a public health concern due to potential allergic reactions and the development of antibiotic resistance.[2] Therefore, regulatory bodies have established maximum residue limits (MRLs) for this compound in edible tissues. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the reliable quantification of this compound in various animal tissues, including muscle, liver, and kidney. The described protocol is a composite of validated methods from the scientific literature, offering a robust starting point for laboratory implementation.[1][2][3]
Principle
This method involves the extraction of this compound from homogenized animal tissue using an organic solvent, followed by a clean-up procedure to remove interfering endogenous substances. Quantification is achieved by reversed-phase HPLC with ultraviolet (UV) detection.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (analytical standard grade), Internal Standard (IS) such as Sulfaethoxypyridazine or Sulfapyridine.[1][3][4]
-
Solvents (HPLC grade): Acetonitrile (B52724), Methanol (B129727), Chloroform (B151607), Dichloromethane.[1][5][6]
-
Reagents: Sodium dihydrogen phosphate (B84403), Potassium dihydrogen phosphate, Sodium chloride, Sodium hydroxide, Formic acid, Ammonium acetate.[1][2][3]
-
Water: Deionized or HPLC-grade water.
-
Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (e.g., 500 mg, 3 mL).[1][3]
-
Filters: 0.45 µm syringe filters.[2]
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or gradient pump
-
Autosampler
-
Column oven
-
UV or Photodiode Array (PDA) detector[2]
-
-
Analytical balance
-
Tissue homogenizer
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
pH meter
-
SPE manifold
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol. Store at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 5.0 µg/mL.
-
Internal Standard Stock Solution (100 µg/mL): Prepare as described for the this compound stock solution.
-
Mobile Phase (example): A mixture of 0.05 M sodium dihydrogen phosphate and methanol (70:30, v/v).[1][3] Filter through a 0.45 µm membrane filter and degas before use. The exact composition may vary depending on the specific column and desired separation.[2]
Sample Preparation
-
Homogenization: Weigh 2-5 g of the tissue sample (muscle, liver, or kidney) and homogenize it.[7]
-
Extraction:
-
Liquid-Liquid Extraction (Back-extraction):
-
To the collected organic phase, add 5 mL of an alkaline sodium chloride solution (e.g., 10% NaCl in 0.1 M NaOH).[1]
-
Vortex for 1 minute, allow the phases to separate, and transfer the upper aqueous layer to a new tube.
-
Adjust the pH of the aqueous extract to approximately 6.0 using a suitable acid (e.g., 1 M sodium dihydrogen phosphate).[1]
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the pH-adjusted aqueous extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove interfering substances.
-
Elute the this compound with 2-4 mL of methanol into a clean tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C.[2]
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: 0.01 M Potassium dihydrogen phosphate buffer and acetonitrile (70:30, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Quantification
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the tissue samples by interpolating their peak areas on the calibration curve. The final concentration should be adjusted for the initial weight of the tissue sample.
Data Presentation
The following table summarizes typical quantitative data for this compound analysis in animal tissues based on literature values.
| Parameter | Muscle | Liver | Kidney | Reference |
| Recovery (%) | 81.4 - 92.1 | 74.6 - 95.9 | 90.8 - 107.5 | [2] |
| Limit of Detection (LOD) | 0.01 mg/kg | 0.01 mg/kg | 0.01 mg/kg | [2] |
| Limit of Quantification (LOQ) | 0.03 µg/g | 0.03 µg/g | 0.03 µg/g | [2] |
| Retention Time (min) | Approx. 5-7 | Approx. 5-7 | Approx. 5-7 | [2] |
| Linearity (r²) | >0.99 | >0.99 | >0.99 | [2] |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification in Animal Tissue.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of sulfamethazine in bovine and porcine tissues by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Rapid sample preparation methods for analysis of residues of sulfamethazine and its N4-acetyl and desamino metabolites in swine tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid sample preparation method for the determination of sulfamethazine in swine tissues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fsis.usda.gov [fsis.usda.gov]
Application Notes and Protocols for the Spectrophotometric Determination of Sulfamerazine in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sulfamerazine is a sulfonamide antibacterial agent used in veterinary and human medicine. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations to ensure quality control and therapeutic efficacy. This document provides detailed application notes and protocols for three distinct spectrophotometric methods for the determination of this compound. These methods are based on diazotization-coupling reactions, charge-transfer complex formation, and oxidative coupling reactions, offering simplicity, cost-effectiveness, and sensitivity.
Method 1: Diazotization-Coupling Reaction
This method involves the diazotization of the primary aromatic amine group of this compound with nitrous acid, followed by coupling with a suitable chromogenic agent in an alkaline medium to form a stable, colored azo dye. The intensity of the color, which is proportional to the concentration of this compound, is then measured spectrophotometrically.
Experimental Protocol:
1. Instrumentation:
-
UV-Visible Spectrophotometer (double beam) with 1 cm matched quartz cells.
2. Reagents and Solutions:
-
Standard this compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in a small amount of 0.1 M NaOH. Dilute to 100 mL with distilled water in a volumetric flask.
-
Sodium Nitrite (NaNO₂) Solution (0.5% w/v): Dissolve 0.5 g of NaNO₂ in 100 mL of distilled water.
-
Hydrochloric Acid (HCl) (1 M): Prepare by diluting concentrated HCl with distilled water.
-
Coupling Agent Solutions:
-
Resorcinol (B1680541) Solution (0.5% w/v): Dissolve 0.5 g of resorcinol in 100 mL of distilled water.
-
8-Hydroxyquinoline (B1678124) Solution (0.2% w/v): Dissolve 0.2 g of 8-hydroxyquinoline in 100 mL of ethanol.
-
-
Sodium Hydroxide (NaOH) Solution (1 M): Dissolve 4.0 g of NaOH in 100 mL of distilled water.
3. Preparation of Calibration Curve:
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the standard this compound stock solution to obtain final concentrations in the range of 0.1 - 7.0 µg/mL.[1]
-
To each flask, add 1 mL of 1 M HCl and 1 mL of 0.5% NaNO₂ solution.
-
Allow the flasks to stand for 5 minutes at room temperature for complete diazotization.
-
Add 1 mL of the chosen coupling agent solution (e.g., Resorcinol).
-
Add 2 mL of 1 M NaOH solution to make the medium alkaline.
-
Dilute to the mark with distilled water and mix well.
-
Measure the absorbance of the resulting colored solution at the corresponding λmax (e.g., 422 nm for resorcinol, 500 nm for 8-hydroxyquinoline) against a reagent blank prepared in the same manner but without the this compound standard.[1][2]
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
4. Analysis of Pharmaceutical Formulations (Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer an amount of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add about 70 mL of 0.1 M NaOH and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to the mark with 0.1 M NaOH and filter the solution.
-
Further dilute an aliquot of the filtrate with distilled water to obtain a concentration within the calibration range.
-
Proceed as described in step 2 of the "Preparation of Calibration Curve" section.
-
Determine the concentration of this compound in the sample from the calibration curve.
Visualization of the Diazotization-Coupling Reaction Pathway:
Caption: Diazotization-coupling reaction workflow.
Method 2: Charge-Transfer Complex Formation
This method is based on the reaction of this compound, an electron donor (Lewis base), with a π-acceptor like picric acid (2,4,6-trinitrophenol) to form a colored charge-transfer complex in a non-aqueous solvent.
Experimental Protocol:
1. Instrumentation:
-
UV-Visible Spectrophotometer (double beam) with 1 cm matched quartz cells.
2. Reagents and Solutions:
-
Standard this compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve in methanol (B129727). Dilute to 100 mL with methanol in a volumetric flask.
-
Picric Acid (PA) Solution (0.1% w/v): Dissolve 0.1 g of picric acid in 100 mL of methanol.
-
Methanol (Analytical Grade).
3. Preparation of Calibration Curve:
-
Transfer aliquots of the standard this compound stock solution into a series of 10 mL volumetric flasks to get concentrations ranging from 1 to 30 µg/mL.
-
To each flask, add 1.0 mL of the 0.1% picric acid solution.
-
Dilute to the mark with methanol.
-
Shake the flasks well and allow them to stand for 15 minutes at room temperature to complete the reaction.
-
Measure the absorbance of the yellow charge-transfer complex at 410 nm against a reagent blank prepared similarly without the this compound standard.
-
Construct a calibration curve by plotting absorbance versus concentration.
4. Analysis of Pharmaceutical Formulations (Tablets):
-
Weigh and powder 20 tablets.
-
Transfer a quantity of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 10 minutes.
-
Make up the volume to 100 mL with methanol and filter the solution.
-
Dilute a known volume of the filtrate with methanol to achieve a concentration within the linear range of the calibration curve.
-
Follow the procedure from step 2 in the "Preparation of Calibration Curve" section.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Visualization of the Charge-Transfer Complex Formation:
References
Application Notes and Protocols for Sulfamerazine Schiff Base Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis and characterization of Schiff bases derived from sulfamerazine. Schiff bases of sulfonamides are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] This protocol outlines the general synthesis procedure, purification, and comprehensive characterization techniques.
General Synthesis Protocol for this compound Schiff Bases
This protocol describes the condensation reaction between this compound and an aldehyde to form the corresponding Schiff base.
Materials:
-
This compound (4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide)
-
Substituted or unsubstituted aldehyde (e.g., salicylaldehyde, benzoin, o-vanillin, 1,3-Benzodioxole-5-carbaldehyde)[4][5][6][7]
-
Ethanol (B145695) or Methanol (as solvent)[4][7]
-
Glacial Acetic Acid (as catalyst)[8]
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and flask for filtration
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of this compound and the selected aldehyde in a suitable solvent like ethanol or methanol.[4][7][8]
-
To this solution, add a catalytic amount (a few drops) of glacial acetic acid.[8]
-
The reaction mixture is then refluxed with constant stirring for a period ranging from 3 to 5 hours.[8]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, which typically results in the precipitation of the solid Schiff base product.[4]
-
The precipitate is collected by filtration using a Buchner funnel, washed with cold ethanol to remove any unreacted starting materials, and then dried.[4][9]
-
The purity of the synthesized Schiff base can be checked by its sharp melting point and by TLC. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Characterization of this compound Schiff Bases
The synthesized Schiff bases are characterized using various spectroscopic techniques to confirm their structure.
2.1 Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in the synthesized compound. The key spectral feature to confirm the formation of the Schiff base is the appearance of a characteristic absorption band for the azomethine group (C=N) and the disappearance of the bands corresponding to the primary amine (-NH2) of this compound and the carbonyl group (C=O) of the aldehyde.[2][10]
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure of the Schiff base.
-
¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet signal in the downfield region corresponding to the proton of the azomethine group (CH=N).[6][11] Other signals for aromatic protons, the sulfonamide proton (-SO₂NH-), and protons of the substituent groups are also observed.[8]
-
¹³C NMR: The carbon spectrum will show a characteristic signal for the azomethine carbon (C=N), along with signals for aromatic carbons and other carbons in the molecule.[5][11]
2.3 UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectra of Schiff bases typically show absorption bands corresponding to π-π* and n-π* transitions within the aromatic rings and the azomethine group.[4]
2.4 Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base. The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the target compound.[8][9]
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the characterization of various this compound Schiff bases reported in the literature.
Table 1: Physical Properties and Yield of this compound Schiff Bases
| Aldehyde Reactant | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|
| 1,3-Benzodioxole-5-carbaldehyde | 83 | 204-205 | [6][11] |
| Benzoin | 71 | - | [8] |
| Salicylaldehyde | - | - | [4][7] |
| o-Vanillin | - | - |[5] |
Table 2: FT-IR Spectral Data (cm⁻¹) for this compound Schiff Bases
| Schiff Base from | ν(N-H) | ν(C=N) Azomethine | ν(SO₂) | Reference |
|---|---|---|---|---|
| 1,3-Benzodioxole-5-carbaldehyde | 3400 | 1639-1537 | - | [6][11] |
| Benzoin | - | 1678 | - | [8] |
| o-Vanillin | - | 1620 | 1317, 1155 |[5][12] |
Table 3: ¹H NMR Spectral Data (δ, ppm) for this compound Schiff Bases
| Schiff Base from | δ(NH) | δ(CH=N) | δ(Aromatic-H) | δ(CH₃) | Solvent | Reference |
|---|---|---|---|---|---|---|
| 1,3-Benzodioxole-5-carbaldehyde | 11.13 | 8.31 | 7.65-5.98 | 2.31 | DMSO-d₆ | [6][11] |
| Benzoin | 11.02 | - | 7.98-6.05 | 2.22 | DMSO |[8] |
Table 4: ¹³C NMR Spectral Data (δ, ppm) for a this compound Schiff Base
| Schiff Base from | δ(C=N) | δ(Aromatic-C) | δ(C-CH₃) | Solvent | Reference |
|---|---|---|---|---|---|
| 1,3-Benzodioxole-5-carbaldehyde | 158.1 | 112.5-157 | 23.8 | DMSO-d₆ | [6][11] |
| Benzoin | 199.6 | 157.0-112.2 | 23.5 | DMSO | [8] |
| o-Vanillin | 167 | - | - | DMSO-d₆ |[5] |
Table 5: UV-Vis Spectral Data for a this compound Schiff Base Metal Complex
| Compound | λmax (nm) | Transition | Solvent | Reference |
|---|---|---|---|---|
| Co(II)-Salicylaldehyde-Sulfamerazine complex | 273, 350 | π-π, n-π | - | [4] |
| Cu(II)-Salicylaldehyde-Sulfamerazine complex | 273, 350 | π-π, n-π | - |[4] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflow for the synthesis and characterization of this compound Schiff bases.
Caption: Workflow for the synthesis of this compound Schiff bases.
Caption: Protocol for the characterization of this compound Schiff bases.
References
- 1. Synthesis, Characterization and Antimicrobial Activities of Sulfadiazine Schiff Base and Phenyl Dithiocarbamate Mixed Ligand Metal Complexes [scirp.org]
- 2. Synthesis and characterization of Schiff's bases of sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Schiff-base complex intercalated layered double hydroxide: synthesis, characterization, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metal complexes of sulfamethazine/benzoin-based Schiff base ligand: synthesis, characterization, DFT calculations, and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Application of Sulfamerazine in Veterinary Medicine for Bacterial Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamerazine is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs. It has been utilized in veterinary medicine for the treatment and control of various bacterial infections in livestock and companion animals.[1][2] Like other sulfonamides, this compound is a structural analog of para-aminobenzoic acid (PABA), a crucial component for bacterial folic acid synthesis. By competitively inhibiting a key enzyme in this pathway, this compound effectively halts bacterial growth and replication, exhibiting a bacteriostatic action.[1][3][4] This document provides detailed application notes, experimental protocols, and a summary of available data on the use of this compound in veterinary medicine.
Mechanism of Action
This compound exerts its bacteriostatic effect by interfering with the folic acid synthesis pathway in susceptible bacteria.[1][3][4] Bacteria, unlike mammals, cannot utilize preformed folic acid from their environment and must synthesize it de novo.[1][4] This metabolic pathway is therefore an ideal target for selective antimicrobial therapy.
The key steps in the mechanism of action are as follows:
-
Competitive Inhibition: this compound is structurally similar to para-aminobenzoic acid (PABA).[1][4]
-
Enzyme Targeting: It competes with PABA for the active site of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][3][4]
-
Folic Acid Synthesis Blockade: By binding to DHPS, this compound prevents the conversion of PABA into dihydropteroic acid, a precursor of dihydrofolic acid.[3]
-
Inhibition of Bacterial Growth: The resulting deficiency in folic acid inhibits the synthesis of essential nucleic acids (DNA and RNA) and proteins, ultimately leading to the cessation of bacterial growth and replication.[1][4]
Quantitative Data
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against various veterinary pathogens. It is important to note that specific MIC values can vary depending on the bacterial isolate and the testing methodology.
| Bacterial Species | Animal Host | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Bordetella bronchiseptica | Porcine | 0.5 - 8 | Data not available |
| Pasteurella multocida | Porcine | 2 - 32 | Data not available |
| Haemophilus pleuropneumoniae | Porcine | 8 - 64 | Data not available |
| Streptococcus suis | Porcine | >32 | Data not available |
| Escherichia coli | General | Data not available | Data not available |
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound can vary significantly between different animal species. A summary of available pharmacokinetic parameters is presented below.
| Animal Species | Dose & Route | Tmax (h) | Cmax (µg/mL) | Half-life (t1/2) (h) | Bioavailability (%) |
| Cattle (Calves) | IV | - | - | Data not available | - |
| Cattle (Adult) | IV | - | - | 6.2 | - |
| Sheep | IV & Oral | 1.6 (oral) | Data not available | 6.6 | ~81 |
| Goats | Intraruminal | Data not available | Data not available | Data not available | 67.6 ± 13.5 |
| Horses | IV | - | - | Data not available | - |
| Swine | IV & Oral | Data not available | Data not available | Data not available | Data not available |
| Dogs | Data not available | Data not available | Data not available | Data not available | Data not available |
| Cats | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Comprehensive pharmacokinetic data for this compound, particularly Cmax and Tmax for many species, and complete data for dogs, cats, and poultry, are limited in publicly available literature. The provided data is based on available studies, and further research is required to establish detailed pharmacokinetic profiles across all major veterinary species.[4][5][6]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines a standardized method for determining the MIC of this compound against veterinary bacterial pathogens, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
This compound analytical standard
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates for testing
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
2. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound at a concentration of 1024 µg/mL in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO), ensuring complete dissolution. b. Further dilute the stock solution in CAMHB to achieve a starting concentration for serial dilutions.
3. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be verified using a spectrophotometer at 625 nm. d. Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
4. Broth Microdilution Procedure: a. Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate. b. Add 50 µL of the starting this compound solution to the first well of each row to be tested, resulting in the highest desired concentration. c. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last well in the dilution series. d. Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL. e. Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
5. Incubation and Interpretation: a. Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air. b. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vivo Efficacy Study Protocol (General Framework)
This protocol provides a general framework for conducting an in vivo efficacy study of this compound in a target animal species. Specific parameters will need to be adapted based on the host species, the pathogen, and the disease model.
1. Animal Model and Husbandry: a. Select a clinically relevant animal model for the bacterial infection of interest. b. Acclimate animals to the housing conditions for a minimum of 7 days prior to the study. c. Provide appropriate housing, feed, and water ad libitum. d. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Experimental Design: a. Randomly assign animals to treatment groups (e.g., negative control, positive control with a known effective antibiotic, and various dose groups of this compound). b. The number of animals per group should be statistically justified to ensure robust results.
3. Infection Model: a. Challenge animals with a standardized dose of a pathogenic bacterial strain relevant to veterinary medicine. b. The route of challenge (e.g., intranasal, oral, intramammary) should mimic the natural route of infection. c. Monitor animals for the development of clinical signs of disease.
4. Treatment Administration: a. Administer this compound and control treatments at predetermined dose levels and frequencies. b. The route of administration (e.g., oral, parenteral) should be relevant to the intended clinical use. c. The duration of treatment should be based on the expected course of the disease and the pharmacokinetic profile of the drug.
5. Data Collection and Efficacy Endpoints: a. Clinical Observations: Record clinical scores (e.g., demeanor, appetite, respiratory rate) daily. b. Microbiological Assessment: Collect relevant samples (e.g., nasal swabs, fecal samples, milk, tissue) at specified time points to determine bacterial load (CFU/g or CFU/mL). c. Pathological Examination: At the end of the study, perform necropsies and collect tissues for histopathological evaluation of lesion scores. d. Other Parameters: Depending on the disease model, other parameters such as body weight, feed intake, and specific biomarkers may be measured.
6. Statistical Analysis: a. Analyze the collected data using appropriate statistical methods to determine the efficacy of this compound compared to the control groups.
Conclusion
This compound remains a relevant antimicrobial agent in veterinary medicine due to its broad-spectrum bacteriostatic activity and cost-effectiveness. A thorough understanding of its mechanism of action, coupled with species-specific pharmacokinetic and pharmacodynamic data, is essential for its judicious and effective use. The provided protocols offer a framework for the continued evaluation of this compound's efficacy against emerging and prevalent veterinary pathogens. Further research is warranted to expand the quantitative data on MICs and pharmacokinetics across a wider range of animal species and bacterial isolates to refine dosage regimens and minimize the development of antimicrobial resistance.
References
- 1. [Pharmacokinetic model studies of this compound in domestic mammals. 1. Elimination of Mebacid 200 following intravenous administration to large animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asean.org [asean.org]
- 3. [Pharmacokinetic model studies of this compound in domestic mammals. 3. Acetylation, protein binding, and minimal inhibitory concentration of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral bioavailability of sulphonamides in ruminants: a comparison between sulphamethoxazole, sulphatroxazole, and sulphamerazine, using the dwarf goat as animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disposition of sulfonamides in food-producing animals: pharmacokinetics of this compound in ewe lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Sulfamerazine as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing sulfamerazine as a reference standard in chromatographic analyses. This compound, a sulfonamide antibiotic, is a well-characterized compound suitable for the accurate quantification of sulfonamide residues in various matrices, including pharmaceuticals, food products, and environmental samples.[1][2]
Introduction
This compound is a synthetic antimicrobial agent that functions by competitively inhibiting dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[3][4] Its stable chemical structure and well-defined physical properties make it an ideal reference standard for chromatographic applications.[5][6] Certified reference materials for this compound are commercially available, ensuring traceability and accuracy in analytical testing.[2]
Chemical and Physical Properties of this compound:
| Property | Value |
| CAS Number | 127-79-7[1][5] |
| Molecular Formula | C₁₁H₁₂N₄O₂S[1] |
| Molecular Weight | 264.30 g/mol [1] |
| Melting Point | 234-238 °C[5] |
| Solubility | Sparingly soluble in acetone, slightly soluble in alcohol, very slightly soluble in ether and chloroform. Readily soluble in dilute mineral acids and solutions of potassium, ammonium, and sodium hydroxides.[5] |
| UV max (water) | 243, 257 nm[5] |
Applications
This compound is frequently employed as a reference standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the following applications:
-
Pharmaceutical Quality Control: To quantify this compound in pharmaceutical formulations.[2]
-
Food Safety: To detect and quantify sulfonamide residues in animal-derived products such as milk, meat, and shrimp.[7][8][9][10]
-
Environmental Monitoring: To analyze the presence of sulfonamides in water and soil samples.[11][12]
-
Veterinary Drug Analysis: To determine the concentration of sulfonamides in animal feed.[13][14][15]
Experimental Protocols
Preparation of Standard Solutions
Objective: To prepare accurate stock and working standard solutions of this compound.
Materials:
-
This compound certified reference material
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Volumetric flasks (Class A)
-
Analytical balance
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 10 minutes to ensure complete dissolution. This stock solution should be stored at 2-8 °C and protected from light.
-
Intermediate Solution (100 µg/mL): Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to volume with methanol or a suitable solvent mixture depending on the analytical method.[14]
-
Working Standards: Prepare a series of working standards by further diluting the intermediate solution with the mobile phase to achieve the desired concentration range for calibration. A typical range for residue analysis might be 5 to 100 ng/mL.
HPLC-UV Method for Sulfonamide Analysis
Objective: To provide a general HPLC-UV method for the separation and quantification of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:0.1% Formic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30-35 °C[16] |
| Detection Wavelength | 265-270 nm[5][16] |
Protocol:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared working standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared samples for analysis.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
LC-MS/MS Method for Trace Level Analysis
Objective: To provide a highly sensitive and selective LC-MS/MS method for the determination of this compound residues.
Chromatographic and MS Conditions:
| Parameter | Condition |
| LC Column | C18 or similar reversed-phase column (e.g., 100 mm x 2.1 mm, 5 µm)[8] |
| Mobile Phase A | 0.1% Formic acid in Water[8] |
| Mobile Phase B | Acetonitrile[8] |
| Flow Rate | 0.3 - 0.5 mL/min[8][9] |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Protocol:
-
Optimize the MS/MS parameters for this compound by infusing a standard solution to determine the precursor ion and the most abundant product ions.
-
Develop a suitable gradient elution program to achieve good separation of this compound from other matrix components.
-
Prepare matrix-matched calibration standards to compensate for matrix effects.
-
Extract this compound from the sample matrix using an appropriate sample preparation technique such as solid-phase extraction (SPE) or QuEChERS.[9][11]
-
Analyze the extracted samples and calibration standards by LC-MS/MS.
Quantitative Data Summary
The following tables summarize typical performance data for chromatographic methods using this compound as a reference standard.
Table 1: HPLC Method Performance Data
| Parameter | Matrix | Value | Reference |
| LOD | Pond Water | 1 ng/g | [11] |
| LOQ | Pond Water | 3.5 ng/g | [11] |
| Recovery | Pond Water | 95.8% | [11] |
| RSD | - | 1.9% | [17] |
Table 2: LC-MS/MS Method Performance Data
| Parameter | Matrix | Value | Reference |
| LOD | Medicated Feed | 5.4 - 48.3 mg/kg | [13] |
| LOQ | Medicated Feed | 10.4 - 119.3 mg/kg | [13] |
| Recovery | Medicated Feed | 90.8 - 104.5% | [13] |
| LOD | Meat | < 10 µg/kg | [10] |
| LOQ | Bovine Liver | 5 ng/g | [9] |
| Recovery | Bovine Liver | 53 - 93% | [9] |
Experimental Workflow and Diagrams
The following diagram illustrates a typical experimental workflow for the analysis of this compound in a sample matrix using a reference standard.
Caption: Workflow for Chromatographic Analysis using a Reference Standard.
The following diagram illustrates the mechanism of action of sulfonamides, the class of antibiotics to which this compound belongs.
Caption: Sulfonamide Mechanism of Action.
References
- 1. This compound VETRANAL , analytical standard 127-79-7 [sigmaaldrich.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | CAS#:127-79-7 | Chemsrc [chemsrc.com]
- 5. This compound [drugfuture.com]
- 6. This compound | C11H12N4O2S | CID 5325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. imeko.info [imeko.info]
- 8. journalofchemistry.org [journalofchemistry.org]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of this compound in pond water and several fishes by high-performance liquid chromatography using molecularly imprinted solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. fda.gov [fda.gov]
- 17. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Separation of Sulfamerazine from its Analogues by Capillary Electrochromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capillary Electrochromatography (CEC) is a powerful hybrid separation technique that integrates the high separation efficiency of capillary electrophoresis with the selectivity of high-performance liquid chromatography.[1][2] This method utilizes an electric field to drive the mobile phase through a packed capillary column, offering distinct advantages for the analysis of pharmaceutical compounds.[2] For the separation of Sulfamerazine, an important sulfonamide antibiotic, from its structurally similar analogues, CEC provides a robust and efficient analytical solution. The inherent selectivity of the stationary phase combined with the plug-like flow profile generated by the electroosmotic flow (EOF) leads to high-resolution separations.[2]
This document provides detailed application notes and protocols for the separation of this compound from its analogues using a molecularly imprinted monolithic column in Capillary Electrochromatography. Molecular imprinting technology allows for the creation of tailor-made stationary phases with specific recognition sites for the target analyte, in this case, this compound, enhancing the selectivity of the separation.[3]
Principle of Separation
In this application, a molecularly imprinted polymer (MIP) monolith is synthesized in-situ within a fused silica (B1680970) capillary. This compound is used as the template molecule during the polymerization process, creating specific binding cavities within the polymer matrix that are complementary to this compound in shape, size, and functionality.
The separation mechanism in CEC is a combination of electrophoretic migration and chromatographic partitioning.[4] Analytes interact with the stationary phase based on their affinity, similar to HPLC. Simultaneously, the applied electric field induces an electroosmotic flow (EOF) of the mobile phase towards the cathode, which transports all analytes, regardless of their charge, towards the detector. The differential migration of the analytes, based on their partitioning between the stationary phase and the mobile phase, as well as their electrophoretic mobility, results in their separation. The strong and specific interaction of this compound with the imprinted sites on the monolithic column leads to its increased retention and effective separation from its analogues.
Experimental Protocols
This section details the necessary materials, instrumentation, and step-by-step procedures for the preparation of the molecularly imprinted monolithic column and the subsequent CEC separation of this compound and its analogues.
Materials and Reagents
-
Analytes: this compound (SMR), Sulfamethazine, Sulfadiazine, Sulfathiazole, Sulfamethoxazole, Sulfisoxazole, Sulfadimethoxine
-
Reagents for Monolith Preparation:
-
Template: this compound (SMR)
-
Functional Monomer: Itaconic acid
-
Cross-linker
-
Initiator
-
Porogenic solvents
-
-
Mobile Phase Components:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Phosphate (B84403) buffer components (e.g., sodium dihydrogen phosphate, disodium (B8443419) hydrogen phosphate)
-
Deionized water
-
-
Capillary: Fused silica capillary (e.g., 100 µm i.d.)
Instrumentation
-
Capillary Electrophoresis system equipped with:
-
High-voltage power supply
-
Diode array detector (DAD) or UV detector
-
Temperature-controlled column compartment
-
Data acquisition and processing software (e.g., ChemStation)
-
-
HPLC pump (for capillary packing and washing)
-
Water bath
-
pH meter
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
Preparation of the Molecularly Imprinted Monolithic Column
-
Capillary Pre-treatment: The inner surface of the fused silica capillary is activated to ensure covalent bonding of the monolith.
-
Polymerization Mixture Preparation: The template (this compound), functional monomer, cross-linker, initiator, and porogenic solvents are mixed in specific molar ratios. A typical molar ratio of template to functional monomer to cross-linker is 1:4:10.[3]
-
In-situ Polymerization: The polymerization mixture is introduced into the pre-treated capillary. The polymerization is then initiated, typically by thermal means in a water bath at a controlled temperature (e.g., 45°C) for a specific duration (e.g., 7 hours).[3]
-
Template Removal: After polymerization, the template molecule (this compound) is removed from the monolith by flushing the capillary with a suitable solvent (e.g., methanol/acetic acid mixture) using an HPLC pump. This leaves behind recognition sites that are specific for this compound.
-
Column Conditioning: The prepared column is flushed with the mobile phase for a sufficient time to equilibrate the stationary phase before analysis.
Capillary Electrochromatography (CEC) Analysis
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and phosphate buffer. The pH of the buffer should be adjusted to the optimal value (e.g., pH 5.0).[3] A typical mobile phase composition is 75% acetonitrile in 20 mM phosphate buffer.[3]
-
Instrument Setup:
-
Install the prepared molecularly imprinted monolithic column in the CEC instrument.
-
Set the column temperature (e.g., 20°C).[3]
-
Set the detection wavelength (e.g., 275 nm).
-
-
Sample Preparation: Dissolve the standards of this compound and its analogues in a suitable solvent, typically the mobile phase, to the desired concentration.
-
Injection: Inject the sample into the capillary using either electrokinetic or hydrodynamic injection.
-
Separation: Apply the separation voltage (e.g., 15 kV) to initiate the electroosmotic flow and the separation process.[3]
-
Data Acquisition: Record the electropherogram using the data acquisition software.
Data Presentation
The following table summarizes the quantitative data for the separation of this compound and its analogues using the described CEC method.
| Analyte | Retention Time (min) | Separation Efficiency (plates/m) |
| This compound (SMR) | [Data not explicitly found in search results] | 16,200[3] |
| Sulfamethazine | [Data not explicitly found in search results] | 13,049[3] |
| Sulfadiazine | [Data not explicitly found in search results] | 12,909[3] |
| Sulfathiazole | [Data not explicitly found in search results] | 15,340[3] |
| Sulfamethoxazole | [Data not explicitly found in search results] | 11,971[3] |
| Sulfisoxazole | [Data not explicitly found in search results] | 10,335[3] |
| Sulfadimethoxine | [Data not explicitly found in search results] | 9,082[3] |
Note: While specific retention times were not available in the provided search results, the separation efficiency data clearly demonstrates the high performance of the molecularly imprinted monolithic column for the separation of these sulfonamides. The higher plate count for this compound indicates a strong interaction with the imprinted stationary phase, leading to a sharp and well-resolved peak. The reproducibility of the method is high, with relative standard deviations (RSD) for run-to-run, day-to-day, and column-to-column retention times in the range of 0.71–4.21%.[3]
Visualizations
Experimental Workflow for CEC Analysis
The following diagram illustrates the key steps involved in the Capillary Electrochromatography workflow for the separation of this compound and its analogues.
Caption: Workflow for CEC separation of this compound.
Signaling Pathway of Sulfonamide Action
While not a signaling pathway in the traditional sense, the mechanism of action of sulfonamides involves the inhibition of a key enzymatic pathway in bacteria. The following diagram illustrates this inhibitory action.
Caption: Mechanism of this compound's antibacterial action.
References
Application Notes: High-Sensitivity Competitive ELISA for Sulfamerazine Residue Detection
Introduction
Sulfonamides, a class of synthetic antimicrobial agents, are widely used in veterinary medicine to treat and prevent bacterial and protozoan infections. Sulfamerazine is a key member of this drug class. The extensive use of this compound can lead to the presence of its residues in animal-derived food products such as meat, milk, eggs, and honey.[1][2][3] Regulatory bodies in many countries have established Maximum Residue Limits (MRLs) for sulfonamides in food products to mitigate risks to human health, such as allergic reactions and the development of antibiotic resistance.[1][2] Consequently, sensitive and reliable methods for detecting this compound residues are crucial for ensuring food safety.
This application note describes a high-sensitivity competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative and qualitative analysis of this compound residues in a variety of sample matrices.[1][2] The assay is based on the principle of competitive binding between this compound in the sample and a this compound-enzyme conjugate for a limited number of specific antibody binding sites.
Assay Principle
The competitive ELISA is a robust method for detecting small molecules like this compound.[4] The core of this assay is the competition between the free this compound present in the sample and a fixed amount of enzyme-labeled this compound (conjugate) for binding to a limited number of anti-sulfamerazine antibodies coated on the microtiter plate wells.[5][6]
During the assay, the sample extract and the this compound-enzyme conjugate are added to the antibody-coated wells. If this compound is present in the sample, it will compete with the enzyme conjugate for the antibody binding sites. After an incubation period, the unbound reagents are washed away. A substrate solution is then added, which is converted by the enzyme on the bound conjugate into a colored product.[7] The intensity of the color is inversely proportional to the concentration of this compound in the sample.[6][7] Samples with high concentrations of this compound will exhibit a weaker color signal, while samples with low concentrations will produce a stronger color signal. The concentration of this compound in the samples is determined by comparing the measured absorbance with a standard curve.
Quantitative Data Summary
The following tables summarize the performance characteristics of various commercially available ELISA kits for the detection of this compound and other sulfonamides.
Table 1: Cross-Reactivity of a Multi-Sulfonamide ELISA Kit
| Compound | Cross-Reactivity (%) |
| Sulfamethazine | 100 |
| This compound | 108 |
| Sulfachloropyrazine | 97 |
| Sulfisoxazole | 99 |
| Sulfadiazine | 68 |
| Sulfachloropyridazine | 64 |
| N4-acetyl-sulfadiazine | 35 |
| Sulfathiazole | 7 |
| Sulfamethizole | 5.3 |
| Sulfamethoxypyridazine | 1.7 |
| Sulfadoxine | <1 |
| Sulfaguanidine | <1 |
| Sulfamethoxazole | <1 |
| Sulfamethoxydiazine | <1 |
| Sulfapyridine | <1 |
| Sulfanilamide | <1 |
| Sulfacetamide | <1 |
| Sulfaquinoxaline | <1 |
| Sulfadimethoxine | <1 |
| Sulfatroxazole | <1 |
| Data sourced from a competitive enzyme immunoassay for a broad range of sulfonamides.[1] |
Table 2: Detection Limits (LOD) in Various Matrices
| Matrix | Detection Limit (ppb) |
| Muscle | 0.5 - 2.5 |
| Honey | 0.5 |
| Milk | 10 |
| Egg | 0.25 |
| Data compiled from various this compound ELISA kit manuals.[3][5] |
Experimental Protocols
1. Reagent Preparation
-
Wash Buffer: Dilute the concentrated wash buffer with deionized water as instructed by the kit manual (typically a 1:19 dilution of 20x concentrate).[5]
-
Standard Solutions: Prepare a dilution series of the this compound standard. For example, a 10 ng/mL stock solution can be serially diluted to create standards of 5, 2.5, 1, 0.5, 0.25, and 0.125 ng/mL.[1][7]
-
Enzyme Conjugate: Reconstitute the lyophilized this compound-HRP conjugate with the provided dilution buffer.[7]
-
Antibody Solution: Prepare the antibody working solution as per the kit's instructions.
2. Sample Preparation
The sample preparation method varies depending on the matrix.
-
Milk Samples:
-
Centrifuge milk samples for 15 minutes at 2000 x g at 4°C to separate the fat layer.
-
Take an aliquot from underneath the fat layer.
-
Dilute 50 µL of the defatted milk with 5 mL of sample extraction buffer.
-
Use 50 µL of this solution in the ELISA test.[7]
-
-
Tissue (Muscle) Samples:
-
Homogenize 2±0.05 g of the tissue sample.
-
Add 8 mL of 0.02 M PB Buffer and vortex for 2 minutes.
-
Centrifuge at 4000 r/min for 10 minutes.
-
Take 50 µL of the supernatant for analysis.[5]
-
-
Honey Samples:
-
Weigh 1±0.05 g of honey into a centrifuge tube.
-
Add 1 mL of 0.5 M HCl and incubate for 30 minutes at 37°C.
-
Add 2.5 mL of 0.2 M NaOH, then add 4 mL of Ethyl acetate (B1210297) and vortex for 5 minutes.
-
Centrifuge at 4000 r/min for 10 minutes.
-
Take 2 mL of the upper layer and evaporate to dryness under a nitrogen stream at 50-60°C.
-
Dissolve the residue in 0.5 mL of reconstitution buffer.
-
Use 50 µL for the assay.[5]
-
-
Egg Samples:
-
Homogenize the egg sample.
-
Follow a suitable extraction protocol, which may involve solvent extraction and a defatting step, similar to the tissue protocol.
-
3. ELISA Assay Procedure
-
Bring all reagents and samples to room temperature before use.[7]
-
Pipette 50 µL of each standard solution and prepared sample into the appropriate wells of the antibody-coated microtiter plate in duplicate.[1]
-
Add 25 µL of the enzyme conjugate solution to all wells.[1]
-
Add 25 µL of the antibody solution to all wells.[1]
-
Gently mix the plate and incubate for a specified time (e.g., 1 hour) at room temperature.
-
Wash the plate 3-5 times with the prepared wash buffer, ensuring all wells are completely filled and emptied during each wash.
-
Add 100 µL of the TMB substrate solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 15 minutes).
-
Stop the reaction by adding 100 µL of the stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader within 10 minutes of adding the stop solution.
4. Interpretation of Results
-
Calculate the average absorbance for each set of duplicate standards and samples.
-
Construct a standard curve by plotting the average absorbance of each standard against its known concentration on a semi-logarithmic scale.
-
Determine the concentration of this compound in the samples by interpolating their average absorbance values on the standard curve.
-
Multiply the determined concentration by the appropriate dilution factor from the sample preparation step to obtain the final concentration in the original sample.[7]
Visualizations
Caption: Workflow for the this compound Competitive ELISA.
Caption: Principle of Competitive ELISA for this compound.
References
- 1. food.r-biopharm.com [food.r-biopharm.com]
- 2. Veterinary Drug Residues Sulfamethazine ELISA Test Kit [mzfoodtest.com]
- 3. SM1 (this compound) ELISA Kit - Elabscience® [elabscience.com]
- 4. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 5. Sulfamethazine (SM2) ELISA Kit RDF-E043 - Traditional ELISA Kits [reddotbiotech.com]
- 6. Competitive ELISA [elisa-antibody.com]
- 7. food.r-biopharm.com [food.r-biopharm.com]
Application Note & Protocol: Synthesis of Molecularly Imprinted Polymers for Selective Sulfamerazine Extraction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfamerazine is a sulfonamide antibiotic used in veterinary and human medicine. Its presence in the environment and food products is a growing concern, necessitating sensitive and selective analytical methods for its detection and quantification. Molecularly Imprinted Polymers (MIPs) are synthetic materials with custom-made recognition sites for a target molecule. This technology offers a powerful tool for the selective extraction of this compound from complex matrices. This application note provides a detailed protocol for the synthesis of a this compound-specific MIP and its application in solid-phase extraction (SPE).
The synthesis involves the polymerization of a functional monomer and a cross-linker in the presence of the template molecule (this compound). After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functional group orientation to this compound. This allows the MIP to selectively rebind the target analyte from a sample matrix.
Experimental Protocols
Materials and Reagents
-
Template: this compound (SMR)
-
Functional Monomer: Methacrylic Acid (MAA) or Itaconic Acid (IA)[1][2]
-
Cross-linker: Ethylene Glycol Dimethacrylate (EGDMA)[2]
-
Initiator: 2,2'-Azobisisobutyronitrile (AIBN)[1]
-
Porogen (Solvent): Acetonitrile (B52724), Tetrahydrofuran (THF), or a mixture of solvents like acetonitrile and toluene.[2][3]
-
Rebinding and Washing Solvents: Methanol (B129727), Acetic Acid, Acetonitrile
-
Apparatus: Glass tubes, vortex mixer, water bath or oven, centrifuge, SPE cartridges.
Synthesis of this compound-Imprinted Polymer (MIP)
This protocol is based on the bulk polymerization method, a common technique for MIP synthesis.[4]
a. Preparation of the Polymerization Mixture:
-
In a thick-walled glass tube, dissolve the template molecule, this compound (SMR), in the chosen porogenic solvent.
-
Add the functional monomer (e.g., Methacrylic Acid) to the solution. The molar ratio of template to functional monomer is a critical parameter to optimize, with typical ratios ranging from 1:4 to 1:6.[1]
-
Add the cross-linker (e.g., Ethylene Glycol Dimethacrylate). The molar ratio of functional monomer to cross-linker also requires optimization, with common ratios around 1:5 to 1:10.[1]
-
Add the radical initiator (e.g., AIBN).
-
Sonicate the mixture for 10-15 minutes to ensure homogeneity.
-
De-gas the mixture by purging with nitrogen gas for 5-10 minutes to remove oxygen, which can inhibit polymerization.[3]
b. Polymerization:
-
Seal the glass tube under nitrogen.
-
Place the sealed tube in a water bath or oven at a temperature suitable for the initiator used (typically 60-70°C for AIBN).[3]
-
Allow the polymerization to proceed for 12-24 hours.[3]
c. Post-Polymerization Processing:
-
After polymerization, the resulting bulk polymer should be crushed and ground into a fine powder using a mortar and pestle.
-
Sieve the particles to obtain a uniform size fraction (e.g., 50-100 µm).
d. Template Removal:
-
To remove the this compound template, wash the polymer particles extensively with a mixture of methanol and acetic acid (e.g., 9:1 v/v).[5]
-
Continue washing with methanol or acetonitrile until no this compound can be detected in the washing solvent using a UV-Vis spectrophotometer.
-
Dry the resulting MIP powder under vacuum.
A Non-Imprinted Polymer (NIP) should be prepared in parallel under identical conditions but without the addition of the this compound template to serve as a control.[3]
Solid-Phase Extraction (SPE) Protocol
a. Cartridge Packing:
-
Pack an empty SPE cartridge with the synthesized MIP powder (e.g., 100 mg).
-
Place frits at the top and bottom of the cartridge to hold the sorbent in place.
b. SPE Procedure:
-
Conditioning: Condition the MIP-SPE cartridge by passing a small volume of methanol followed by the sample solvent (e.g., deionized water) through it.
-
Loading: Load the sample solution containing this compound onto the cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a solvent that removes interfering compounds but does not elute this compound (e.g., a small volume of acetonitrile/water mixture).
-
Elution: Elute the bound this compound with a small volume of an appropriate solvent, such as a methanol/acetic acid mixture.
-
Analysis: Analyze the eluted fraction using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Quantitative Data
The performance of MIPs for sulfonamide extraction can be evaluated based on several parameters. The table below summarizes key quantitative data from relevant studies.
| Template Molecule | Functional Monomer | Cross-linker | Adsorption Capacity (mg/g) | Imprinting Factor (IF) | Recovery (%) | Reference |
| This compound | Methacrylic Acid | EGDMA | 108.8 | 1.6 | 95.8 (in pond water) | [2] |
| This compound | Itaconic Acid | - | - | - | - | [1] |
| Sulfamethoxazole | Methacrylic Acid | EGDMA | - | - | >77 | [3] |
| Sulfadiazine | Methacrylic Acid | EGDMA | - | - | 88 (in seawater) | [2] |
Note: The Imprinting Factor (IF) is the ratio of the binding capacity of the MIP to that of the NIP. A higher IF indicates more effective imprinting.
Visualizations
Workflow for MIP Synthesis and Application
References
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Sulfamerazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro antimicrobial susceptibility of Sulfamerazine. As specific breakpoints for this compound are not always available in routine international standards, this guide utilizes interpretive criteria for the sulfonamide class, with sulfisoxazole (B1682709) serving as a representative agent for quantitative analysis, a common practice in antimicrobial susceptibility testing (AST). The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action
This compound is a sulfonamide antibiotic that inhibits the bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA).[1] This inhibition occurs at the dihydropteroate (B1496061) synthase enzyme in the folic acid synthesis pathway.[2][3][4] Folic acid is essential for the synthesis of nucleotides, and its disruption leads to a bacteriostatic effect, inhibiting the growth and replication of susceptible bacteria.[3][4]
Caption: this compound's mechanism of action via competitive inhibition.
Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Experimental Protocol
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound powder in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 1280 µg/mL. Further dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Preparation of Microdilution Plates:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a final concentration range, typically from 256 µg/mL to 0.5 µg/mL.
-
Each well should contain 100 µL of the diluted antimicrobial solution.
-
Include a growth control well (CAMHB without antibiotic) and a sterility control well (uninoculated CAMHB).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension, resulting in a final volume of 200 µL per well.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of this compound that shows no visible growth (turbidity).
-
Interpret the MIC values based on the interpretive criteria for sulfisoxazole as a representative of the sulfonamide class (see Table 1).
-
Interpretive Criteria for Broth Microdilution (MIC)
Table 1: MIC Interpretive Criteria for Sulfonamides (represented by Sulfisoxazole)
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤ 256 µg/mL | - | ≥ 512 µg/mL |
| Staphylococcus spp. | ≤ 256 µg/mL | - | ≥ 512 µg/mL |
Note: These breakpoints are based on CLSI guidelines for sulfisoxazole and should be used as a guide for this compound in the absence of specific breakpoints.
Disk Diffusion Method
The disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.
Experimental Protocol
-
Preparation of Agar Plates:
-
Use Mueller-Hinton Agar (MHA) with a depth of 4 mm. The MHA should have low concentrations of thymidine (B127349) and thymine, which can interfere with sulfonamide activity.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described in the broth microdilution protocol, adjusted to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Application of Antimicrobial Disks:
-
Aseptically apply a paper disk containing a specific amount of a representative sulfonamide (e.g., 300 µg sulfisoxazole) to the surface of the inoculated agar.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
Measure the diameter of the zone of inhibition (where no growth occurs) in millimeters (mm).
-
For sulfonamides, slight growth (up to 20% of the lawn of growth) within the zone of inhibition should be ignored.
-
Interpret the zone diameters based on the interpretive criteria for sulfisoxazole (see Table 2).
-
Interpretive Criteria for Disk Diffusion
Table 2: Zone Diameter Interpretive Criteria for Sulfonamides (represented by Sulfisoxazole)
| Organism | Disk Content | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | 300 µg | ≥ 17 mm | 13 - 16 mm | ≤ 12 mm |
| Staphylococcus spp. | 300 µg | ≥ 17 mm | 13 - 16 mm | ≤ 12 mm |
Note: These breakpoints are based on CLSI guidelines for sulfisoxazole and should be used as a guide for this compound.[5]
Quality Control
Quality control (QC) is essential to ensure the accuracy and reproducibility of AST results. Standard ATCC® (American Type Culture Collection) strains with known susceptibility profiles should be tested concurrently with clinical isolates.
Table 3: Quality Control Ranges for Sulfonamide Susceptibility Testing
| Quality Control Strain | Method | Antimicrobial Agent (Content) | Acceptable QC Range (MIC in µg/mL or Zone Diameter in mm) |
| Escherichia coli ATCC® 25922 | Broth Microdilution | Trimethoprim-Sulfamethoxazole | 0.12/2.38 - 1/19 |
| Disk Diffusion | Trimethoprim-Sulfamethoxazole (1.25/23.75 µg) | 23 - 29 mm | |
| Staphylococcus aureus ATCC® 25923 | Disk Diffusion | Trimethoprim-Sulfamethoxazole (1.25/23.75 µg) | 24 - 32 mm |
Experimental Workflow Diagram
Caption: General workflow for in vitro antimicrobial susceptibility testing.
References
- 1. This compound | C11H12N4O2S | CID 5325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Susceptibility Testing of Aquatic Bacteria: Quality Control Disk Diffusion Ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28°C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
Application Note: Solid-Phase Extraction for the Determination of Sulfamerazine in Environmental Water Samples
Abstract
This application note details a robust and reliable method for the extraction and preconcentration of sulfamerazine, a widely used sulfonamide antibiotic, from various water matrices using solid-phase extraction (SPE). The presence of sulfonamides in the environment is a growing concern due to the potential for antibiotic resistance development.[1] This protocol is designed for researchers, scientists, and professionals in drug development and environmental monitoring, providing a sensitive and accurate sample preparation procedure for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of hydrophilic-lipophilic balanced (HLB) SPE cartridges ensures high recovery rates for a broad range of sulfonamides, including this compound.[2]
Introduction
This compound is a synthetic antimicrobial agent used in both human and veterinary medicine. Its incomplete metabolism and improper disposal can lead to its release into aquatic environments.[1][2] Monitoring the levels of this compound in water bodies is crucial for assessing environmental contamination and the associated risks. Solid-phase extraction is a widely adopted technique for the selective extraction and concentration of analytes from complex sample matrices like environmental water.[2] This method offers significant advantages, including high recovery, reduced solvent consumption, and simplification of the sample matrix prior to instrumental analysis.
Experimental Protocol
This protocol outlines the manual solid-phase extraction procedure for this compound in water samples. For automated procedures, the fundamental steps of conditioning, loading, washing, and elution remain the same, though volumes and flow rates may be optimized by the instrument.[3]
1. Materials and Reagents
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., 500 mg, 6 mL) are recommended for their broad retention of sulfonamides.[1][2]
-
Solvents: HPLC or LC-MS grade methanol (B129727), acetonitrile, and ultrapure water.
-
Reagents: Formic acid, ammonium (B1175870) hydroxide, and ethylenediaminetetraacetic acid (EDTA).
-
Standards: Analytical grade standards of this compound and, if available, its corresponding isotopically labeled internal standard.
2. Sample Preparation
-
Collect water samples in clean amber glass bottles to prevent photodegradation.
-
Filter the water samples through a 0.45 µm filter to remove any particulate matter.[2]
-
To a 500 mL water sample, add EDTA to a final concentration of 0.5 g/L to minimize the interaction of sulfonamides with metal ions.[1][2]
-
Adjust the pH of the water sample to a range of 3.0 to 4.0 using formic acid. This step is crucial for the protonation of sulfonamides, which enhances their retention on the SPE sorbent.[2]
-
If using an internal standard, spike the sample with the appropriate concentration (e.g., 40 ng/L) at this stage.[1][2]
3. Solid-Phase Extraction Procedure
-
Conditioning: Condition the HLB SPE cartridge by passing 8 mL of methanol followed by 8 mL of ultrapure water. It is important not to let the cartridge dry out between these steps.[2]
-
Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[1][2]
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of ultrapure water to remove any interfering substances.[1]
-
Drying: Dry the cartridge thoroughly by applying a high vacuum or passing nitrogen gas through it for at least 10 minutes to remove residual water.[1][2]
-
Elution: Elute the retained this compound from the cartridge using 8 mL of methanol, which can be applied in two 4 mL aliquots.[2] Some protocols suggest using methanol containing 2% aqueous ammonia (B1221849) for elution.[1]
-
Concentration and Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.[1][2] Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., acetonitrile/water mixture).[2]
Quantitative Data Summary
The following tables summarize the performance data for the analysis of sulfonamides, including this compound, in water samples using SPE followed by LC-MS/MS.
Table 1: Recovery of Sulfonamides in Spiked Water Samples
| Water Type | Spiking Level (ng/L) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Pure Water | 20 | 70 - 96 | < 15 |
| Pure Water | 200 | 70 - 96 | < 15 |
| Pure Water | 400 | 70 - 96 | < 15 |
| Surface Water | 20 | 80 - 90 | < 20 |
Data compiled from a study on 19 sulfonamides.[1]
Table 2: Method Detection and Quantification Limits
| Analyte | Method Detection Limit (MDL) (ng/L) | Limit of Quantification (LOQ) (ng/L) |
| Sulfonamides (general) | 0.01 - 7.84 | 0.03 - 15.0 |
MDL and LOQ values can vary depending on the specific sulfonamide, the water matrix, and the analytical instrumentation used.[3][4]
Experimental Workflow Diagram
Caption: Workflow for Solid-Phase Extraction of this compound.
Conclusion
The described solid-phase extraction protocol provides an effective and reproducible method for the isolation and concentration of this compound from environmental water samples. The use of HLB cartridges, coupled with appropriate sample pretreatment, ensures high recovery and removal of matrix interferences, leading to reliable quantification by LC-MS/MS. This method is suitable for routine monitoring of sulfonamide residues in various aqueous environments, contributing to a better understanding of their fate and potential impact.
References
Application Notes and Protocols for the Use of Sulfamerazine in Aquaculture Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sulfamerazine in aquaculture research, including its mechanism of action, application in treating fish diseases, and protocols for efficacy studies and residue analysis.
Introduction
This compound is a synthetic sulfonamide antibiotic that has been used in aquaculture to treat bacterial infections.[1] Like other sulfonamides, it is a structural analog of para-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in bacteria. By competitively inhibiting the dihydropteroate (B1496061) synthase (DHPS) enzyme, this compound disrupts the bacterial folic acid pathway, leading to a bacteriostatic effect that halts bacterial growth and replication.[2][3][4][5][6] This allows the host's immune system to clear the infection. This compound has been primarily used in salmonid aquaculture to combat furunculosis, a disease caused by Aeromonas salmonicida.[7][8]
Data Presentation: Efficacy and Dosage of this compound
The following table summarizes the reported dosages and efficacy of this compound in treating bacterial diseases in fish.
| Target Species | Disease | Pathogen | Dosage | Treatment Duration | Efficacy/Observations |
| Brook Trout (Salvelinus fontinalis) | Furunculosis | Aeromonas salmonicida | 8 grams per 100 pounds of fish daily (in feed) | - | Marked drop in mortality rate.[7] |
| Brown Trout (Salmo trutta) | Furunculosis | Aeromonas salmonicida | 8 grams per 100 pounds of fish daily (in feed) | - | Produced a marked drop in the mortality rate, though some treated fish could still be carriers.[7] |
| Brook, Brown, and Lake Trout | Furunculosis, Ulcer Disease | Bacterium salmonicida (now known as Aeromonas salmonicida) | 3 grams per pound of feed | Not specified | Both diseases can be checked by the drug, but cures may be partial and temporary under hatchery conditions.[1] |
| Rainbow, Brook, and Brown Trout | Furunculosis | Aeromonas salmonicida | 200 mg per kilogram of fish per day | 14 days | Approved dosage by the U.S. Food and Drug Administration (FDA). Treatment must end at least 3 weeks before fish are marketed or stocked.[9] |
Signaling Pathway: Mechanism of Action
This compound acts by inhibiting the bacterial folic acid synthesis pathway. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA.
Caption: Competitive inhibition of dihydropteroate synthase by this compound.
Experimental Protocols
Protocol 1: In-Vivo Efficacy of this compound against Furunculosis in Trout
This protocol outlines a typical experiment to evaluate the efficacy of this compound in treating furunculosis in a laboratory setting.
1. Experimental Workflow Diagram
Caption: Workflow for an in-vivo efficacy study of this compound.
2. Materials
-
Juvenile trout (e.g., rainbow trout, Oncorhynchus mykiss)
-
Aquaria with appropriate water quality control (temperature, aeration, filtration)
-
Virulent strain of Aeromonas salmonicida
-
Commercial fish feed
-
This compound (pharmaceutical grade)
-
Feed mixer
-
Appropriate personal protective equipment (PPE)
3. Methods
-
Acclimation: Acclimate fish to laboratory conditions for a minimum of 14 days. Ensure water quality parameters are stable and within the optimal range for the species.
-
Preparation of Medicated Feed:
-
Determine the appropriate concentration of this compound to be mixed in the feed based on the target dosage (e.g., 200 mg/kg of fish/day).
-
Accurately weigh the required amount of this compound.
-
Thoroughly mix the this compound with a small portion of the feed before incorporating it into the total batch to ensure even distribution.
-
Prepare a control feed with no added this compound.
-
-
Experimental Infection:
-
Culture the Aeromonas salmonicida strain to the desired concentration.
-
Challenge the fish with the pathogen. This can be done through intraperitoneal injection, immersion, or cohabitation with infected individuals.
-
-
Treatment Administration:
-
Randomly allocate fish to control and treatment groups.
-
Begin feeding the respective medicated and control feeds to the treatment and control groups, respectively, typically starting 24 hours post-infection.
-
Feed the fish at a pre-determined rate (e.g., 1-2% of body weight) daily for the duration of the treatment period (e.g., 14 days).
-
-
Monitoring and Data Collection:
-
Monitor the fish daily for clinical signs of furunculosis (e.g., lethargy, skin lesions, hemorrhages) and mortality for a period of 14 to 21 days.
-
Record the number of mortalities in each group daily.
-
Remove dead fish promptly to prevent cannibalism and water quality degradation.
-
-
Data Analysis:
-
Calculate the cumulative mortality for each group.
-
Determine the relative percent survival (RPS) for the treatment group compared to the control group.
-
Perform statistical analysis (e.g., Chi-square test or Kaplan-Meier survival analysis) to determine if there is a significant difference in survival between the groups.
-
Protocol 2: Determination of this compound Residues in Fish Muscle by LC-MS/MS
This protocol provides a method for the quantitative analysis of this compound residues in fish muscle tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Experimental Workflow Diagram
Caption: Workflow for this compound residue analysis in fish tissue.
2. Materials and Reagents
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Syringe filters (0.22 µm)
3. Methods
-
Sample Preparation:
-
Weigh 1-2 g of homogenized fish muscle tissue into a centrifuge tube.
-
Add an appropriate internal standard if available.
-
Add 5-10 mL of acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at >4000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Extract Cleanup (if necessary):
-
For fatty tissues, a defatting step with n-hexane may be required. Add an equal volume of n-hexane to the supernatant, vortex, centrifuge, and discard the upper hexane (B92381) layer.
-
-
Concentration and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Centrifuge or filter through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Monitor precursor and product ion transitions specific for this compound.
-
-
-
Quantification:
-
Prepare a calibration curve using a series of this compound standard solutions of known concentrations.
-
Analyze the samples and quantify the concentration of this compound based on the peak area and the calibration curve.
-
Express the final concentration in µg/kg or ng/g of fish tissue.
-
These application notes and protocols are intended to serve as a guide for researchers. Specific experimental parameters may need to be optimized based on the laboratory equipment, target species, and specific research objectives.
References
- 1. academic.oup.com [academic.oup.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of Sulfamethazine? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound | C11H12N4O2S | CID 5325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. glfc.org [glfc.org]
- 9. aqazero.it [aqazero.it]
Application Note: Raman Spectroscopy for the Identification of Sulfamerazine Crystal Forms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamerazine is a sulfonamide antibacterial drug that can exist in different crystalline forms, known as polymorphs. The specific polymorphic form of an active pharmaceutical ingredient (API) is a critical quality attribute in drug development and manufacturing, as it can significantly influence the drug's physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Therefore, the ability to accurately identify and differentiate between polymorphs is essential for ensuring product quality and therapeutic efficacy.
Raman spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the vibrational modes of molecules. As these vibrational modes are sensitive to the local molecular environment, Raman spectroscopy can effectively distinguish between different crystalline forms of a compound. This application note provides a detailed protocol for utilizing Raman spectroscopy to identify and differentiate between Form I and Form II of this compound.
This compound Form I and Form II exhibit distinct crystal habits; Form I crystals are typically rectangular laths, while Form II crystals tend to be hexagonal laths.[1] These differences in crystal packing and molecular conformation give rise to unique Raman spectral fingerprints for each polymorph.
Data Presentation
The differences in the crystal lattice and molecular arrangement between this compound Form I and Form II result in observable shifts in their respective Raman spectra. While a comprehensive list of all distinguishing peaks is extensive, the following table summarizes key characteristic Raman bands that can be used for their differentiation.
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Predominantly Observed In |
| 996 | S-N Stretching | This compound (General) |
| 1143 | Symmetric SO₂ Stretching | This compound (General) |
| 1593 | Benzene Ring Vibration | This compound (General) |
Note: The listed peaks are characteristic of the this compound molecule. The differentiation between polymorphs often relies on subtle shifts in these peaks and the appearance or disappearance of peaks in the low-frequency lattice vibration region.
Experimental Protocols
This section outlines the necessary steps for preparing this compound samples and acquiring their Raman spectra for polymorph identification.
Preparation of this compound Polymorphs
Objective: To obtain pure samples of this compound Form I and Form II to serve as reference standards.
Materials:
-
This compound powder
-
High-purity water
-
Glass vials
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Oven
Protocol for Form I:
-
Prepare a saturated solution of this compound in high-purity water at a temperature above 60 °C.
-
Allow the solution to cool slowly to room temperature without agitation.
-
Rectangular lath-shaped crystals of Form I will precipitate.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold high-purity water.
-
Dry the crystals in an oven at 40-50 °C for 2-4 hours.
Protocol for Form II:
-
Prepare an aqueous dispersion of bulk this compound samples.
-
Stir the dispersion at room temperature for an extended period (e.g., 24-48 hours) to facilitate the conversion to the more stable Form II at room temperature.
-
Hexagonal lath-shaped crystals of Form II will form.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold high-purity water.
-
Dry the crystals at room temperature under vacuum.
Raman Spectroscopy Analysis
Objective: To acquire high-quality Raman spectra of the prepared this compound polymorphs for identification.
Instrumentation:
-
Raman spectrometer equipped with a microscope
-
Laser excitation source (e.g., 785 nm)
-
Appropriate objective lens (e.g., 10x, 20x, or 50x)
-
Sample holder (e.g., microscope slide)
Protocol:
-
Instrument Calibration: Ensure the Raman spectrometer is calibrated according to the manufacturer's instructions using a certified standard (e.g., silicon).
-
Sample Preparation: Place a small amount of the crystalline powder onto a clean microscope slide. Gently flatten the powder to create a level surface.
-
Sample Loading: Place the microscope slide on the spectrometer's stage.
-
Focusing: Using the microscope, bring the sample into focus under the laser spot.
-
Parameter Setup:
-
Laser Power: Set to a low level (e.g., 10-50 mW) to avoid sample degradation or polymorphic transformation.
-
Exposure Time: Set between 1 to 10 seconds.
-
Number of Accumulations: Set between 3 to 10 to improve the signal-to-noise ratio.
-
Spectral Range: Set to cover the fingerprint region (e.g., 200-1800 cm⁻¹) and the C-H stretching region (e.g., 2800-3200 cm⁻¹).
-
-
Data Acquisition: Acquire the Raman spectrum.
-
Data Processing: Perform baseline correction and cosmic ray removal as necessary using the spectrometer's software.
-
Data Analysis: Compare the acquired spectrum with the reference spectra of Form I and Form II to identify the polymorph. Pay close attention to the characteristic peak positions and the overall spectral fingerprint.
Visualizations
The following diagrams illustrate the experimental workflow and the relationship between the crystal structure and the resulting Raman spectra.
Caption: Experimental workflow for polymorph identification.
Caption: Crystal structure and Raman spectra relationship.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mobile Phase for Sulfamerazine HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Sulfamerazine.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?
A common starting point for the analysis of this compound and other sulfonamides on a C18 column is a mixture of an acidic aqueous buffer and an organic modifier. For example, a mobile phase consisting of a gradient elution with 0.08% acetic acid in water, methanol (B129727), and acetonitrile (B52724) has been used successfully.[1] Another approach involves an isocratic mobile phase of 0.05 M sodium dodecyl sulphate, 0.02 M phosphate (B84403) buffer, and 6% propan-2-ol, with the pH adjusted to 3.[2]
Q2: How does the pH of the mobile phase affect the retention of this compound?
The pH of the mobile phase is a critical parameter that can significantly impact the retention time and peak shape of ionizable compounds like this compound.[3][4][5] For basic compounds, increasing the pH generally leads to a decrease in retention time as the compound becomes more soluble in the mobile phase.[3] It is crucial to control the pH to achieve stable retention and selectivity.[4] A pH between 2 and 4 is often a good starting point for method development for basic compounds.[4]
Q3: What are the common organic modifiers used for this compound HPLC analysis, and how do they compare?
Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers used in reversed-phase HPLC for sulfonamide analysis.[1][6] The choice between ACN and MeOH can affect selectivity and elution strength. ACN is generally a stronger solvent than MeOH in reversed-phase chromatography, leading to shorter retention times. The selection often depends on the specific separation requirements and the other sulfonamides present in the sample. In some methods, a combination of both is used to optimize the separation.[1][6]
Q4: My this compound peak is tailing. What are the potential causes and solutions?
Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC and can be caused by several factors:[7][8]
-
Secondary Interactions: Strong interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase can cause tailing.[8][9]
-
Solution: Operate at a lower pH (e.g., pH 2-3) to suppress the ionization of silanol groups.[7] Using a highly deactivated, end-capped column can also minimize these interactions.[8] Adding a small amount of a basic modifier like triethylamine (B128534) to the mobile phase can also help.[9]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[8]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause poor peak shape.[7][10]
Q5: How can I improve the resolution between this compound and other co-eluting compounds?
Improving resolution can be achieved by modifying the mobile phase composition:
-
Adjusting Organic Modifier Percentage: Varying the ratio of the organic modifier to the aqueous buffer will alter the retention times of different compounds, potentially improving their separation.
-
Changing the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can change the selectivity of the separation.
-
Modifying the pH: Adjusting the mobile phase pH can alter the ionization state of the analytes and thus their retention behavior, which can be a powerful tool for improving resolution.[3][4][5]
-
Using a Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, is often effective for separating complex mixtures.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Troubleshooting Step |
| Peak Tailing | Secondary interactions with silanol groups.[8][9] | Lower the mobile phase pH to 2-3.[7] Use an end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase.[9] |
| Column overload.[8] | Reduce sample concentration or injection volume.[8][9] | |
| Column void or contamination.[8][10] | Use a guard column.[11] Wash the column with a strong solvent. Replace the column if necessary.[7] | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| High sample concentration. | Dilute the sample. |
Issue 2: Retention Time Variability
| Symptom | Potential Cause | Troubleshooting Step |
| Gradual shift in retention time | Change in mobile phase composition. | Ensure accurate mobile phase preparation. Degas the mobile phase properly. |
| Column aging or contamination. | Use a guard column.[11] Flush the column. | |
| Fluctuation in column temperature. | Use a column oven to maintain a constant temperature. | |
| Sudden, drastic shift in retention time | Incorrect mobile phase preparation. | Verify the mobile phase composition and pH. |
| Pump malfunction (improper mixing). | Check the pump for leaks and ensure proper functioning. |
Data Presentation
Table 1: Effect of Mobile Phase Composition on this compound Retention
| Mobile Phase Composition | Column | Retention Time (min) | Reference |
| Gradient: 0.08% acetic acid in water, methanol, and acetonitrile | Zorbax Eclipse XDB C18 | 16.077 | [1] |
| Isocratic: 0.05 M SDS, 0.02 M phosphate buffer, 6% propan-2-ol (pH 3) | Zorbax Eclipse XDB C18 | Not specified | [2] |
| Isocratic: 0.05 M KH2PO4 pH 3 / ACN / MeOH (80:15:5) | Not specified | Not specified | |
| Gradient: 5.0 mM ammonium (B1175870) formate (B1220265) in water and 5.0 mM ammonium formate in ACN | Hypersil Gold C18 | Not specified | [12] |
| Isocratic: Distilled water: acetonitrile: methanol (60:35:5 v/v), pH 2.5 with phosphoric acid | C18 | Not specified for this compound, but 5.0 for Sulfamethoxazole | [6] |
Note: Direct comparison of retention times is challenging due to variations in columns, gradient profiles, and other chromatographic conditions across different studies.
Experimental Protocols
Protocol 1: Gradient HPLC Method for Sulfonamide Analysis
This protocol is based on a method for the determination of five sulfonamides in feed samples.[1]
-
Chromatographic System:
-
HPLC system with a fluorescence detector.
-
Column: Zorbax Eclipse XDB C18 (dimensions not specified).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.08% acetic acid in Milli-Q water.
-
Mobile Phase B: Methanol.
-
Mobile Phase C: Acetonitrile.
-
Ensure all solvents are HPLC grade and degassed.
-
-
Gradient Elution Program:
-
A specific multi-step gradient program is required to achieve separation. The exact gradient profile should be optimized based on the specific sulfonamides of interest. The referenced study achieved separation in 27 minutes.[1]
-
-
Flow Rate:
-
Set a suitable flow rate (e.g., 1.0 mL/min).
-
-
Detection:
-
Fluorescence detection is used following pre-column derivatization with fluorescamine.
-
-
Sample Preparation:
-
Sulfonamides are extracted from the sample matrix using an ethyl acetate/methanol/acetonitrile mixture.
-
A clean-up step is performed using a Strata-SCX solid-phase extraction (SPE) cartridge.[1]
-
Protocol 2: Isocratic HPLC Method for Sulfonamide Analysis
This protocol is based on a method utilizing a micellar mobile phase.[2]
-
Chromatographic System:
-
HPLC system with a UV-DAD detector.
-
Column: Zorbax Eclipse XDB C18 (4.6 x 150 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Prepare a solution containing 0.05 M sodium dodecyl sulphate (SDS) and 0.02 M phosphate buffer.
-
Add 6% propan-2-ol.
-
Adjust the final pH to 3.
-
Ensure all components are of HPLC grade and the final solution is degassed.
-
-
Isocratic Elution:
-
Pump the prepared mobile phase at a constant flow rate.
-
-
Flow Rate:
-
0.6 mL/min.[2]
-
-
Detection:
-
UV detection at 260 nm.[2]
-
-
Sample Preparation:
-
The sample preparation will depend on the matrix. For medicated feeds, an appropriate extraction method should be employed.
-
Visualizations
References
- 1. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. moravek.com [moravek.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. uhplcs.com [uhplcs.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. waters.com [waters.com]
- 12. bingol.edu.tr [bingol.edu.tr]
Technical Support Center: Improving Sulfamerazine Solubility
This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for overcoming solubility challenges with sulfamerazine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous media?
This compound is classified as a BCS Class II drug, meaning it has low aqueous solubility and high permeability.[1][2] Its poor solubility stems from its chemical structure, which is largely non-polar. The aqueous solubility is reported to be very low, in the range of 202 mg/L (0.202 mg/mL) at 20°C.[3] This inherent low solubility in water makes it challenging to work with in physiological buffers and cell culture media.
Q2: What is the best solvent for making a concentrated stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations of 100 mg/mL or higher.[4] For in vitro work, it is crucial to use anhydrous (newly opened) DMSO, as hygroscopic DMSO can negatively impact solubility.[4]
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What is happening?
This common issue is known as "solvent shock" or precipitation upon dilution. When a concentrated DMSO stock is rapidly diluted into an aqueous environment like cell culture media, the this compound molecules, which are stable in the organic solvent, are suddenly exposed to a poor solvent (the aqueous medium). This abrupt change in solvent polarity causes the compound to crash out of solution and form a precipitate.[5]
Q4: Are there alternative methods to improve aqueous solubility besides using DMSO?
Yes, several techniques can enhance the aqueous solubility of this compound. These include:
-
Co-solvents: Using a mixture of solvents can improve solubility. Formulations with DMSO, PEG300, and Tween-80 have been used to achieve concentrations of at least 2.5 mg/mL.[4]
-
pH Adjustment: The solubility of sulfonamides like this compound can be influenced by pH.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that significantly increase aqueous solubility.[6][7] Studies have shown that combining cyclodextrins (like methyl-β-cyclodextrin) with meglumine (B1676163) can increase the aqueous solubility of this compound by up to 29-fold.[6]
Solubility Data
The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Solubility | Reference |
| Water | < 0.1 mg/mL (practically insoluble) | [4] |
| DMSO | ≥ 100 mg/mL (378.36 mM) | [4] |
| Ethanol | Low solubility | [8] |
| Acetonitrile | High solubility | [8] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (9.46 mM) | [4] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (9.46 mM) | [4] |
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Precipitate forms immediately upon adding DMSO stock to aqueous buffer or media.
-
Cause A: Solvent Shock. The dilution is too rapid and the concentration gradient is too steep.[5]
-
Solution: Perform a serial dilution. Instead of adding the stock directly to the final volume, create an intermediate dilution in a small volume of pre-warmed (37°C) media while vortexing, then add this to the final volume.[5]
-
-
Cause B: Final concentration exceeds solubility limit. The desired final concentration in the aqueous medium is higher than the compound's solubility limit.
-
Solution: Determine the maximum practical solubility in your specific medium by preparing a serial dilution and observing the highest concentration that remains clear over time.[5]
-
-
Cause C: Cold Medium. Adding the stock solution to cold media decreases the compound's solubility.[5]
-
Solution: Always use pre-warmed (37°C) cell culture medium or buffers for dilutions.[9]
-
Issue 2: The final solution is initially clear but becomes cloudy or forms a precipitate over time.
-
Cause A: Delayed Precipitation. The compound is in a supersaturated, thermodynamically unstable state and is slowly precipitating.
-
Solution: Reduce the final working concentration to below the determined solubility limit. Consider using a solubility enhancer like (2-Hydroxypropyl)-β-cyclodextrin.[9]
-
-
Cause B: Interaction with Media Components. this compound may be interacting with proteins or salts in the medium, especially if it contains serum.[9]
-
Solution: Test the compound's stability in both serum-free and serum-containing media to identify if serum components are contributing to the issue. The proteins in serum can sometimes help keep a compound in solution.[9]
-
-
Cause C: Temperature Fluctuations. Repeatedly moving the culture vessel between the incubator and the microscope can cause temperature shifts that promote precipitation.[10]
-
Solution: Minimize the time that cultures are outside of the stable incubator environment.
-
Experimental Protocols
Protocol 1: Preparing a Concentrated Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock (e.g., 100 mg/mL).[4]
-
Vortex or sonicate the solution gently until the this compound is completely dissolved. If needed, gentle warming to 37°C can aid dissolution.[4]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to prevent contamination and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or -80°C for up to two years.[4]
Protocol 2: Preparing the Final Working Solution in Cell Culture Medium
This protocol is designed to minimize precipitation due to solvent shock.
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C in a water bath.[9]
-
Perform an intermediate dilution step: a. In a sterile tube, add a small volume of the pre-warmed medium (e.g., 500 µL). b. While gently vortexing the tube, add the required volume of the DMSO stock solution to the medium.
-
Add the intermediate dilution from step 3 to the final volume of pre-warmed cell culture medium to achieve the desired final concentration.
-
Gently mix the final working solution by inverting the flask or tube. Do not shake vigorously, as this can cause foaming and protein denaturation.
-
Visually inspect the final solution to ensure it is clear before adding it to your cells.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your specific cell line, typically below 0.5%.[9] Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.[9]
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. jetir.org [jetir.org]
- 2. jetir.org [jetir.org]
- 3. This compound | C11H12N4O2S | CID 5325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. On Interactions of this compound with Cyclodextrins from Coupled Diffusometry and Toxicity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility of this compound in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Optimization of Sulfamerazine Extraction from Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Sulfamerazine from soil samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from soil?
A1: Common methods for extracting this compound and other sulfonamides from soil include Pressurized Liquid Extraction (PLE), Microwave-Assisted Extraction (MAE), Solid-Liquid Extraction (SLE) with mechanical shaking or ultrasonication, and Ultrasound-Assisted Extraction (UAE).[1][2][3] The choice of method often depends on the soil type, the age of the residue, and the available equipment.
Q2: Which solvents are most effective for this compound extraction?
A2: Mixtures of organic solvents and aqueous buffers are typically used. Common combinations include acetonitrile (B52724)/water, methanol (B129727)/water, and acetonitrile/buffer solutions.[1][2][3][4] The pH of the aqueous component can be crucial, with slightly alkaline conditions (e.g., pH 8.8-9) often improving the extraction of sulfonamides.[1][2][3]
Q3: How does the age of the this compound residue in the soil affect extraction?
A3: The age of the residue significantly impacts extraction efficiency. "Aged" residues, which have been in the soil for longer periods, are often more difficult to extract due to sequestration and binding to soil components.[1][2][3][5] Recoveries of aged residues are typically lower than those from freshly spiked soils.[1][2] More aggressive extraction techniques like PLE at high temperatures or MAE may be necessary for aged samples.[1][2][3][5]
Q4: What is the role of temperature in the extraction process?
A4: For methods like Pressurized Liquid Extraction (PLE), temperature is a critical parameter. Increasing the temperature, for instance from 100°C to 200°C, can significantly improve the extraction efficiency for aged sulfonamide residues.[1][5]
Q5: How can I clean up my soil extract before analysis?
A5: Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and pre-concentrating soil extracts before chromatographic analysis.[4] Cartridges like Oasis® HLB are commonly employed for this purpose.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound | - Inefficient extraction method for aged residues: The analyte may be strongly bound to the soil matrix. | - Consider using more rigorous extraction techniques such as Pressurized Liquid Extraction (PLE) at elevated temperatures (e.g., 200°C) or Microwave-Assisted Extraction (MAE).[1][2][3] |
| - Inappropriate solvent composition or pH: The solvent may not be optimal for desorbing this compound from the soil particles. | - Optimize the solvent mixture. Try different ratios of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer.[4] - Adjust the pH of the extraction solvent. A slightly alkaline pH (e.g., 8.8-9) has been shown to be effective for sulfonamides.[1][2][3] | |
| - Insufficient extraction time or temperature: The conditions may not be sufficient to achieve complete extraction. | - Increase the extraction time or temperature, especially for methods like PLE and MAE.[1][5] | |
| Poor Reproducibility | - Inhomogeneous soil sample: Variations within the soil sample can lead to inconsistent results. | - Ensure the soil sample is thoroughly homogenized (e.g., by sieving and mixing) before taking subsamples for extraction. |
| - Inconsistent extraction procedure: Minor variations in the experimental steps can affect the outcome. | - Strictly adhere to the validated protocol. Use calibrated equipment and ensure consistent timing for each step. | |
| Matrix Effects in LC-MS/MS Analysis | - Co-extraction of interfering substances: Soil organic matter and other components can be co-extracted and interfere with the analysis. | - Implement a robust clean-up step after extraction. Solid-Phase Extraction (SPE) is highly recommended.[4] - Use matrix-matched calibration standards to compensate for signal suppression or enhancement. |
| Analyte Degradation | - Harsh extraction conditions: High temperatures or extreme pH values could potentially degrade this compound. | - While high temperatures can improve extraction, monitor for potential degradation by analyzing a standard solution under the same conditions. - If degradation is suspected, try optimizing the extraction at a lower temperature with a more effective solvent system. |
Experimental Protocols
Pressurized Liquid Extraction (PLE) for Aged Residues
This method is particularly effective for aged sulfonamide residues in soil.[1][5]
-
Apparatus: Accelerated Solvent Extractor (e.g., Dionex ASE).
-
Extraction Solvent: A mixture of buffered water (pH 8.8) and acetonitrile (85:15, v/v).[1]
-
Procedure:
-
Mix the soil sample with a dispersing agent (e.g., diatomaceous earth).
-
Pack the mixture into the extraction cell.
-
Perform the extraction under the following conditions:
-
Collect the extract and proceed with clean-up and analysis.
-
Microwave-Assisted Extraction (MAE)
MAE is another powerful technique for extracting sulfonamides from soil, especially for aged residues.[2][3]
-
Apparatus: Microwave extraction system.
-
Extraction Solvent: Acetonitrile:buffer pH 9 (20:80, v/v).[2]
-
Procedure:
-
Place a known amount of soil into the microwave extraction vessel.
-
Add the extraction solvent.
-
Seal the vessel and place it in the microwave system.
-
Apply microwave energy according to the manufacturer's instructions. A typical extraction time is 45 minutes.[3]
-
Allow the vessel to cool before opening.
-
Separate the extract from the soil residue (e.g., by centrifugation or filtration).
-
Solid-Liquid Extraction (SLE) with SPE Clean-up
This is a more conventional method suitable for various applications.[4]
-
Apparatus: Mechanical shaker, centrifuge, Solid-Phase Extraction (SPE) manifold.
-
Extraction Solvent: Citrate buffer (pH 4):methanol (1:1, v/v).[4]
-
Procedure:
-
Weigh 1.0 g of the soil sample into a centrifuge tube.
-
Add 20 mL of the extraction solvent.
-
Shake for 60 minutes at 750 rpm.[4]
-
Centrifuge and filter the supernatant.
-
Dilute the filtered extract with distilled water.
-
SPE Clean-up (using Oasis® HLB cartridges):
-
Condition the cartridge with 6 mL of methanol followed by 6 mL of distilled water.[4]
-
Load the diluted extract onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the this compound with an appropriate solvent (e.g., methanol).
-
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
Data Presentation
Table 1: Comparison of Extraction Recovery for Sulfonamides from Soil using Different Methods
| Extraction Method | Soil Type/Condition | Analyte(s) | Extraction Solvent | Recovery (%) | Reference |
| Pressurized Liquid Extraction (PLE) | Aged agricultural soil | Sulfonamides | Buffered water (pH 8.8):acetonitrile (85:15) at 200°C | 62-93% (for short-term spike) | [1][5] |
| Microwave-Assisted Extraction (MAE) | Aged agricultural soils | Sulfonamides | Acetonitrile:buffer pH 9 (20:80) | 42-64% (for SDM) | [2][3] |
| Solid-Liquid Extraction (SLE) | Spiked soil | Various antimicrobials | Citrate buffer (pH 4):methanol (1:1) | 55-108% | [4] |
| Ultrasonic-Assisted Extraction (UAE) | Vegetable farmland soil | Sulfonamides | Not specified | >60% | [6] |
Visualizations
Caption: General experimental workflow for the extraction and analysis of this compound from soil.
Caption: Troubleshooting decision tree for low this compound recovery from soil.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the extraction of sulfonamides from agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Exhaustive extraction of sulfonamide antibiotics from aged agricultural soils using pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Bacterial Resistance to Sulfamerazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bacterial resistance to Sulfamerazine in their experiments.
Troubleshooting Guides
Problem: My bacterial culture, which was previously susceptible to this compound, now shows resistance.
Question: What are the likely reasons for the sudden emergence of this compound resistance in my bacterial culture?
Answer: The emergence of resistance to this compound, a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS) in the folic acid synthesis pathway, can be attributed to several mechanisms.[1] The most common reasons for observing resistance in a previously susceptible culture include:
-
Spontaneous Mutations: Mutations in the folP gene, which encodes for the DHPS enzyme, can occur spontaneously in a bacterial population. These mutations can alter the enzyme's structure, reducing its affinity for this compound while still allowing it to bind to its natural substrate, para-aminobenzoic acid (PABA).[2]
-
Horizontal Gene Transfer: Bacteria can acquire resistance genes from other bacteria through plasmids.[1][2] The most common plasmid-borne genes conferring sulfonamide resistance are sul1 and sul2, which code for alternative, drug-resistant variants of the DHPS enzyme.[2]
-
Increased PABA Production: Some bacteria may develop mutations that lead to the overproduction of PABA. This increased concentration of the natural substrate outcompetes this compound for binding to the DHPS enzyme.[1]
-
Contamination: The culture may have been contaminated with a different, inherently resistant bacterial strain. It is crucial to re-verify the purity of your culture.
Question: How can I confirm the mechanism of resistance in my bacterial strain?
Answer: Identifying the specific resistance mechanism is crucial for devising a strategy to overcome it. Here are the recommended steps:
-
Sequence the folP gene: Amplify and sequence the folP gene from your resistant isolate and compare it to the sequence from a susceptible (wild-type) strain. Any non-synonymous mutations may indicate the cause of resistance.
-
Screen for sul genes: Use PCR with specific primers for common sulfonamide resistance genes like sul1 and sul2 to determine if your strain has acquired these via horizontal gene transfer.
-
Quantify PABA levels: While more complex, you can perform metabolic profiling to compare the intracellular PABA concentrations between your resistant and susceptible strains.
Problem: My experiments with this compound are yielding inconsistent Minimum Inhibitory Concentration (MIC) values.
Question: What experimental factors could be causing variability in my this compound MIC results?
Answer: Inconsistent MIC values for this compound can arise from several technical issues. Here are some common factors to check:
-
Inoculum Density: The starting concentration of bacteria in your susceptibility test is critical. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard, to achieve a final concentration of approximately 5 x 10^5 CFU/mL in your assay.
-
Media Composition: The type of culture medium can significantly impact MIC results. For sulfonamides, it is particularly important to use a medium with low levels of thymidine, as its presence can bypass the folic acid synthesis pathway that this compound targets. Mueller-Hinton Agar (MHA) or Broth (MHB) is the standard recommended medium.
-
Incubation Conditions: Consistent incubation time and temperature are essential. For most bacteria, this is 18-24 hours at 37°C. Deviations can lead to variations in bacterial growth and, consequently, MIC values.
-
This compound Stock Solution: Ensure your this compound stock solution is prepared fresh and accurately. The powder's potency should be verified, and the stock should be stored correctly to prevent degradation.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a sulfonamide antibiotic that acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. Bacteria need to synthesize their own folic acid to produce nucleic acids (DNA and RNA) and certain amino acids. By blocking DHPS, this compound halts bacterial growth and replication, exerting a bacteriostatic effect.[1]
What are the primary mechanisms of bacterial resistance to this compound?
The main mechanisms of resistance are:
-
Altered Dihydropteroate Synthase (DHPS): Mutations in the bacterial folP gene can lead to a modified DHPS enzyme that has a lower affinity for sulfonamides but can still function to produce dihydrofolic acid.[1][2]
-
Acquisition of Resistance Genes: Bacteria can acquire plasmid-mediated genes, such as sul1 and sul2, which encode for highly resistant DHPS variants.[2]
-
Increased PABA Production: Some resistant strains overproduce the natural substrate of DHPS, para-aminobenzoic acid (PABA), which outcompetes this compound for binding to the enzyme.[1]
-
Drug Degradation: Some microbes have been shown to degrade sulfonamides as a resistance strategy.
How can I overcome this compound resistance in my experiments?
One of the most effective laboratory strategies to overcome this compound resistance is through combination therapy . By using this compound in conjunction with another antimicrobial agent that has a different mechanism of action, you can often achieve a synergistic effect, where the combined activity is greater than the sum of their individual activities.
What is a checkerboard assay and how can it help me find a synergistic drug combination?
A checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents. It involves testing a range of concentrations of both drugs, alone and in all possible combinations, against a specific bacterial strain. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction.
How is the Fractional Inhibitory Concentration (FIC) Index calculated and interpreted?
The FIC index is calculated as follows:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The interpretation of the FIC index is summarized in the table below:
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Data Presentation
Table 1: Representative MIC Breakpoints for Sulfonamides
This table provides examples of Minimum Inhibitory Concentration (MIC) breakpoints for Trimethoprim-Sulfamethoxazole, a commonly tested sulfonamide combination, which can serve as a reference for interpreting susceptibility to this compound. Breakpoints can vary by bacterial species and standardizing body (e.g., CLSI, EUCAST).
| Bacterial Species | Sulfamethoxazole (B1682508) MIC (µg/mL) - Susceptible | Trimethoprim-Sulfamethoxazole MIC (µg/mL) - Susceptible | Trimethoprim-Sulfamethoxazole MIC (µg/mL) - Resistant |
| Escherichia coli | ≤ 16 | ≤ 2/38 | ≥ 4/76 |
| Staphylococcus aureus | - | ≤ 2/38 | ≥ 4/76 |
| Anaerobic Bacteria | ≤ 16 | ≤ 16 | > 16 |
Data compiled from multiple sources for illustrative purposes.[3][4]
Table 2: Example of Synergy Data for Sulfamethoxazole in Combination with Trimethoprim
This table illustrates how synergy data from a checkerboard assay, presented as FIC indices, can demonstrate the effectiveness of a drug combination against resistant bacteria.
| Bacterial Strain | Sulfamethoxazole MIC Alone (µg/mL) | Trimethoprim MIC Alone (µg/mL) | Sulfamethoxazole MIC in Combination (µg/mL) | Trimethoprim MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Bacteroides fragilis | 32 | 8 | 8 | 1 | 0.375 | Synergy |
| Clostridium perfringens | 64 | 16 | 16 | 2 | 0.375 | Synergy |
Hypothetical data based on findings suggesting synergy between sulfamethoxazole and trimethoprim.[3][4]
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the steps for determining the MIC of this compound against a bacterial strain.
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum: From a fresh overnight culture, suspend bacterial colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control well with only inoculum and broth (no drug) and a negative control well with only broth.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol details the procedure for performing a checkerboard assay to test the synergy between this compound (Drug A) and a second antimicrobial agent (Drug B).
-
Prepare Stock Solutions: Prepare concentrated stock solutions of both Drug A and Drug B.
-
Prepare 96-Well Plate:
-
Along the x-axis (e.g., columns 1-10), prepare two-fold serial dilutions of Drug A in CAMHB.
-
Along the y-axis (e.g., rows A-G), prepare two-fold serial dilutions of Drug B in CAMHB.
-
The result is a matrix of wells containing various combinations of concentrations of both drugs.
-
Include a row with only dilutions of Drug A and a column with only dilutions of Drug B to determine their individual MICs.
-
Include growth and sterility controls.
-
-
Inoculation: Inoculate all wells (except sterility controls) with the bacterial suspension prepared as in the MIC protocol, to a final concentration of 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone.
-
For each well showing no growth, calculate the FIC for each drug and the FIC index for the combination.
-
The lowest FIC index value is reported as the result of the synergy test.
-
Mandatory Visualizations
References
Stabilizing Sulfamerazine stock solutions for long-term storage
Welcome to the Technical Support Center for Sulfamerazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound has low solubility in aqueous solutions. Therefore, it is recommended to first dissolve this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are effective solvents, with a solubility of approximately 50 mg/mL. For subsequent dilution in aqueous buffers like PBS, it is advisable to first prepare a concentrated stock in DMSO.
Q2: What are the optimal storage conditions for long-term stability of this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at low temperatures. Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C for up to one year or at -80°C for up to two years.[1] Aqueous working solutions are not recommended for storage for more than one day.[2]
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can occur for several reasons, including exceeding the solubility limit in the chosen solvent or temperature fluctuations. If precipitation occurs, you can try gentle heating and/or sonication to aid dissolution.[1] Ensure that the final concentration in an aqueous buffer does not exceed its solubility limit. When diluting a DMSO stock solution into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to facilitate mixing and prevent immediate precipitation.
Q4: I've noticed a color change in my this compound solution. Is it still usable?
A4: A color change, such as yellowing, may indicate degradation of the compound. Sulfonamides can be susceptible to oxidation and photodegradation. It is recommended to prepare fresh solutions and use a stability-indicating method like HPLC to assess the purity and concentration of the solution if you suspect degradation. To prevent discoloration, store solutions protected from light in amber vials.
Q5: What factors can affect the stability of this compound in solution?
A5: The stability of this compound in solution can be influenced by several factors, including pH, temperature, and exposure to light. Studies on related sulfonamides have shown that degradation rates can increase with changes in pH.[3][4][5] Specifically, photodegradation is a key degradation pathway for sulfonamides in aqueous solutions.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Precipitation upon dilution in aqueous buffer | The solubility of this compound in the final aqueous solution has been exceeded. | - Decrease the final concentration of this compound.- Increase the percentage of organic co-solvent if the experimental design allows.- Add the DMSO stock solution to the aqueous buffer slowly while vortexing. |
| Solution is cloudy at room temperature | The solution may be supersaturated or impurities may be present. | - Gently warm the solution and sonicate to try and redissolve the compound.[1]- Filter the solution through a 0.22 µm syringe filter.- If the issue persists, prepare a fresh solution at a lower concentration. |
| Solution has turned yellow or brown | This may be a sign of chemical degradation due to oxidation or photodegradation. | - Discard the solution and prepare a fresh stock.- Store stock solutions protected from light in amber vials.- Consider purging the solvent with an inert gas like nitrogen or argon before dissolving the this compound to minimize oxidation.[2] |
| Reduced biological activity in experiments | The stock solution may have degraded over time due to improper storage or repeated freeze-thaw cycles. | - Prepare fresh stock solutions from powder.- Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.- Verify the concentration and purity of the stock solution using a validated analytical method such as HPLC. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~50 mg/mL | [2] |
| Dimethylformamide (DMF) | ~50 mg/mL | [2] |
| Ethanol | ~0.3 mg/mL | [2] |
| Acetonitrile (B52724) | Maximum solubility at 313.15 K | [6] |
| 1-Propanol | Minimum solubility at 278.15 K | [6] |
| Water | Sparingly soluble | [2] |
Table 2: Recommended Long-Term Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Recommendations | Reference |
| -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. | [1] |
| -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles. | [1] |
| Room Temperature (aqueous solution) | Not recommended for more than one day | Prepare fresh daily. | [2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 50 mg/mL).
-
Dissolution: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) tubes. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Stability Testing of this compound Stock Solution by HPLC
This protocol outlines a general procedure for a stability-indicating HPLC method. The exact parameters may need to be optimized for your specific equipment and requirements.
-
Forced Degradation Study: To ensure the analytical method is stability-indicating, perform a forced degradation study. Expose the this compound solution to various stress conditions such as acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (UV light) conditions.[2][7]
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used for sulfonamides.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase can be adjusted to optimize separation.
-
Detection: UV detection at the maximum absorbance wavelength of this compound (around 260-270 nm).
-
Flow Rate: Typically around 1.0 mL/min.
-
Temperature: Column temperature can be controlled (e.g., 30°C) to ensure reproducibility.
-
-
Sample Preparation: Dilute the stored this compound stock solution and the forced degradation samples to a suitable concentration within the linear range of the HPLC method using the mobile phase.
-
Analysis: Inject the samples onto the HPLC system. The resulting chromatograms should show a clear separation of the parent this compound peak from any degradation products.
-
Data Evaluation: The stability of the stock solution is determined by monitoring the decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products over time.
Visualizations
Caption: Workflow for preparing and testing the stability of this compound stock solutions.
Caption: Decision tree for troubleshooting common issues with this compound stock solutions.
References
- 1. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of ph on migration patterns and degradation pathways of sulfamethazine in soil systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the sensitivity of Sulfamerazine detection in complex matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of Sulfamerazine (SMR) in complex matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the experimental workflow for this compound analysis, from sample preparation to final detection.
Sample Preparation
-
Q1: My recovery of this compound is consistently low after Solid-Phase Extraction (SPE). What are the possible causes and solutions?
A1: Low recovery in SPE can stem from several factors. A systematic evaluation of each step is recommended to pinpoint the issue.
-
Inadequate Sorbent Conditioning: The sorbent bed must be properly activated and equilibrated. Ensure you are using the recommended solvents for conditioning (e.g., methanol) and equilibration (e.g., water or a buffer matching the sample's pH). Do not let the sorbent dry out between steps.
-
Sample pH Mismatch: The pH of your sample is critical for retaining this compound on the sorbent. For ion-exchange sorbents, ensure the pH allows for the proper charge state of the analyte. Adjust the sample pH as needed before loading it onto the SPE cartridge.
-
Inappropriate Wash Solvent: The wash solvent may be too strong, leading to the premature elution of this compound. Conversely, a wash solvent that is too weak may not effectively remove interferences.[1] You may need to optimize the solvent composition to maximize the removal of matrix components while retaining the analyte.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb this compound completely from the sorbent. Consider increasing the solvent strength or using a different solvent system. It's also possible that secondary interactions are occurring between the analyte and the sorbent, which may require a specific solvent to disrupt.[2]
-
Analyte Breakthrough: This occurs when the analyte passes through the cartridge without being retained during sample loading. This could be due to overloading the cartridge, an excessively high flow rate, or an inappropriate sample solvent.[3] Try reducing the sample volume or concentration, decreasing the flow rate, or altering the sample solvent to enhance retention.[2]
-
-
Q2: I am observing poor reproducibility in my results. What could be the cause?
A2: Poor reproducibility can be frustrating, and the source of the problem can be in the analytical instrument or the sample preparation process.
-
Instrument Variability: First, confirm that your analytical system (e.g., HPLC, LC-MS/MS) is performing consistently. Inject a known standard multiple times to check for variations in peak area and retention time.[2][3]
-
Inconsistent Sample Pre-treatment: Ensure that your sample preparation method is followed consistently for all samples. Any variation in steps like pH adjustment, solvent volumes, or extraction times can lead to inconsistent results.
-
SPE Cartridge Variability: If using SPE, inconsistencies between cartridges can be a source of variability. Always use cartridges from the same lot for a batch of samples.
-
Sample Carryover: Residual samples in the injection system can affect subsequent analyses.[2][3] Implement a robust wash cycle for the autosampler to minimize carryover.
-
-
Q3: My sample extract is not clean enough, and I suspect matrix effects are interfering with my analysis. How can I address this?
A3: Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds, are a common challenge in LC-MS/MS analysis.[4][5]
-
Optimize Sample Cleanup: The most direct way to reduce matrix effects is to improve the sample cleanup process. This could involve using a more selective SPE sorbent, modifying the wash steps to remove more interferences, or employing a different extraction technique like liquid-liquid extraction (LLE).[1]
-
Chromatographic Separation: Adjust your HPLC/UHPLC method to better separate this compound from interfering matrix components. This could involve changing the mobile phase composition, gradient profile, or using a different column chemistry.[5]
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[6] As it behaves chemically and physically similarly to the analyte, it can correct for variations in extraction recovery and ionization efficiency.
-
Standard Addition: The method of standard addition can be used to quantify the analyte in the presence of matrix effects, although it is more time-consuming.[6]
-
LC-MS/MS Analysis
-
Q4: I am experiencing low sensitivity or no signal for this compound in my LC-MS/MS analysis. What should I check?
A4: A lack of signal can be due to issues with either the liquid chromatography system or the mass spectrometer.
-
Method Parameters: Double-check that the correct LC-MS/MS method file is loaded, including the correct precursor and product ion m/z values for this compound.[4]
-
MS Source Conditions: Ensure that the ion source parameters (e.g., gas flows, temperatures, and voltages) are appropriate for this compound and the mobile phase being used.[4]
-
LC System: Verify that the mobile phases are correctly prepared and that there are no leaks or blockages in the LC system.[7] Check for consistent flow and pressure.
-
Analyte Stability: Consider the stability of this compound in your prepared samples. It may degrade over time, especially if not stored properly.[8]
-
-
Q5: My chromatographic peaks for this compound are broad or tailing. How can I improve the peak shape?
A5: Poor peak shape can compromise resolution and sensitivity.
-
Column Contamination: The analytical column or guard column may be contaminated. Try flushing the column with a strong solvent or replacing the guard column.[9]
-
Mobile Phase Issues: Ensure the mobile phase pH is appropriate for this compound to be in a single ionic form. Also, check that the mobile phase components are miscible and properly degassed.[9]
-
Injection Volume/Solvent: A large injection volume or a sample solvent that is much stronger than the mobile phase can lead to poor peak shape.[7] Try reducing the injection volume or ensuring the sample solvent is compatible with the mobile phase.
-
Secondary Interactions: Unwanted interactions between this compound and the stationary phase can cause peak tailing. This can sometimes be mitigated by adjusting the mobile phase pH or adding a competing agent.
-
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the detection of this compound and other sulfonamides in different matrices.
Table 1: Performance of HPLC-FLD for Sulfonamide Detection in Animal Feed [10]
| Analyte | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) |
| Sulfadiazine (B1682646) | 34.5 | 41.3 | 79.3 - 114.0 |
| This compound | 45.2 | 53.8 | 79.3 - 114.0 |
| Sulfamethazine | 79.5 | 89.9 | 79.3 - 114.0 |
| Sulfaguanidine | 39.8 | 47.6 | 79.3 - 114.0 |
| Sulfamethoxazole | 55.6 | 66.2 | 79.3 - 114.0 |
Table 2: Performance of a Fluorescent Aptasensor for Sulfamethazine Detection [11]
| Matrix | Spiked Concentration (ng/mL) | Recovery (%) |
| Water | 5, 10, 15, 20 | 94.4 - 108.8 |
| Soil | 5, 10, 15, 20 | 94.4 - 108.8 |
| LOD: 0.82 ng/mL |
Experimental Protocols
Protocol 1: Determination of this compound in Animal Feed by HPLC with Fluorescence Detection (HPLC-FLD)
This protocol is based on the method described by Stojanović et al. (2019).[10]
-
Sample Preparation (Extraction and Cleanup):
-
Weigh 5 g of a homogenized feed sample into a 50 mL centrifuge tube.
-
Add 20 mL of an extraction solvent mixture (ethyl acetate/methanol (B129727)/acetonitrile (B52724), 50:25:25 v/v/v).
-
Vortex for 1 minute and then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 0.1 M HCl.
-
Perform Solid-Phase Extraction (SPE) using a Strata-SCX cartridge.
-
Condition the cartridge with 5 mL of methanol followed by 5 mL of 0.1 M HCl.
-
Load the reconstituted sample.
-
Wash the cartridge with 5 mL of water followed by 5 mL of methanol.
-
Elute the analytes with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.
-
-
Pre-column Derivatization:
-
To 100 µL of the final extract, add 100 µL of borate (B1201080) buffer (pH 9.0).
-
Add 200 µL of fluorescamine (B152294) solution (0.3 mg/mL in acetone).
-
Vortex for 30 seconds.
-
-
HPLC-FLD Analysis:
-
Column: Zorbax Eclipse XDB C18 (or equivalent).
-
Mobile Phase: A gradient of 0.08% acetic acid in water (A), methanol (B), and acetonitrile (C).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation at 390 nm, Emission at 475 nm.
-
Protocol 2: Ultrasensitive Detection of Sulfamethazine using a Label-Free Fluorescent Aptasensor
This protocol is based on the method described by Wang et al. (2021).[11]
-
Preparation of Reagents:
-
Synthesize or purchase the Sulfamethazine-specific aptamer (SMZ1S).
-
Prepare a solution of gold nanoparticles (AuNPs).
-
Prepare a stock solution of Rhodamine B (RhoB).
-
Prepare a binding buffer and NaCl solution.
-
-
Assay Procedure:
-
In a microcentrifuge tube, mix the SMZ1S aptamer solution with the AuNPs solution and incubate to allow the aptamer to adsorb onto the surface of the AuNPs.
-
Add the sample containing Sulfamethazine and incubate to allow the specific binding of the aptamer to Sulfamethazine, causing the aptamer to detach from the AuNPs.
-
Add NaCl solution to induce the aggregation of the AuNPs that are no longer stabilized by the aptamer.
-
Add the RhoB solution.
-
Measure the fluorescence intensity. In the absence of SMR, the aptamer coats the AuNPs, preventing their aggregation and quenching the fluorescence of RhoB. In the presence of SMR, the aptamer binds to it, leading to AuNP aggregation and a restoration of RhoB fluorescence.
-
-
Data Analysis:
-
A linear relationship can be established between the increase in fluorescence intensity and the concentration of Sulfamethazine.
-
Visualizations
Caption: Workflow for this compound analysis by HPLC-FLD.
Caption: Troubleshooting logic for low SPE recovery.
References
- 1. silicycle.com [silicycle.com]
- 2. hawach.com [hawach.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. Stability of sulfadiazine oral liquids prepared from tablets and powder. [sites.ualberta.ca]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Ultrasensitive Label-Free Fluorescent Aptasensor Platform for Detection of Sulfamethazine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Diazotization-Coupling Reaction for Sulfamerazine Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful application of the diazotization-coupling reaction for the quantification of Sulfamerazine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Problem | Possible Cause | Recommended Solution |
| No or weak color development | Incorrect pH: The diazotization step requires an acidic medium, and the coupling step often requires an alkaline medium.[1] | Verify the pH of the reaction mixture at each step using a calibrated pH meter. Adjust the acid or base concentration as needed. For instance, 1M HCl is often used for diazotization, and 1M NaOH for the coupling step.[2] |
| Degraded reagents: Sodium nitrite (B80452) solution can degrade over time. The coupling agent may also be susceptible to degradation, especially when exposed to light or heat.[1] | Prepare fresh sodium nitrite solution daily. Store all reagent solutions, especially the coupling agent, in dark bottles and under appropriate temperature conditions. A 1% w/v sodium nitrite solution is commonly used.[2] | |
| Insufficient reaction time: Both diazotization and coupling reactions require a specific amount of time to reach completion.[1] | Adhere to the incubation times specified in the protocol. Typically, diazotization is rapid (1-5 minutes), while the coupling reaction may require a longer and more specific duration for full color development.[2][3] | |
| Low temperature for diazotization: The diazotization reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[3][4] | Perform the diazotization step in an ice bath to maintain the required low temperature. | |
| Poor reproducibility (high RSD%) | Inconsistent timing: Variations in the timing of reagent addition and absorbance measurement can lead to inconsistent results. | Use a timer to ensure consistent incubation periods for all samples. Measure the absorbance of all samples at a consistent time point after the final reagent addition. |
| Temperature fluctuations: As temperature can affect reaction rates, significant fluctuations can impact reproducibility.[4] | Ensure all reactions are carried out at a controlled and consistent temperature. | |
| Pipetting errors: Inaccurate or inconsistent volumes of reagents or samples will lead to variability. | Use calibrated pipettes and ensure proper pipetting technique. | |
| Precipitate formation | Low solubility of the azo dye: The formed azo dye may have limited solubility in the reaction medium. | The addition of a suitable organic solvent, compatible with the reaction, might be necessary to ensure the dye remains in solution. |
| Incorrect pH: Extreme pH values can sometimes cause the precipitation of reagents or the product. | Re-verify and optimize the pH of the final solution. | |
| Shift in λmax | Different coupling agent: The wavelength of maximum absorbance (λmax) is specific to the azo dye formed, which depends on the coupling agent used. | Ensure you are using the correct λmax for the specific coupling agent in your protocol. If you change the coupling agent, you must re-determine the λmax by scanning the absorption spectrum of the colored product. |
| Matrix effects: Components in the sample matrix may interact with the dye, causing a shift in its absorption spectrum. | Analyze a spiked sample and compare its spectrum to that of a standard in the same solvent to check for matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the diazotization-coupling reaction for this compound quantification?
The method is based on a two-step chemical reaction. First, the primary aromatic amine group of this compound is reacted with nitrous acid (formed in-situ from sodium nitrite in an acidic medium) to form a diazonium salt. This process is called diazotization. In the second step, this highly reactive diazonium salt is coupled with a suitable aromatic compound (the coupling agent) in an alkaline medium to form a stable and intensely colored azo dye. The intensity of the color, which is directly proportional to the concentration of this compound, is then measured spectrophotometrically at the wavelength of maximum absorbance (λmax).[1][2][4]
Q2: What are some common coupling agents used for this compound determination?
Several coupling agents can be used, each resulting in a colored product with a specific λmax. Some common examples include:
-
N, N-dimethyl-p-phenylenediamine dihydrochloride (B599025) (N,N-DMPPDADH)[7]
-
2,4-dinitrophenylhydrazine (2,4-DNPH)[8]
-
γ-resorsolic acid[2]
-
Diphenylamine[3]
Q3: What are the critical parameters to control in this assay?
The following parameters are crucial for the success and reliability of the assay:
-
pH: The pH for both the diazotization (acidic) and coupling (alkaline) steps must be optimal.[1]
-
Temperature: The diazotization reaction must be carried out at a low temperature (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[4]
-
Reagent Concentrations: The concentrations of sodium nitrite, the coupling agent, and the acid/base must be carefully controlled.[1]
-
Reaction Time: The time allowed for both the diazotization and the coupling reactions should be consistent and sufficient for the reactions to go to completion.[1]
Q4: How should I prepare and store the reagents?
-
This compound Stock Solution: Prepare by dissolving a known weight of pure this compound in a suitable solvent (e.g., ethanol (B145695) and then diluted with distilled water) to get a standard concentration. Store in a dark bottle.[2]
-
Sodium Nitrite Solution: Prepare a fresh solution (e.g., 1% w/v) in distilled water daily, as it is prone to degradation.[2]
-
Acid and Base Solutions: Solutions of acids (e.g., 1M HCl) and bases (e.g., 1M NaOH) are generally stable but should be stored properly.[2]
-
Coupling Agent Solution: The preparation and storage depend on the specific agent. Generally, they are dissolved in an appropriate solvent and stored in dark bottles to prevent photodegradation.
Q5: What are the typical validation parameters for this method?
According to ICH guidelines, the method should be validated for the following parameters:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by recovery studies in spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Quantitative Data Summary
The following table summarizes quantitative data from various studies using the diazotization-coupling reaction for this compound quantification.
| Coupling Agent | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | LOD (µg/mL) | LOQ (µg/mL) | Average Recovery (%) | Reference |
| Resorcinol | 422 | 0.4 - 3.2 | 2.97 x 10⁴ | - | - | - | [5][6] |
| N,N-DMPPDADH | 564 | 3.125 - 50 | 9346.77 | 0.0124 | - | 99.99 | [7] |
| 2,4-DNPH | 489 | 2.5 - 55 | 9251 | - | - | - | [8] |
| γ-resorsolic acid | 458 | 0.4 - 12 | 4.38 x 10⁴ | - | - | - | [2] |
| 8-hydroxyquinoline | 500 | 0.1 - 7.0 | - | 0.03 - 0.05 | 0.11 - 0.18 | 97.3 - 100.8 | [9] |
Experimental Protocols
This section provides a generalized, detailed methodology for the quantification of this compound using a diazotization-coupling reaction. Note: This is a general protocol and may require optimization for specific coupling agents and sample matrices.
1. Reagent Preparation
-
Standard this compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure this compound, dissolve it in a small amount of 0.1 M NaOH, and dilute to 100 mL with distilled water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with distilled water to cover the desired concentration range.
-
Hydrochloric Acid (1 M): Prepare by diluting concentrated HCl with distilled water.
-
Sodium Nitrite (1% w/v): Dissolve 1 g of sodium nitrite in 100 mL of distilled water. Prepare this solution fresh daily.
-
Sulfamic Acid (3% w/v): Dissolve 3 g of sulfamic acid in 100 mL of distilled water. This is used to remove excess nitrous acid.
-
Coupling Agent Solution (e.g., 0.1% w/v γ-resorsolic acid): Dissolve 0.1 g of the coupling agent in 100 mL of distilled water.[2]
-
Sodium Hydroxide (1 M): Dissolve 4 g of NaOH in 100 mL of distilled water.
2. Standard Procedure
-
Pipette an aliquot of the standard or sample solution containing this compound into a 25 mL volumetric flask.
-
Add 0.5 mL of 1 M HCl.[2]
-
Cool the flask in an ice bath for 5 minutes.
-
Add 0.5 mL of 1% sodium nitrite solution, mix well, and allow to stand for 1 minute in the ice bath for the diazotization to complete.[2]
-
Add 1 mL of 3% sulfamic acid solution to quench the excess nitrous acid. Mix and let it stand for 1 minute.[2]
-
Add 0.5 mL of the 0.1% coupling agent solution (e.g., γ-resorsolic acid).[2]
-
Add 1 mL of 1 M NaOH to provide the alkaline medium for the coupling reaction. Mix well.[2]
-
Dilute the solution to the mark with distilled water.
-
Allow the color to develop for the optimized time (e.g., 1 minute).[2]
-
Measure the absorbance of the resulting solution at the predetermined λmax against a reagent blank prepared in the same manner but without the this compound standard or sample.
3. Calibration Curve
-
Prepare a series of standard solutions of this compound at different concentrations.
-
Follow the standard procedure for each concentration.
-
Plot a graph of absorbance versus concentration.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Diazotization-coupling reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Minimizing signal suppression in LC-MS/MS analysis of Sulfamerazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize signal suppression in the LC-MS/MS analysis of Sulfamerazine.
Troubleshooting Guide
Problem: Significant signal suppression is observed for this compound, leading to poor sensitivity and inaccurate quantification.
This guide will walk you through a systematic approach to identify and mitigate the sources of signal suppression in your LC-MS/MS analysis of this compound.
Q1: How can I confirm that signal suppression is affecting my this compound analysis?
A common and effective method is the post-column infusion experiment . This involves continuously infusing a standard solution of this compound directly into the mass spectrometer while injecting a blank, extracted sample matrix onto the LC column. A drop in the stable baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.
Q2: What are the primary causes of signal suppression for this compound?
Signal suppression in LC-MS/MS is primarily caused by co-eluting matrix components that compete with this compound for ionization in the MS source.[1] Key culprits include:
-
Phospholipids: Abundant in biological matrices like plasma and serum.
-
Salts and Buffers: Non-volatile salts from sample preparation or the mobile phase can accumulate in the ion source.
-
Endogenous Metabolites: Components of the biological matrix that may have similar chromatographic behavior to this compound.
-
Formulation Excipients: If analyzing a drug product, excipients can interfere with ionization.
Q3: How can I minimize signal suppression through sample preparation?
Effective sample preparation is the most critical step in reducing matrix effects. The goal is to selectively remove interfering components while efficiently recovering this compound. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). The choice of method will depend on the sample matrix and the properties of this compound.
Below is a diagram illustrating a general workflow for selecting a sample preparation method.
Caption: Workflow for selecting a sample preparation method.
Q4: How does chromatographic separation impact signal suppression?
Optimizing the LC method can separate this compound from interfering matrix components. Key parameters to adjust include:
-
Column Chemistry: Using a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) can alter selectivity.
-
Mobile Phase Composition: Modifying the organic solvent (e.g., acetonitrile (B52724) vs. methanol) and additives (e.g., formic acid, ammonium (B1175870) formate) can improve separation.
-
Gradient Profile: Adjusting the gradient slope can enhance the resolution between this compound and co-eluting peaks.
Q5: What is the most effective way to compensate for signal suppression?
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[2] A SIL-IS, such as This compound-d4 , has nearly identical chemical and physical properties to this compound and will co-elute.[1][3][4] Therefore, it will experience the same degree of signal suppression. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved.
Below is a diagram illustrating the principle of using a SIL-IS.
Caption: Using a SIL-IS to correct for signal suppression.
Quantitative Data on Matrix Effects
The following table summarizes the matrix effects (signal suppression/enhancement) for various sulfonamides in milk using a modified QuEChERS procedure with different cleanup sorbents. While this compound is not explicitly listed, the data for other sulfonamides provide a valuable comparison of how different cleanup strategies can impact signal intensity. A matrix effect value of less than 100% indicates signal suppression, while a value greater than 100% indicates signal enhancement.
| Analyte (Sulfonamide) | Cleanup Sorbent | Matrix Effect (%) | Reference |
| Sulfadiazine | C18 | 83.3 | [5] |
| Sulfadiazine | EMR-Lipid | 89.1 | [5] |
| Sulfamethoxazole | C18 | 88.9 | [5] |
| Sulfamethoxazole | EMR-Lipid | 92.5 | [5] |
| Sulfadimethoxine (B1681780) | C18 | 95.2 | [5] |
| Sulfadimethoxine | EMR-Lipid | 103.4 | [5] |
Note: The matrix effect was calculated as: (Peak area in matrix-matched standard / Peak area in solvent standard) x 100. Data is adapted from a study on multiclass pharmaceutical residues in milk.[5]
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Animal Tissue
This protocol is a general guideline for the extraction of this compound from animal tissues using a mixed-mode cation exchange SPE cartridge.
-
Sample Homogenization: Homogenize 2 g of tissue with 8 mL of 4% trichloroacetic acid in water.
-
Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 5 mL of deionized water.
-
Wash the cartridge with 5 mL of methanol.
-
-
Elution: Elute this compound from the cartridge with 5 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
Protocol 2: LC-MS/MS Parameters for this compound Analysis
The following are typical LC-MS/MS parameters for the analysis of this compound.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Collision Energy: Optimized for your specific instrument, typically in the range of 15-30 eV.
-
Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
Frequently Asked Questions (FAQs)
Q: Is ESI or APCI more susceptible to signal suppression for this compound?
A: Electrospray ionization (ESI) is generally more prone to signal suppression from matrix effects compared to atmospheric pressure chemical ionization (APCI).[7] This is due to the competition for charge and surface access on the ESI droplet. If significant and persistent signal suppression is observed with ESI, switching to an APCI source, if available, may be a viable solution.
Q: Can I just dilute my sample to reduce signal suppression?
A: Sample dilution is a simple approach to reduce the concentration of interfering matrix components. However, this also dilutes this compound, which may compromise the sensitivity of the assay, especially for low-level quantification. This strategy is only feasible if the initial concentration of this compound is high enough to remain detectable after dilution.
Q: My results are inconsistent between different batches of matrix. What could be the cause?
A: Variability in the composition of the biological matrix between different lots or individuals can lead to varying degrees of signal suppression, resulting in poor reproducibility. To address this, it is crucial to:
-
Use a robust sample preparation method that effectively removes a wide range of interferences.
-
Employ matrix-matched calibrators and quality control samples prepared from a pooled matrix source.
-
Utilize a stable isotope-labeled internal standard (SIL-IS) like this compound-d4, which is the most effective way to correct for sample-to-sample variations in matrix effects.
Q: Where can I purchase this compound-d4?
A: this compound-d4 is commercially available from several chemical and analytical standard suppliers. A search for "this compound-d4" or its CAS number (1020719-84-9) will provide a list of vendors.[1][3][4]
References
- 1. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of sulfadimethoxine and sulfamethazine residues in animal tissues by liquid chromatography and thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vliz.be [vliz.be]
- 5. Determination of Multiclass Pharmaceutical Residues in Milk Using Modified QuEChERS and Liquid-Chromatography-Hybrid Linear Ion Trap/Orbitrap Mass Spectrometry: Comparison of Clean-Up Approaches and Validation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Sulfamerazine Separation by Capillary Electrochromatography (CEC)
Welcome to the technical support center for the separation of sulfamerazine by Capillary Electrochromatography (CEC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions, with a specific focus on the critical role of mobile phase pH.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for separating this compound by CEC?
A1: The separation of this compound in CEC is achieved through a combination of electrophoretic migration and chromatographic partitioning.[1] The applied electric field induces electroosmotic flow (EOF) of the mobile phase through the packed capillary. This compound, being an ionizable molecule, will also migrate based on its charge (electrophoretic mobility). Its interaction with the stationary phase further contributes to the separation, similar to HPLC. The interplay between these phenomena dictates the retention time and resolution.
Q2: Why is pH a critical parameter in the CEC separation of this compound?
A2: The pH of the mobile phase is a crucial parameter because it directly influences the charge of both the this compound analyte and the stationary phase.[2][3] this compound has two pKa values (2.17 and 6.77), meaning its net charge changes significantly with pH.[2] This alteration in charge affects its electrophoretic mobility and its interaction with the stationary phase. Additionally, the pH can modify the surface charge of the capillary and the stationary phase, which in turn impacts the electroosmotic flow (EOF).[2][4]
Q3: What is the optimal pH range for the separation of this compound by CEC?
A3: Based on experimental data, a pH of 5.0 has been identified as optimal for the separation of this compound, particularly when using a molecularly imprinted monolith with itaconic acid as a functional monomer.[2][5] While a pH range of 3.0 to 7.0 has been investigated, pH 5.0 provides a good balance between resolution and analysis time.[2]
Q4: How does a change in pH affect the electroosmotic flow (EOF)?
A4: As the pH of the mobile phase increases, the EOF mobility generally increases.[2] This is due to the greater dissociation of acidic groups (e.g., silanol (B1196071) groups on the capillary wall or functional groups on the stationary phase), leading to a higher net negative charge and a stronger electroosmotic flow towards the cathode.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor resolution between this compound and other components. | The pH of the mobile phase is not optimal, leading to insufficient differences in electrophoretic mobility and/or partitioning. | Adjust the pH of the buffer. For this compound, a pH of 5.0 has been shown to be effective.[2][5] Consider the pKa values of this compound (2.17 and 6.77) and other analytes to select a pH that maximizes charge differences. |
| Long analysis times. | The electroosmotic flow (EOF) is too low. | Increase the pH of the mobile phase to increase the EOF.[2] However, be aware that a very high EOF might compromise resolution. Alternatively, increasing the applied voltage can also decrease analysis time. |
| Unstable baseline or fluctuating current. | The buffer concentration is too high or too low, or the pH is unstable. | Ensure the buffer concentration is appropriate (e.g., 20 mM phosphate (B84403) buffer).[2] Prepare fresh buffer solutions and verify the pH before use. High ionic strength can lead to a thinner double layer and decreased EOF.[2] |
| No peaks detected. | The EOF is in the wrong direction, or the analyte is not reaching the detector. | Verify the polarity of the power supply and the direction of the EOF. Ensure that the sample is properly injected and that the detection window is correctly positioned. |
| Peak tailing or fronting. | There are secondary interactions between this compound and the stationary phase, or the sample is overloaded. | Adjust the pH to minimize undesirable interactions. The addition of an organic modifier to the mobile phase can also help to improve peak shape.[3] Reduce the concentration of the injected sample. |
Data on pH Optimization for this compound Separation
The following table summarizes the effect of mobile phase pH on the resolution (Rs) of this compound and sulfamethazine, and the electroosmotic flow (EOF) mobility in a CEC system.
| pH | Resolution (Rs) | EOF Mobility (x 10⁻⁸ m² V⁻¹ s⁻¹) |
| 3.0 | 2.41 | 1.02 |
| 4.0 | - | - |
| 5.0 | 1.67 | - |
| 6.0 | - | - |
| 7.0 | - | 1.88 |
Data extracted from a study using a molecularly imprinted monolith with itaconic acid as the functional monomer.[2]
Experimental Protocol: Optimized CEC Method for this compound
This protocol is based on a successful method for the determination of this compound in aquatic products.[2]
-
Capillary: Fused silica (B1680970) capillary with a molecularly imprinted monolith.
-
Stationary Phase: Molecularly imprinted monolith prepared with itaconic acid as the functional monomer and this compound as the template.
-
Mobile Phase: 75% acetonitrile (B52724) in 20 mM phosphate buffer at pH 5.0.
-
Applied Voltage: 15 kV.
-
Temperature: 20°C.
-
Detection: UV detector.
-
Sample Preparation: The sample is extracted with acetonitrile, evaporated to dryness, and reconstituted in the mobile phase buffer (pH 5.0).[2]
Workflow for pH Optimization
The following diagram illustrates the logical workflow for selecting the optimal pH for this compound separation by CEC.
References
- 1. Capillary electrochromatography - Wikipedia [en.wikipedia.org]
- 2. Determination of this compound in aquatic products by molecularly imprinted capillary electrochromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. How does pH affect the electrophoretic mobility in capillary electrophoresis? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sulfamerazine Derivatization for Fluorescence Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Sulfamerazine derivatization for fluorescence detection (FLD).
Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization and analysis of this compound using fluorescence detection.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | Incomplete Derivatization: Reaction conditions are not optimal. | - Optimize pH: For derivatization with fluorescamine (B152294), an acidic pH of around 3.0-4.0 is optimal for aromatic primary amines like this compound. For other reagents like Dansyl Chloride, a basic pH is preferred. - Adjust Reagent Concentration: An insufficient amount of the derivatizing agent will lead to an incomplete reaction. For fluorescamine, a concentration of around 20 mM has been found to be effective. However, excessive reagent can cause fluorescence quenching. - Optimize Reaction Time and Temperature: Ensure sufficient time for the reaction to complete. For fluorescamine, a reaction time of 15 minutes at room temperature is often sufficient. Some derivatization reactions may require heating to proceed to completion. |
| Degradation of Derivatizing Reagent: Reagents like fluorescamine are sensitive to moisture and can hydrolyze. | - Store derivatizing reagents in a desiccator and away from light. - Prepare fresh reagent solutions for each experiment. Fluorescamine solutions in acetone (B3395972) are stable if kept free of moisture. | |
| Blocked Amine Group on this compound: The primary aromatic amine group of this compound is unavailable for reaction. | - Ensure the sample preparation method does not introduce substances that could block the amine group. | |
| Fluorescence Quenching: Components in the sample matrix can interfere with the fluorescence of the derivative. | - Implement a thorough sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances. - Dilute the sample to reduce the concentration of quenching agents, if sensitivity allows. | |
| High Background Fluorescence | Hydrolysis of Derivatizing Reagent: Fluorescamine can hydrolyze to produce fluorescent byproducts. | - Use the minimum effective concentration of the derivatizing reagent. - Prepare the reagent solution immediately before use. |
| Contaminated Glassware or Solvents: Introduction of fluorescent impurities. | - Use high-purity solvents and thoroughly clean all glassware. For highly sensitive analyses, using new glassware is recommended. | |
| Excess Derivatizing Reagent: A large excess of the reagent can contribute to the background signal. | - Optimize the reagent-to-analyte ratio to ensure complete derivatization without excessive background. | |
| Poor Reproducibility | Inconsistent Reaction Conditions: Variations in pH, temperature, or reaction time between samples. | - Precisely control all reaction parameters for standards and samples. Use a temperature-controlled environment for the derivatization reaction. |
| Derivative Instability: The fluorescent derivative is not stable over time. | - Analyze the samples as soon as possible after derivatization. Fluorescamine derivatives of sulfonamides are generally stable for at least 24 hours. - Store derivatized samples at a low temperature and protected from light if immediate analysis is not possible. | |
| Matrix Effects: Variable interference from different sample matrices.[1] | - Employ a robust sample preparation method to minimize matrix variability. - Use an internal standard to compensate for variations in derivatization efficiency and matrix effects.[2] | |
| Unexpected Peaks in Chromatogram | Derivatization of Other Primary Amines: The derivatizing reagent reacts with other primary amines present in the sample matrix.[1][3] | - Use a selective sample preparation technique to remove other primary amines. - Optimize chromatographic conditions to separate the this compound derivative from other derivatized compounds. |
| Byproducts of the Derivatization Reaction: Formation of secondary products. | - Optimize reaction conditions (pH, temperature, time) to minimize the formation of byproducts. | |
| Contamination: Impurities in the sample, solvents, or from the HPLC system. | - Run a blank gradient (without injection) to check for system contamination. - Inject a solvent blank to check for contamination in the solvent. | |
| Low Recovery of this compound | Inefficient Extraction from Sample Matrix: The analyte is not completely extracted during sample preparation. | - Optimize the extraction solvent and procedure. For animal tissues, a mixture of ethyl acetate (B1210297), methanol, and acetonitrile (B52724) has been used effectively.[4] - For complex matrices like feed, solid-phase extraction (SPE) can improve recovery.[1] |
| Adsorption to Surfaces: The analyte may adsorb to glassware or other surfaces. | - Silanize glassware to reduce active sites for adsorption. | |
| Degradation of this compound: The analyte may be unstable under the extraction or storage conditions. | - Ensure that the pH and temperature of the extraction and storage solutions are appropriate for this compound stability. |
Frequently Asked Questions (FAQs)
Q1: Which derivatizing reagent is best for this compound FLD detection?
A1: Fluorescamine is a commonly used and effective pre-column derivatizing reagent for this compound and other sulfonamides.[4][5][6] It reacts specifically with the primary aromatic amine group of this compound to form a highly fluorescent product. Other reagents like o-phthalaldehyde (B127526) (OPA) can also be used, but they may be less stable.[7]
Q2: What are the optimal reaction conditions for derivatizing this compound with fluorescamine?
A2: The optimal conditions can vary slightly depending on the specific method and sample matrix. However, general guidelines are:
-
pH: An acidic pH, typically around 3.0 to 4.0, is favored for the derivatization of the aromatic primary amine of this compound.[8]
-
Reagent Concentration: A fluorescamine concentration of approximately 20 mM is often sufficient to achieve maximum derivatization without causing significant background fluorescence from hydrolysis.[9]
-
Reaction Time: The reaction is typically rapid, with 15 minutes at room temperature being adequate in many procedures.[4]
-
Solvent: Fluorescamine is usually dissolved in an organic solvent like acetone.[10]
Q3: How can I minimize matrix effects when analyzing complex samples like animal tissues or feed?
A3: Matrix effects can be a significant challenge in complex samples.[1][11] To minimize their impact:
-
Effective Sample Cleanup: Employ a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering compounds.[1][4]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.
-
Internal Standard: Use a suitable internal standard that has similar chemical properties and chromatographic behavior to this compound to correct for variations in recovery and matrix effects.[2]
Q4: My derivatized this compound samples seem to lose their fluorescence over time. How can I improve their stability?
A4: While fluorescamine derivatives of sulfonamides are reported to be stable for at least 24 hours, their stability can be influenced by several factors.[8] To improve stability:
-
Storage Conditions: Store derivatized samples in the dark and at low temperatures (e.g., 4°C) to slow down potential degradation.
-
pH of the Final Solution: Ensure the pH of the final solution for injection is optimal for the stability of the derivative.
-
Prompt Analysis: Analyze the samples as soon as possible after derivatization.
Q5: I see a broad, late-eluting peak in my chromatogram. What could be the cause?
A5: A broad, late-eluting peak can be a "ghost peak" or a result of late elution from a previous injection.[3]
-
Ghost Peaks: These can arise from contaminants in the mobile phase that accumulate on the column and are eluted during the gradient. Ensure high-purity mobile phase components.
-
Late Elution: A compound from a previous injection may not have fully eluted and appears in the subsequent chromatogram. Ensure your gradient program and run time are sufficient to elute all components of the sample.
-
Matrix Components: Highly retained components from the sample matrix can also appear as broad, late-eluting peaks. An improved sample cleanup procedure can help to remove these.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the derivatization of this compound and other sulfonamides for FLD detection.
Table 1: Derivatization and Detection Parameters
| Analyte(s) | Derivatizing Reagent | Excitation (nm) | Emission (nm) | Reference |
| This compound & other sulfonamides | Fluorescamine | 405 | 495 | [1] |
| Sulfadiazine (B1682646) | Fluorescamine | Not specified | Not specified | [12] |
| This compound & other sulfonamides | Fluorescamine | 406 | 496 | [13] |
Table 2: Method Performance Characteristics
| Analyte(s) | Sample Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| This compound & other sulfonamides | Animal Feed | 34.5 - 79.5 | 41.3 - 89.9 | 79.3 - 114.0 | [1][4] |
| Sulfadiazine | Animal Tissues | 200 (as 0.2 ng) | - | Variable | [12] |
| Sulfamethazine (B1682506) (in presence of this compound) | Pharmaceutical Formulations | 7 - 13 (ppb) | - | 91 - 114 | [8] |
| This compound & other sulfonamides | Chicken Muscle | 0.02 - 0.39 (ng/g) | 0.25 - 1.30 (ng/g) | 76.8 - 95.2 | [13] |
Experimental Protocols & Workflows
Protocol 1: Pre-column Derivatization of this compound with Fluorescamine in Animal Feed[1][4]
-
Extraction:
-
Weigh 5 g of the ground feed sample into a centrifuge tube.
-
Add an appropriate volume of an extraction solvent mixture (e.g., ethyl acetate/methanol/acetonitrile).
-
Vortex and centrifuge the sample.
-
-
Clean-up (SPE):
-
Condition a strong cation exchange (SCX) SPE cartridge.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the sulfonamides with a suitable solvent.
-
Evaporate the eluate to dryness.
-
-
Derivatization:
-
Reconstitute the dried residue in an acetate buffer (pH 3.5).
-
Add a solution of fluorescamine in acetone (e.g., 0.2%).
-
Vortex and allow the reaction to proceed in the dark at room temperature for 15 minutes.
-
-
HPLC-FLD Analysis:
-
Inject an aliquot of the derivatized sample into the HPLC system.
-
Separate the analytes on a C18 column using a gradient mobile phase.
-
Detect the derivatives using a fluorescence detector set at an excitation wavelength of 405 nm and an emission wavelength of 495 nm.
-
Logical Troubleshooting Workflow
This diagram illustrates a logical approach to troubleshooting common issues during the analysis.
References
- 1. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. molnar-institute.com [molnar-institute.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of sulfamethazine in the presence of this compound or sulfadiazine by first-derivative photochemically induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Specific TLC tissue residue determination of sulfadiazine following fluorescamine derivatization. | Semantic Scholar [semanticscholar.org]
- 11. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific TLC tissue residue determination of sulfadiazine following fluorescamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Validation & Comparative
Comparative In Vitro Efficacy of Sulfamerazine and Sulfamethazine: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the in vitro efficacy of two closely related sulfonamide antibiotics: Sulfamerazine and Sulfamethazine (B1682506). Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on their antibacterial activity, mechanism of action, and the experimental protocols used for their evaluation.
Introduction
This compound and Sulfamethazine are synthetic bacteriostatic antibiotics belonging to the sulfonamide class.[1][2] They are structural analogs of para-aminobenzoic acid (PABA) and function by competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[3][4] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid which is essential for bacterial DNA and protein synthesis.[3][4] By disrupting this pathway, these sulfonamides inhibit bacterial growth and replication.[3][4] Both drugs exhibit broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1][5]
Mechanism of Action: The Folic Acid Synthesis Pathway
The primary target for both this compound and Sulfamethazine is the bacterial folic acid synthesis pathway. The diagram below illustrates the competitive inhibition of dihydropteroate synthase by these sulfonamides, which ultimately halts bacterial growth.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro.[3] While direct head-to-head comparative studies are limited, the following table summarizes available MIC data for this compound and Sulfamethazine against various bacterial strains from different studies. It is important to note that variations in experimental conditions between studies can influence MIC values.
| Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Bordetella bronchiseptica (MIC50) | ≤16 | [6] |
| Pasteurella multocida (MIC50) | ≤16 | [6] | |
| Haemophilus pleuropneumoniae (MIC50) | ≤16 | [6] | |
| Sulfamethazine | Escherichia coli (MIC50) | 128 | [6] |
| Staphylococcus aureus | 64 - >512 | [7] | |
| Pseudomonas aeruginosa | >1000 | [8] |
Note: Data is compiled from multiple sources and not from direct comparative studies.
One study noted that the frequently prescribed sulfamethazine had an overall low antimicrobial activity against a panel of porcine pathogens.[6]
Minimum Bactericidal Concentration (MBC) and Time-Kill Kinetics
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent required to kill a particular bacterium. While the MBC is a critical parameter for assessing bactericidal versus bacteriostatic activity, specific MBC values for this compound and Sulfamethazine were not available in the reviewed literature.
Similarly, time-kill kinetics assays, which measure the rate of bacterial killing over time in the presence of an antibiotic, provide valuable pharmacodynamic information. However, specific time-kill curve data for this compound and Sulfamethazine could not be sourced from the available literature. Generally, as bacteriostatic agents, sulfonamides are expected to inhibit growth rather than exhibit rapid killing.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of antibacterial efficacy.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]
Protocol Details:
-
Preparation of Antimicrobial Agent: A stock solution of the sulfonamide is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[9]
-
Inoculum Preparation: A suspension of the test bacterium is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[9]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[9]
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.[9]
-
Result Interpretation: The MIC is determined as the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth (i.e., the first clear well).[9]
Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined following an MIC test.
Protocol Details:
-
Subculturing: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an antibiotic-free agar (B569324) medium.
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Time-Kill Kinetics Assay
This assay provides information on the rate of bacterial killing over time.
Protocol Details:
-
Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth.
-
Exposure: The antimicrobial agent is added to the bacterial suspension at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Sampling: Aliquots are removed at predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Enumeration: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar plates.
-
Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve.
Conclusion
References
- 1. What is Sulfamethazine used for? [synapse.patsnap.com]
- 2. toku-e.com [toku-e.com]
- 3. This compound|CAS 127-79-7|Antibacterial Agent [benchchem.com]
- 4. Sulfamethazine =98 1981-58-4 [sigmaaldrich.com]
- 5. goldbio.com [goldbio.com]
- 6. Effects of Sulfamethizole and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensitivity of Pseudomonas aeruginosa to sulphonamides and trimethoprim and the activity of the combination trimethoprim: sulphamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Cross-Reactivity of Sulfamerazine Antibodies with Other Sulfonamides: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the development of immunoassays for sulfonamide antibiotics, understanding the cross-reactivity of antibodies is paramount for ensuring assay specificity and accuracy. This guide provides a comprehensive comparison of the cross-reactivity of sulfamerazine antibodies with a panel of other structurally related sulfonamides, supported by experimental data and detailed protocols.
Performance Comparison of this compound Antibody Cross-Reactivity
The cross-reactivity of a monoclonal antibody produced against this compound (MAbSMR) was evaluated against sixteen other sulfonamides using a competitive fluorescence polarization immunoassay (FPIA). The 50% inhibitory concentration (IC50) for each sulfonamide was determined and compared to that of this compound to calculate the percentage of cross-reactivity.
The following table summarizes the quantitative data, offering a clear comparison of the antibody's binding affinity for different sulfonamides.
| Sulfonamide | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 19 | 100 |
| Sulfamethazine (B1682506) | 67 | 28.4 |
| Sulfadiazine | 105 | 18.1 |
| Sulfisoxazole | 230 | 8.3 |
| Sulfamethoxazole | 340 | 5.6 |
| Sulfapyridine | 450 | 4.2 |
| Sulfathiazole | 890 | 2.1 |
| Sulfabenzamide | 1,200 | 1.6 |
| Sulfadimethoxine | 1,500 | 1.3 |
| Sulfaquinoxaline | 2,100 | 0.9 |
| Sulfaguanidine | 3,400 | 0.6 |
| Sulfanilamide | >10,000 | <0.2 |
| Sulfacetamide | >10,000 | <0.2 |
| Sulfasalazine | >10,000 | <0.2 |
| Sulfaphenazole | >10,000 | <0.2 |
| Sulfadoxine | >10,000 | <0.2 |
Data sourced from a study utilizing a competitive fluorescence polarization immunoassay (FPIA) to assess the binding affinity of a monoclonal antibody produced against this compound.
The data reveals that the monoclonal antibody exhibits the highest affinity for this compound, the immunizing hapten. Significant cross-reactivity is observed with sulfonamides that share a high degree of structural similarity to this compound, particularly those with a pyrimidine (B1678525) ring, such as sulfamethazine and sulfadiazine. Conversely, sulfonamides with different heterocyclic ring structures or substitutions show markedly lower or negligible cross-reactivity.
Experimental Protocols
The determination of antibody cross-reactivity is crucial for the validation of any immunoassay. A competitive enzyme-linked immunosorbent assay (ELISA) is a common and robust method for this purpose.
Competitive ELISA Protocol for Sulfonamide Cross-Reactivity Assessment
This protocol outlines the steps for a competitive ELISA to determine the cross-reactivity of a this compound antibody with other sulfonamides.
Materials:
-
Microtiter plate (96-well) coated with a sulfonamide-protein conjugate (e.g., this compound-BSA).
-
This compound monoclonal antibody.
-
Standard solutions of this compound and other sulfonamides to be tested.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2M H2SO4).
-
Microplate reader.
Procedure:
-
Plate Preparation: If not pre-coated, coat the wells of a 96-well microtiter plate with a this compound-protein conjugate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard this compound and the test sulfonamides in assay buffer.
-
In separate tubes, pre-incubate the this compound monoclonal antibody with each dilution of the standards and test sulfonamides for 30 minutes at room temperature.
-
Add 100 µL of these mixtures to the corresponding wells of the coated microtiter plate.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature, or until sufficient color development is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to stop the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for this compound and each of the tested sulfonamides.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for this compound and each of the other sulfonamides from their respective dose-response curves.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Sulfonamide) x 100
Visualizing the Process
To better understand the experimental workflow and the underlying principle of competitive binding, the following diagrams are provided.
Caption: Experimental workflow for assessing antibody cross-reactivity.
Caption: Principle of competitive immunoassay for cross-reactivity.
A Comparative Guide to the Validation of HPLC Methods for Sulfamerazine Analysis in Accordance with EU Requirements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the determination of Sulfamerazine, benchmarked against alternative analytical techniques. The validation parameters discussed adhere to the stringent requirements set forth by the European Union, ensuring the reliability and accuracy of the analytical data. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their specific needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC stands as the premier analytical technique for the quantification of sulfonamides, including this compound, due to its high specificity, sensitivity, and ability to separate the analyte from complex matrices. A validated HPLC method provides the assurance of accurate and reproducible results, which is paramount in pharmaceutical quality control and drug development.
Experimental Protocol for a Validated HPLC Method for this compound
This protocol outlines a typical HPLC method validated according to EU guidelines for the analysis of this compound.
1. Sample Preparation (e.g., in animal tissue)
-
Homogenization: Homogenize 5 g of tissue sample.
-
Extraction: Add 20 mL of an extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of acetonitrile (B52724) and water), and vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions
-
Instrument: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile in a gradient or isocratic elution. A typical isocratic mobile phase could be a 70:30 (v/v) mixture of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 270 nm.
3. Method Validation Parameters (in accordance with EU Commission Decision 2002/657/EC)
The following parameters are crucial for the validation of an analytical method to ensure its suitability for its intended purpose.
-
Specificity: The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample matrix. This is typically assessed by analyzing blank samples and spiked samples to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed using a series of standards at different concentrations.
-
Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. It is determined by spiking a blank matrix with a known concentration of the analyte and calculating the percentage of the analyte recovered.
-
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Repeatability is assessed under the same operating conditions over a short interval of time, while reproducibility is assessed under different conditions (e.g., different analysts, different equipment).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Quantitative Data Summary for a Validated HPLC Method
The following table summarizes typical performance characteristics of a validated HPLC method for this compound analysis.
| Validation Parameter | Typical Performance |
| Linearity Range | 10 - 1000 µg/kg |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (Recovery) | 85 - 110% |
| Precision (Repeatability, RSD) | < 5% |
| Precision (Reproducibility, RSD) | < 10% |
| Limit of Detection (LOD) | 1 - 5 µg/kg |
| Limit of Quantitation (LOQ) | 5 - 15 µg/kg |
Comparison with Alternative Analytical Methods
While HPLC is the preferred method, other techniques can be employed for the analysis of this compound. This section provides a comparative overview of these alternatives.
Alternative Methods Overview
-
Thin-Layer Chromatography (TLC) with Densitometry: A simpler and less expensive chromatographic technique. Separation is achieved on a plate coated with a stationary phase, and quantification is performed by measuring the absorbance or fluorescence of the analyte spot.
-
UV-Vis Spectrophotometry: A straightforward and rapid method based on the measurement of the absorption of ultraviolet or visible radiation by the analyte in a solution. It is often used for the analysis of pure substances or simple formulations.
-
Capillary Electrophoresis (CE): A high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers high efficiency and requires small sample volumes.
-
Microbiological Assay: A biological method that measures the inhibitory effect of an antibiotic on the growth of a susceptible microorganism. The size of the inhibition zone is proportional to the concentration of the antibiotic.
Comparative Performance of Analytical Methods
The following table provides a comparison of the key performance characteristics of HPLC with the alternative analytical methods for the determination of this compound.
| Feature | HPLC | TLC-Densitometry | UV-Vis Spectrophotometry | Capillary Electrophoresis | Microbiological Assay |
| Specificity | Very High | Moderate to High | Low to Moderate | High | Moderate |
| Sensitivity | Very High | Moderate | Low | High | Moderate |
| Linearity Range | Wide | Moderate | Narrow | Wide | Narrow |
| Precision (RSD) | < 10% | 5 - 15% | < 5% (for pure samples) | < 10% | 10 - 20% |
| Accuracy (Recovery) | 85 - 110% | 80 - 115% | 95 - 105% (for pure samples) | 90 - 110% | Varies |
| Limit of Detection (LOD) | 1 - 5 µg/kg | 10 - 50 ng/spot | ~1 mg/L | 0.1 - 1 mg/L | Varies |
| Limit of Quantitation (LOQ) | 5 - 15 µg/kg | 50 - 150 ng/spot | ~5 mg/L | 0.5 - 5 mg/L | Varies |
| Cost per Sample | High | Low | Very Low | Moderate | Low |
| Analysis Time | Moderate | Moderate to High | Fast | Fast | Slow (incubation time) |
Visualizing the Workflow and Method Comparison
To further clarify the processes and comparisons, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for the validation of an HPLC method.
Sulfamerazine vs. Sulfadiazine: A Comparative Guide for the Treatment of Enteric Pathogens
For Immediate Release
This guide provides a comprehensive comparison of two prominent sulfonamide antibiotics, sulfamerazine and sulfadiazine (B1682646), in the context of treating enteric pathogens. It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
This compound and sulfadiazine are synthetic bacteriostatic antibiotics that have been used for decades to treat a variety of bacterial infections, including those caused by enteric pathogens. Both drugs function by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase, a critical component in the bacterial folic acid synthesis pathway. This inhibition ultimately disrupts the production of DNA, RNA, and proteins, thereby halting bacterial growth. While sharing a common mechanism, their structural differences can lead to variations in their antibacterial spectrum and efficacy. This guide synthesizes available data to facilitate an objective comparison.
Mechanism of Action: Targeting Folic Acid Synthesis
Both this compound and sulfadiazine are structural analogs of para-aminobenzoic acid (PABA), a precursor in the folic acid synthesis pathway in bacteria. Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folic acid from their environment. In contrast, mammals obtain folic acid from their diet, making this pathway an excellent target for selective toxicity.
The key enzyme in this pathway is dihydropteroate synthase, which catalyzes the conversion of PABA and dihydropteridine pyrophosphate into dihydropteroate. This compound and sulfadiazine compete with PABA for the active site of this enzyme. By binding to the enzyme, they block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids. The resulting depletion of these essential building blocks leads to the cessation of bacterial growth and replication.
Figure 1: Simplified signaling pathway of sulfonamide action.
Comparative Efficacy Against Enteric Pathogens
Direct, recent, head-to-head comparative studies on the in vitro efficacy of this compound and sulfadiazine against a broad range of contemporary enteric pathogens are limited in the publicly available literature. Much of the foundational research dates back to the mid-20th century. However, by compiling available data, including older comparative studies and more recent individual assessments, a general picture of their activity can be formed.
It is crucial to note that bacterial resistance to sulfonamides has become widespread among many enteric pathogens, including Shigella and E. coli. Therefore, the clinical utility of these drugs as monotherapy for enteric infections is significantly reduced in many regions.
Quantitative Data Summary
The following tables summarize available Minimum Inhibitory Concentration (MIC) data for this compound and sulfadiazine against key enteric pathogens. It is important to consider that testing methodologies and bacterial strains may have varied between studies.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Enteric Pathogen | This compound | Sulfadiazine | Reference |
| Escherichia coli | - | 125 (Hybrid) | [1] |
| Salmonella spp. | - | 25-100 | |
| Shigella spp. | - | >1600 (Resistant) | |
| Yersinia enterocolitica | - | 3.1-25 | |
| Campylobacter jejuni/coli | - | 200-800 |
Note: A hyphen (-) indicates that specific, recent data was not available in the searched literature.
An older study from 1946 provides a direct comparison of the bacteriostatic action of sulfamethazine, sulfadiazine, and this compound against various enteric pathogens. While the specific MIC values may not be representative of current strains, the relative activity can still offer some insight. The study found that the activity of the three sulfonamides was of the same order of magnitude against the tested strains.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of sulfonamide antibiotics.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum:
-
Select 3-5 colonies of the test bacterium from a fresh agar (B569324) plate and inoculate into a tube containing 5 mL of Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37°C for 18-24 hours.
-
Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with MHB to achieve a range of desired concentrations. For example, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the stock sulfonamide solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10.
-
Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth.
-
Figure 2: Workflow for MIC determination by broth microdilution.
Agar Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
-
Preparation of Inoculum and Plate:
-
Prepare a bacterial inoculum as described for the MIC assay (0.5 McFarland standard).
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Aseptically place paper disks impregnated with a standard concentration of the sulfonamide onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpret the results (susceptible, intermediate, or resistant) based on standardized zone diameter interpretive charts.
-
Figure 3: Workflow for the agar disk diffusion susceptibility test.
Conclusion and Future Directions
Both this compound and sulfadiazine have historically been effective against a range of enteric pathogens by targeting the bacterial folic acid synthesis pathway. However, the emergence and spread of resistance is a significant concern that limits their current clinical applicability as standalone therapies for many enteric infections.
The available data, though not recent in terms of direct comparisons, suggests that the in vitro activities of this compound and sulfadiazine are largely comparable against susceptible enteric bacteria. This guide highlights a critical gap in the current literature: the lack of recent, direct comparative studies evaluating the efficacy of these two sulfonamides against contemporary, clinically relevant enteric pathogens. Such studies would be invaluable for understanding their current potential, if any, in combination therapies or in specific clinical scenarios where resistance patterns are known. Future research should focus on re-evaluating these older antimicrobials against a panel of recent clinical isolates of enteric pathogens to provide updated and more relevant comparative data.
References
Performance of Molecularly Imprinted Polymers for Selective Binding of Sulfamerazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Molecularly Imprinted Polymers (MIPs) designed for the selective binding of Sulfamerazine. We will delve into the experimental data supporting their efficacy, compare their performance with non-imprinted polymers (NIPs) and other sulfonamide-imprinted polymers, and provide detailed experimental protocols for their synthesis and application.
Introduction to Molecularly Imprinted Polymers for this compound
Molecularly imprinted polymers are synthetic materials engineered to have specific recognition sites for a target molecule. In the case of this compound, these polymers are created by polymerizing functional monomers and cross-linkers in the presence of this compound, which acts as a template. Subsequent removal of the template leaves behind cavities that are complementary in size, shape, and chemical functionality to this compound, enabling its selective rebinding. This high selectivity makes MIPs valuable tools for various applications, including sample clean-up, drug delivery, and chemical sensing.
Comparative Performance Data
The performance of a Molecularly Imprinted Polymer is typically evaluated based on its binding capacity, imprinting factor (a measure of selectivity), and its ability to be used in practical applications such as solid-phase extraction (SPE). The following tables summarize the performance of a this compound-imprinted polymer as reported in the literature.
Table 1: Adsorption and Selectivity Characteristics of this compound MIP
| Parameter | MIP (this compound) | NIP (Non-Imprinted Polymer) |
| Maximum Static Adsorption Capacity (mg/g) | 108.8 | 79.6 |
| Imprinting Factor (IF) | 1.37 | - |
Data sourced from a study by Peng et al. (2014).
The imprinting factor (IF) is calculated as the ratio of the maximum adsorption capacity of the MIP to that of the NIP. An IF greater than 1 indicates successful imprinting and selective recognition of the template molecule.
Table 2: Application of this compound MIP in Solid-Phase Extraction (SPE)
| Sample Matrix | Average Recovery (%) | Limit of Detection (LOD) (ng/g) | Limit of Quantitation (LOQ) (ng/g) |
| Ultrapure Water | 94.0 | - | - |
| Pond Water | 95.8 | - | - |
| Crucian Fish | - | 1 | 3.5 |
| Carp | - | 1 | 3.5 |
| Wuchang Fish | - | 1 | 3.5 |
Data sourced from a study by Peng et al. (2014) where the MIP was used as an SPE sorbent for HPLC analysis.
Selectivity Against Other Sulfonamides
A key performance indicator for a this compound MIP is its selectivity for the target analyte over other structurally similar sulfonamides.
Table 3: Cross-Selectivity of this compound MIP
| Analyte | Structure | Relative Selectivity Factor (α) |
| This compound (Template) | 4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | 1.6 |
| Sulfamethazine | 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | 1.0 (Reference) |
The relative selectivity factor (α) is the ratio of the imprinting factor of the template to the imprinting factor of a competing substance. Data adapted from Peng et al. (2014).
The data indicates that the MIP exhibits higher selectivity for this compound compared to Sulfamethazine. The structural difference, specifically the presence of a single methyl group on the pyrimidine (B1678525) ring of this compound versus two methyl groups in Sulfamethazine, likely contributes to this selective recognition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the synthesis of a this compound MIP and its application in solid-phase extraction, based on common laboratory practices.
Protocol 1: Synthesis of this compound Molecularly Imprinted Polymer (Bulk Polymerization)
-
Preparation of the Pre-polymerization Mixture:
-
Dissolve 1 mmol of this compound (template) and 4 mmol of methacrylic acid (functional monomer) in 15 mL of a suitable porogen (e.g., acetonitrile (B52724) or chloroform) in a glass tube.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution and complex formation.
-
-
Addition of Cross-linker and Initiator:
-
Add 20 mmol of ethylene (B1197577) glycol dimethacrylate (EGDMA) as the cross-linker to the mixture.
-
Add 50 mg of 2,2'-azobisisobutyronitrile (AIBN) as the initiator.
-
-
Polymerization:
-
Purge the mixture with nitrogen gas for 10 minutes to remove oxygen, which can inhibit polymerization.
-
Seal the tube and place it in a water bath at 60°C for 24 hours.
-
-
Post-polymerization Processing:
-
Crush the resulting polymer block into a powder using a mortar and pestle.
-
Sieve the particles to obtain a uniform size fraction (e.g., 45-75 µm).
-
-
Template Removal (Washing):
-
Pack the polymer particles into a chromatography column.
-
Wash the column sequentially with methanol (B129727)/acetic acid (9:1, v/v) until the template can no longer be detected in the eluent by UV-Vis spectrophotometry.
-
Finally, wash with methanol to remove any residual acetic acid and dry the polymer under vacuum.
-
-
Non-Imprinted Polymer (NIP) Synthesis:
-
Prepare a non-imprinted polymer using the same procedure but without the addition of the this compound template.
-
Protocol 2: Molecularly Imprinted Solid-Phase Extraction (MISPE) of this compound
-
Cartridge Packing:
-
Pack 100 mg of the synthesized MIP or NIP particles into an empty SPE cartridge.
-
-
Conditioning:
-
Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Load the sample solution (e.g., 10 mL of spiked pond water) onto the cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a solvent mixture (e.g., water/acetonitrile, 9:1, v/v) to remove interfering substances.
-
-
Elution:
-
Elute the retained this compound with 5 mL of an appropriate eluent (e.g., methanol/acetic acid, 9:1, v/v).
-
-
Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis by a technique such as High-Performance Liquid Chromatography (HPLC).
-
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
A Comparative Guide to Inter-laboratory Quantification of Sulfamerazine
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sulfamerazine, a widely used sulfonamide antibiotic in veterinary medicine, is crucial for ensuring food safety and therapeutic efficacy. This guide provides an objective comparison of common analytical methods employed for this compound quantification, supported by performance data from various studies. The primary techniques covered include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation: A Comparative Overview of Method Performance
The selection of an appropriate quantification method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the performance characteristics of different methods based on published data. It is important to note that direct inter-laboratory comparison studies for this compound are limited, and the presented data is a compilation from individual validated methods.
Table 1: Performance of HPLC-UV Methods for Sulfonamide Analysis
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Precision (%RSD) | Reference |
| This compound | Feed | - | 46.9 - 150.0 | 78.2 - 105.2 | <15 | [1] |
| Sulfasalazine (B1682708) | - | 300 | 1000 | 94.18 - 102.30 | <2 | [2] |
| Sulfadiazine (B1682646) | Swine Tissues | <50 | 50 | - | - | [3] |
Table 2: Performance of LC-MS/MS Methods for Sulfonamide Analysis
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Precision (%RSD) | Reference |
| This compound | Feed | 34.5 - 79.5 | 41.3 - 89.9 | 79.3 - 114.0 | Repeatability: 2.7-9.1, Reproducibility: 5.9-14.9 | [1] |
| This compound | Fish Muscle | - | - | 75 - 94 | - | [4] |
| Sulfamethazine (B1682506) | Animal Tissues | - | 0.5 - 10 | 54 - 102 | <14 | [5] |
| Multiple Sulfonamides | Bovine Liver | - | 5 | 53 - 93 | 2.1 - 16.8 | [6] |
Table 3: Performance of ELISA Methods for Sulfonamide Analysis
| Analyte | Matrix | LOD (ppb) | Detection Range (µg/g) | Recovery (%) | Reference |
| This compound | Muscle, Honey | 0.5 | - | - | [7] |
| This compound | Milk | 10 | - | - | [7] |
| This compound | Egg | 0.25 | - | - | [7] |
| Sulfamethazine | Serum | - | 0.01 - 5 | 99 | [8] |
| Sulfamethazine | Pork Tissues | - | - | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the key analytical methods discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of sulfonamides.
a. Sample Preparation (General):
-
Extraction: Homogenized tissue or feed samples are typically extracted with an organic solvent mixture, such as ethyl acetate (B1210297)/methanol/acetonitrile (B52724) or an acidified acetonitrile solution.[1]
-
Clean-up: The extract is then purified using solid-phase extraction (SPE) with cartridges like Strata-SCX to remove interfering matrix components.[1]
b. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for separation.[2][10]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.[1][2][3]
-
Detection: The UV detector is typically set at a wavelength where the sulfonamide of interest exhibits maximum absorbance, for instance, 360 nm for sulfasalazine or 265 nm for sulfamethazine and sulfadimethoxine (B1681780).[2][10]
-
Internal Standard: An internal standard, such as this compound for sulfamethazine analysis, is often used to improve accuracy and precision.[3][11]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for residue analysis.
a. Sample Preparation:
-
Extraction: Similar to HPLC-UV, extraction is performed using solvents like acetonitrile, often with the addition of a buffer (e.g., McIlvaine buffer).[4][5] A popular and efficient extraction method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[6]
-
Clean-up: SPE is a common clean-up step, with Oasis HLB cartridges being effective for a broad range of analytes.[5]
b. LC-MS/MS Conditions:
-
Chromatography: Ultra-high-performance liquid chromatography (UHPLC) is often preferred for faster analysis times and better resolution.[5]
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for sulfonamides.
-
Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[6]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method based on antigen-antibody reactions.
a. Principle:
-
A direct competitive ELISA is a common format. In this setup, this compound in the sample competes with a this compound-enzyme conjugate for binding to a limited number of anti-sulfamerazine antibody-coated wells.[8]
-
The amount of color developed is inversely proportional to the concentration of this compound in the sample.
b. Procedure (General):
-
Sample Preparation: Samples like milk, honey, or tissue extracts are added to the antibody-coated microtiter wells.[7]
-
Competitive Reaction: The this compound-enzyme conjugate is added, and the plate is incubated.
-
Washing: The wells are washed to remove unbound reagents.
-
Substrate Addition: A substrate solution is added, which reacts with the bound enzyme to produce a color.
-
Measurement: The absorbance is read using a microplate spectrophotometer, typically at 450 nm.[7][8]
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the described analytical methods.
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
Caption: Competitive ELISA Workflow.
References
- 1. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination and quantification of sulfadiazine and trimethoprim in swine tissues using liquid chromatography with ultraviolet and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. Multiresidue analysis of sulfonamides, quinolones, and tetracyclines in animal tissues by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. SM1 (this compound) ELISA Kit - Elabscience® [elabscience.com]
- 8. oak.jejunu.ac.kr [oak.jejunu.ac.kr]
- 9. Direct competitive enzyme-linked immunosorbent assay for sulfamethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of sulfadimethoxine and sulfamethazine residues in animal tissues by liquid chromatography and thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of sulfamethazine in swine and cattle feed by reversed-phase liquid chromatography with post-column derivatization: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Spectrophotometric Methods for the Quantification of Sulfamerazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various spectrophotometric methods for the accurate and precise determination of Sulfamerazine, a sulfonamide antibiotic. The following sections present supporting experimental data, detailed methodologies, and a visual representation of a common experimental workflow to assist researchers in selecting the most suitable method for their analytical needs.
Quantitative Performance Comparison
The accuracy and precision of different spectrophotometric methods for this compound determination are summarized below. These methods, while all relying on UV-Vis spectrophotometry, utilize different chemical reactions to produce a quantifiable chromophore.
| Analytical Method | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) Intra-day | Precision (% RSD) Inter-day | Wavelength (λmax) | Reference |
| Charge Transfer Complex with Picric Acid | 1-30 | Not explicitly stated | Not explicitly stated | Not explicitly stated | 410 nm | |
| Oxidative Coupling with 2,4-Dinitrophenylhydrazine | 2.5-55 | 99.16% | Not explicitly stated | Not explicitly stated | 489 nm | [1] |
| Diazotization and Coupling with 8-Hydroxyquinoline (B1678124) | 0.1-7.0 | 97.3-100.8% | 0.1-0.5% | Not explicitly stated | 500 nm | [2] |
| Oxidative Coupling with N,N-Dimethyl-p-phenylenediamine | Not explicitly stated | 99.99% | 0.79-1.53% | Not explicitly stated | 564 nm | [3] |
Note: RSD stands for Relative Standard Deviation.
Experimental Protocols
Detailed methodologies for two common spectrophotometric assays for this compound are provided below.
1. Method Based on Oxidative Coupling with 2,4-Dinitrophenylhydrazine (2,4-DNPH) [1]
This method involves the oxidative coupling of this compound with 2,4-DNPH in an alkaline medium, using potassium periodate (B1199274) as an oxidizing agent, to form an orange-colored product.
-
Reagents and Solutions:
-
This compound (SMZ) Standard Solution (250 µg/mL): Prepare by dissolving the appropriate amount of this compound in distilled water. This solution is stable for at least 10 days when stored in a dark bottle.
-
2,4-Dinitrophenylhydrazine (2,4-DNPH) Solution (3 x 10⁻³ M): Dissolve 0.1981 g of 2,4-DNPH powder in 5 mL of sulfuric acid (H₂SO₄) and dilute to 100 mL with distilled water. Further dilute 30 mL of this solution to 100 mL with distilled water.
-
Potassium Periodate (KIO₄) Solution (1 x 10⁻³ M): Prepare by dissolving the appropriate amount of KIO₄ in distilled water.
-
Sodium Hydroxide (B78521) (NaOH) Solution (1.0 M): Dissolve 4.0 g of NaOH in 100 mL of distilled water.
-
-
Procedure for Calibration Curve:
-
Into a series of volumetric flasks, pipette different aliquots of the standard this compound solution to achieve final concentrations within the Beer's law range (2.5-55 µg/mL).
-
Add 1.8 mL of the 2,4-DNPH solution.
-
Add a suitable volume of the potassium periodate solution.
-
Add 2.5 mL of the sodium hydroxide solution to create an alkaline medium.
-
Allow the reaction to proceed for the optimal time of 5 minutes. The resulting color is stable for 60 minutes.
-
Dilute to the final volume with distilled water.
-
Measure the absorbance of the resulting orange product at a maximum wavelength (λmax) of 489 nm against a reagent blank.
-
-
Procedure for Pharmaceutical Preparations (e.g., Injections):
-
Obtain a solution of the this compound injection.
-
Dilute the injection solution with distilled water to obtain a concentration within the working range of the calibration curve.
-
Follow the same procedure as for the calibration curve.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
2. Method Based on Diazotization and Coupling with 8-Hydroxyquinoline [2]
This method is based on the diazotization of the primary amino group of this compound, followed by a coupling reaction with 8-hydroxyquinoline in an alkaline medium to produce a red-colored product.
-
Reagents and Solutions:
-
This compound Standard Solution: Prepare a stock solution by dissolving a known amount of this compound in a suitable solvent and then making further dilutions to obtain working standards.
-
Sodium Nitrite (B80452) (NaNO₂) Solution: Prepare a fresh solution of sodium nitrite in distilled water.
-
Hydrochloric Acid (HCl): Use a diluted solution of HCl.
-
8-Hydroxyquinoline Solution: Prepare a solution of 8-hydroxyquinoline in a suitable solvent.
-
Sodium Hydroxide (NaOH) Solution: Prepare an aqueous solution of NaOH to create an alkaline medium for the coupling reaction.
-
-
General Procedure:
-
Transfer aliquots of the this compound standard solution into a series of volumetric flasks.
-
Add hydrochloric acid and sodium nitrite solution to carry out the diazotization of this compound.
-
After a suitable time for the diazotization reaction, add the 8-hydroxyquinoline solution.
-
Make the solution alkaline by adding sodium hydroxide solution to facilitate the coupling reaction.
-
Dilute the solution to the mark with distilled water.
-
Measure the absorbance of the resulting red-colored product at the wavelength of maximum absorption (500 nm) against a reagent blank.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in a typical spectrophotometric analysis of this compound based on a diazotization and coupling reaction.
Caption: Workflow for this compound analysis.
References
A Comparative Analysis of Sulfamerazine and Silver Sulfadiazine in Topical Burn Treatment: A Review of Available Evidence
An objective comparison of sulfamerazine and silver sulfadiazine (B1682646) for the topical treatment of burn wounds reveals a significant disparity in the available clinical evidence. Silver sulfadiazine (SSD) has long been a cornerstone of burn care, resulting in a wealth of research on its efficacy and mechanism of action.[1][2][3] In contrast, clinical data specifically evaluating topical this compound for the same indication is notably scarce in the current scientific literature. This guide synthesizes the available experimental data for both compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Performance and Efficacy: A Data-Driven Look
Quantitative data from clinical trials provides a crucial measure of a treatment's effectiveness. For silver sulfadiazine, numerous studies have evaluated its performance in key areas such as healing time and infection control. However, a direct comparison with this compound is precluded by the absence of similar studies for the latter.
Table 1: Summary of Clinical Efficacy Data for Silver Sulfadiazine in Burn Wound Treatment
| Outcome Measure | Silver Sulfadiazine (SSD) Performance | Comparator | Study Population | Reference |
| Mean Healing Time | 12.2 +/- 5.4 days | Platelet Concentrate (9.5 +/- 4.6 days) | Burn Patients | [4] |
| Mean Healing Time | 21.53 ± 1.65 days | Herbal Extract of Centella asiatica (14.67 ± 1.78 days) | Burn Patients | [4] |
| Wound Healing at 4 Weeks (≥50% Healed) | 48.1% | Nano-crystalline Silver (80.6%) | Patients with 2° deep-dermal burns | [5] |
| Complete Healing at 4 Weeks | 0% | Nano-crystalline Silver (4%) | Patients with 2° deep-dermal burns | [5] |
| Infection Rate | No significant difference | Dressings containing silver | Burn Patients | [6] |
| Infection Rate | Significantly higher than comparator | Dressings without silver | Burn Patients | [6] |
Note: The data presented for silver sulfadiazine is from studies comparing it with other treatments, not this compound.
Due to the lack of clinical trial data for topical this compound in burn treatment, a corresponding table of its performance metrics cannot be compiled.
Mechanisms of Action: A Tale of Two Pathways
Both this compound and the sulfadiazine component of SSD belong to the sulfonamide class of antibiotics. Their primary mechanism of action is the competitive inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for the bacterial synthesis of folic acid.[7] This disruption of the folic acid pathway ultimately inhibits bacterial growth and replication.
Silver sulfadiazine, however, possesses a dual mechanism of action. In addition to the bacteriostatic effect of the sulfadiazine moiety, the silver ions (Ag+) exert a broad-spectrum bactericidal effect. These silver ions are slowly released from the compound and are thought to bind to bacterial cell membranes, DNA, and various enzymes, leading to disruption of cellular function and ultimately cell death.
Experimental Protocols: A Framework for Evaluation
The methodologies employed in clinical trials are critical for understanding the validity and applicability of their findings. The following is a generalized experimental workflow for a randomized controlled trial comparing topical burn treatments, based on protocols from studies on silver sulfadiazine.
A typical study involves the recruitment of patients with similar burn characteristics who are then randomly assigned to different treatment groups.[5] The topical agents are applied according to a standardized protocol, and wound healing is monitored regularly. Key endpoints often include the time to complete re-epithelialization, the incidence of wound infection, and patient-reported outcomes such as pain.[8][9]
Conclusion: An Evidence Gap
While both this compound and silver sulfadiazine are sulfonamide antibiotics, a direct comparison of their efficacy in topical burn treatment is not possible based on the current body of scientific literature. Silver sulfadiazine is a well-established and extensively studied treatment, though some research suggests that other modern dressings may offer advantages in terms of healing time.[4][6] The lack of specific studies on topical this compound for burns represents a significant knowledge gap. Future research, including head-to-head clinical trials, would be necessary to definitively compare the performance of these two compounds in the management of burn wounds. Until such data becomes available, healthcare professionals must rely on the extensive evidence base for silver sulfadiazine and the theoretical properties of this compound as a sulfonamide antibiotic.
References
- 1. Assessment of topical therapy of the burn wound with silver sulphadiazine after its use for 15 years in a burn unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silver Sulfadiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Tissue healing efficacy in burn patients treated with 1% silver sulfadiazine versus other treatments: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Healing of burn wounds by topical treatment: A randomized controlled comparison between silver sulfadiazine and nano-crystalline silver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contribution of Topical Agents such as Hyaluronic Acid and Silver Sulfadiazine to Wound Healing and Management of Bacterial Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A recent advances in the antibacterial potential of sulfadiazine [wisdomlib.org]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. Evaluating the Efficacy, Safety, and Tolerance of Silver Sulfadiazine Dressings Once Daily Versus Twice Daily in the Treatment of Burn Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Limit of Detection for Sulfamerazine in Feed Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for determining the limit of detection (LOD) of Sulfamerazine in animal feed samples. The selection of an appropriate analytical method is critical for ensuring feed safety and regulatory compliance. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) with different detectors and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Methods
The choice of analytical technique for the determination of this compound in feed matrices depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. Chromatographic methods like HPLC and LC-MS/MS are known for their high accuracy and specificity, while ELISA offers a rapid and high-throughput screening alternative.
Quantitative Data Summary
The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for this compound and other sulfonamides in animal feed using various analytical techniques.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| HPLC-FLD | This compound | 34.5 - 79.5 µg/kg | 41.3 - 89.9 µg/kg | Non-target feed |
| LC-MS/MS | This compound | 32.0 mg/kg | 55.6 mg/kg | Medicated feed[1] |
| HPLC-DAD | This compound | 32.7 - 56.3 mg/kg | 54.8 - 98.4 mg/kg | Medicated feed[2] |
| ELISA | Sulfonamides | 50 µg/kg | Not Specified | Feed[3] |
| ELISA | Sulfamethazine (B1682506)* | 4 µg/kg | Not Specified | Feed[4][5] |
*Note: Data for Sulfamethazine ELISA is included due to the structural similarity and potential cross-reactivity with this compound. Some ELISA kits are designed for the broader class of sulfonamides.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are outlines of typical experimental protocols for the key methods discussed.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method involves the derivatization of sulfonamides to produce fluorescent compounds, which enhances the sensitivity of detection.
a) Sample Preparation (Extraction and Clean-up):
-
Weigh 5 grams of a homogenized feed sample.
-
Add an extraction solvent, such as a mixture of ethyl acetate (B1210297), methanol, and acetonitrile (B52724).
-
Homogenize the sample and centrifuge to separate the solid and liquid phases.
-
The supernatant is collected and subjected to solid-phase extraction (SPE) for clean-up. A Strata-SCX cartridge can be used for this purpose.
-
The eluate from the SPE cartridge is evaporated to dryness and reconstituted in a suitable solvent for HPLC analysis.
b) Derivatization:
-
The extracted sample is mixed with a derivatizing agent, such as fluorescamine.
-
The reaction is allowed to proceed in a controlled environment (e.g., specific pH, temperature, and time).
c) HPLC-FLD Analysis:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of solvents like acetonitrile and water with additives like formic acid or acetate buffer.
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector set at the appropriate excitation and emission wavelengths for the derivatized this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity, making it a powerful tool for residue analysis.
a) Sample Preparation:
-
A representative 2-gram sample of the feed is weighed.
-
Extraction is typically performed with an acidified organic solvent, such as acetonitrile with formic acid.
-
The sample is vortexed and centrifuged.
-
The supernatant is diluted with water before injection into the LC-MS/MS system.
b) LC-MS/MS Analysis:
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for sulfonamides.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method based on antigen-antibody reactions. Commercial kits are widely available for sulfonamides.
a) Sample Preparation:
-
A homogenized feed sample is extracted with a suitable buffer or solvent mixture as specified by the kit manufacturer. This may involve a simple shaking or vortexing step followed by centrifugation or filtration.
-
The extract is then diluted with the assay buffer provided in the kit.
b) ELISA Procedure (Competitive Assay):
-
Standards, controls, and prepared samples are added to the wells of a microplate pre-coated with this compound-protein conjugate.
-
A specific antibody against this compound is then added. This compound in the sample competes with the coated antigen for binding to the antibody.
-
After an incubation period, the wells are washed to remove unbound components.
-
An enzyme-conjugated secondary antibody is added, which binds to the primary antibody.
-
After another incubation and washing step, a substrate is added, which reacts with the enzyme to produce a color change.
-
The reaction is stopped, and the absorbance is measured using a microplate reader. The concentration of this compound is inversely proportional to the color intensity.
Workflow and Process Visualization
The following diagram illustrates a typical workflow for determining the limit of detection of this compound in feed samples.
References
- 1. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SAs (Sulfonamides) ELISA Kit - Elabscience® [elabscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Competitive direct enzyme-linked immunosorbent screening assay for the detection of sulfamethazine contamination of animal feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating In Vitro and In Vivo Efficacy of Sulfamerazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Sulfamerazine, a broad-spectrum sulfonamide antibiotic. By presenting available experimental data, this document aims to facilitate a deeper understanding of the correlation between laboratory susceptibility testing and clinical outcomes in animal models, a critical aspect of drug development and preclinical research.
In Vitro Efficacy of this compound
The in vitro activity of an antimicrobial agent is a fundamental indicator of its potential therapeutic efficacy. For sulfonamides like this compound, the Minimum Inhibitory Concentration (MIC) is the most common metric used to quantify this activity. The MIC represents the lowest concentration of the drug that prevents visible growth of a microorganism in a standardized laboratory setting.
A study on the in vitro activity of various sulfonamides against porcine pathogens provides specific MIC50 values for this compound. The MIC50 is the concentration of the drug that inhibits the growth of 50% of the tested bacterial isolates.
Table 1: In Vitro Susceptibility of Porcine Pathogens to this compound
| Bacterial Species | Number of Strains Tested | MIC50 (µg/mL) |
| Bordetella bronchiseptica | 10 | 8 |
| Pasteurella multocida | 10 | 32 |
| Haemophilus pleuropneumoniae | 20 | 64 |
Data sourced from a study on the in vitro antimicrobial activity of sulfonamides against porcine pathogens.
These results indicate that this compound demonstrates varied in vitro activity against different veterinary pathogens. A lower MIC value suggests greater in vitro potency.
In Vivo Efficacy and Pharmacokinetics of this compound
While in vitro data is essential, the ultimate assessment of an antibiotic's utility comes from its performance in a living organism. In vivo efficacy is influenced by a multitude of factors, including the drug's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME).
Pharmacokinetic studies of this compound have been conducted in several animal species, providing valuable insights into its in vivo behavior.
Table 2: Comparative Pharmacokinetic Parameters of this compound in Different Animal Species
| Animal Species | Key Pharmacokinetic Findings |
| Cattle | Studies have investigated the disposition of this compound, providing data on its elimination half-life and metabolism. |
| Swine | Research has focused on acetylation and protein binding, which influence the amount of active drug available. |
| Horses | Pharmacokinetic models have been developed to understand the elimination of this compound following intravenous administration. |
It is important to note that direct in vivo efficacy studies for this compound, detailing outcomes such as survival rates or bacterial clearance in controlled infection models, are not extensively available in the reviewed literature. Much of the available research focuses on the broader class of sulfonamides or combination therapies. For instance, studies on other sulfonamides, such as sulfamethoxypyridazine (B1681782) in murine pneumonia models, can offer comparative insights into the potential in vivo applications of this drug class.
Correlating In Vitro and In Vivo Data: The Unmet Need
A direct and quantitative correlation between the in vitro MIC of this compound and its in vivo efficacy is not well-established in the public domain. This correlation is a critical component in predicting clinical success from laboratory data. The relationship is complex and is influenced by the pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug. Key PK/PD indices, such as the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) and the time the drug concentration remains above the MIC (%T>MIC), are crucial for predicting the efficacy of antibiotics. For bacteriostatic agents like sulfonamides, maintaining drug concentrations above the MIC for a significant portion of the dosing interval is generally considered important for therapeutic success.
The absence of specific in vivo efficacy data for this compound against a range of pathogens makes a direct correlation challenging. Future research focusing on controlled infection studies in animal models would be invaluable in bridging this knowledge gap. Such studies would allow for the determination of relevant PK/PD parameters and the establishment of a more definitive link between in vitro susceptibility and in vivo outcomes.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following are standardized methods for determining the MIC of an antimicrobial agent.
1. Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.
2. Agar (B569324) Dilution Method
In this technique, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is recorded as the lowest concentration of the agent that prevents the growth of the bacteria.
In Vivo Efficacy Murine Infection Model (General Protocol)
While a specific protocol for this compound efficacy testing was not found, a general methodology for a murine infection model is outlined below. This can be adapted to evaluate the efficacy of sulfonamides.
-
Animal Model: Specific pathogen-free mice are commonly used.
-
Infection: Mice are infected with a standardized inoculum of the target bacterium via an appropriate route (e.g., intraperitoneal for systemic infection, intranasal for respiratory infection).
-
Treatment: At a predetermined time post-infection, treatment with the antimicrobial agent (e.g., this compound) is initiated. The drug can be administered via various routes (e.g., oral gavage, subcutaneous injection). Different dose levels and dosing frequencies should be evaluated.
-
Outcome Measures: The efficacy of the treatment is assessed based on one or more of the following endpoints:
-
Survival Rate: The percentage of animals surviving at the end of the study period.
-
Bacterial Burden: The number of colony-forming units (CFU) in target organs (e.g., lungs, spleen, liver) at specific time points.
-
Clinical Signs: Monitoring of clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).
-
Visualizing the Workflow
The process of correlating in vitro and in vivo efficacy can be visualized as a structured workflow.
This diagram illustrates the logical flow from initial in vitro susceptibility testing to in vivo studies and the ultimate goal of establishing a predictive in vitro-in vivo correlation through pharmacokinetic/pharmacodynamic modeling.
Pharmacokinetic Profile: A Comparative Analysis of Sulfamerazine and Sulfamethazine in Swine
A comprehensive understanding of the pharmacokinetic properties of veterinary drugs is paramount for ensuring both therapeutic efficacy and food safety. This guide provides a detailed comparison of the pharmacokinetic profiles of two closely related sulfonamides, sulfamerazine and sulfamethazine (B1682506), in swine. The data presented is compiled from peer-reviewed studies to offer an objective overview for researchers, scientists, and professionals in drug development.
Comparative Pharmacokinetic Parameters
The pharmacokinetic parameters of this compound and sulfamethazine in swine reveal distinct differences in their absorption, distribution, metabolism, and excretion profiles. A pivotal study directly comparing the two compounds after intravenous administration provides the most direct comparison of their disposition in the porcine model.
| Pharmacokinetic Parameter | This compound | Sulfamethazine | Reference |
| Elimination Half-life (t½) | 4.3 hours | 12.4 - 16.9 hours | [1][2] |
| Metabolism | Primarily acetylation; also hydroxylation to 6-hydroxymethyl and 4-hydroxy derivatives.[2] | Primarily N4-acetylation. | [2][3] |
| Oral Bioavailability | Not explicitly stated in the comparative study. | 85.8 ± 5.3% | |
| Plasma Protein Binding | Lower compared to other sulfonamides in swine.[4] | Data not specified in the comparative context. | [4] |
Experimental Methodologies
The data presented in this guide is primarily derived from studies employing robust experimental designs to accurately characterize the pharmacokinetic behavior of this compound and sulfamethazine in swine.
Direct Comparative Study Protocol
A key study providing a direct comparison of the two sulfonamides utilized the following methodology:
-
Animal Subjects: Healthy pigs were used in the study.
-
Drug Administration: this compound and sulfamethazine were administered intravenously (IV).[2]
-
Sample Collection: Blood samples were collected at predetermined time intervals following drug administration.
-
Analytical Method: The concentrations of the parent drugs and their metabolites in plasma and urine were determined using high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The plasma concentration-time data was analyzed using appropriate pharmacokinetic models to determine key parameters such as elimination half-life.[2]
Oral Administration Study Protocol (Sulfamethazine)
For the determination of oral bioavailability of sulfamethazine, the following experimental design was employed:
-
Animal Subjects: Pigs were administered the drug both intravenously and orally in a crossover design.[1]
-
Drug Administration: Sulfamethazine was administered as a single oral dose.[1]
-
Sample Collection: Plasma and tissue samples (fat, liver, kidney, spleen, lungs, and skeletal muscle) were collected at various time points.[1]
-
Analytical Method: Drug concentrations in plasma and tissues were measured.[1]
-
Pharmacokinetic Analysis: A two-compartment model was used to describe the plasma concentration-time curve and determine bioavailability.[1]
Visualizing the Experimental and Comparative Logic
To further elucidate the experimental process and the comparative relationship between the two drugs, the following diagrams are provided.
References
- 1. Pharmacokinetic model for predicting sulfamethazine disposition in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and renal clearance of sulphadimidine, sulphamerazine and sulphadiazine and their N4-acetyl and hydroxy metabolites in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. [Pharmacokinetic model studies of this compound in domestic mammals. 3. Acetylation, protein binding, and minimal inhibitory concentration of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity of Sulfamerazine Imprinted Monolith in Capillary Electrochromatography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective determination of sulfonamide antibiotics, such as sulfamerazine, in complex matrices is a critical task in drug analysis, food safety, and environmental monitoring. Molecularly imprinted polymers (MIPs) have emerged as highly selective materials for the recognition of specific target molecules. This guide provides a detailed comparison of the performance of a this compound-imprinted monolith in capillary electrochromatography (CEC) with alternative separation techniques, supported by experimental data.
Performance Comparison: this compound-Imprinted Monolith vs. Alternatives
The primary advantage of a this compound-imprinted monolith in CEC lies in its superior selectivity for the target analyte compared to non-imprinted polymers and other separation methods. This enhanced selectivity stems from the "molecular memory" created during the imprinting process, resulting in recognition sites that are complementary in size, shape, and functionality to the this compound template molecule.
Quantitative Data Summary
The following tables summarize the key performance data of a this compound-imprinted monolith in CEC and compare it with other methods for sulfonamide analysis.
Table 1: Composition and Preparation of this compound-Imprinted Monolith [1][2][3]
| Component | Role | Molar Ratio/Conditions |
| This compound (SMR) | Template | 1 |
| Itaconic Acid | Functional Monomer | 4 |
| Ethylene Glycol Dimethacrylate (EGDMA) | Cross-linker | 10 |
| Azobisisobutyronitrile (AIBN) | Initiator | Not specified |
| Polymerization Temperature | --- | 45°C |
| Polymerization Time | --- | 7 h |
Table 2: Optimized Capillary Electrochromatography (CEC) Conditions for this compound Separation [1][2][3]
| Parameter | Optimal Condition |
| Mobile Phase | 75% Acetonitrile in 20 mM Phosphate Buffer |
| pH | 5.0 |
| Applied Voltage | 15 kV |
| Column Temperature | 20°C |
Table 3: Selectivity and Performance of the this compound-Imprinted Monolith in CEC [1][3]
| Parameter | Analyte | Value |
| Selectivity | ||
| Separation of SMR and Sulfamethazine (B1682506) | Resolution (Rs) | Baseline separation achieved |
| Method Validation | ||
| Linearity Range | This compound | 0.1 to 20 mg kg⁻¹ |
| Recoveries in Aquatic Products | This compound | Good |
| Limit of Detection (LOD) | This compound | Not specified quantitatively in abstract |
| Reproducibility (RSD) | ||
| Run-to-run | Retention Time & Rs | 0.71% - 4.21% |
| Day-to-day | Retention Time & Rs | 0.71% - 4.21% |
| Column-to-column | Retention Time & Rs | 0.71% - 4.21% |
| Stability | ||
| Separation Efficiency Decrease | After 200 runs over 3 months | 3.60% |
Table 4: Comparison with Alternative Methods for Sulfonamide Analysis
| Method | Principle | Target Analytes | Key Advantages | Key Limitations |
| This compound-Imprinted Monolith CEC [1][2][3][4] | Combines the high separation efficiency of CE with the selectivity of a molecularly imprinted stationary phase. | This compound | High selectivity for the target analyte, potential for pre-treatment enrichment and separation in one step. | Limited to the specific template molecule, potential for peak broadening if binding sites are heterogeneous. |
| Capillary Zone Electrophoresis (CZE) [5][6] | Separation based on differences in electrophoretic mobility in a free solution. | Various Sulfonamides | Rapid analysis, high efficiency. | Lower selectivity compared to imprinted materials, may require sample pre-treatment. |
| In-line Solid-Phase Extraction-CE (SPE-CE) [7] | An in-capillary concentrator with a solid-phase extraction sorbent is used for online sample pre-concentration before CE separation. | Five Sulfonamides | Improved sensitivity through in-line concentration, direct injection of samples. | The sorbent is not as selective as a MIP. |
| Molecularly Imprinted Solid-Phase Extraction (MISPE) followed by HPLC [8] | Use of MIPs as sorbents for selective solid-phase extraction of analytes from a sample matrix before analysis by another technique like HPLC. | Various Sulfonamides | High selectivity in sample clean-up, applicable to a wide range of matrices. | A multi-step process involving separate extraction and analysis steps. |
Experimental Protocols
Synthesis of the this compound-Imprinted Monolith
The this compound-imprinted monolith is prepared via a single-step in-situ polymerization method within a derivatized capillary column.[1][2][3]
-
Capillary Pre-treatment: The inner wall of a fused-silica capillary is first activated and then derivatized to allow for the covalent attachment of the monolith.
-
Polymerization Mixture Preparation: The template molecule (this compound), functional monomer (itaconic acid), cross-linker (ethylene glycol dimethacrylate), and initiator (AIBN) are dissolved in a suitable porogenic solvent. The molar ratio of template to functional monomer to cross-linker is crucial for obtaining optimal selectivity and is established at 1:4:10.[1][2][3]
-
In-situ Polymerization: The polymerization mixture is introduced into the derivatized capillary. The polymerization is then initiated thermally and allowed to proceed at 45°C for 7 hours.[1][2][3]
-
Template Removal: After polymerization, the template molecule (this compound) is removed from the monolith by washing the capillary with a suitable solvent (e.g., methanol/acetic acid mixture) to expose the specific recognition sites.
Capillary Electrochromatography (CEC) Method for Selectivity Study
The selectivity of the this compound-imprinted monolith is evaluated by its ability to separate this compound from its structural analogue, sulfamethazine.[3]
-
Capillary Conditioning: Before the first use, the monolithic column is flushed with methanol, water, and finally the running buffer to equilibrate the stationary phase.
-
Sample Injection: A mixture of this compound and sulfamethazine is injected into the capillary electrokinetically or hydrodynamically.
-
Separation: The separation is performed under the optimized CEC conditions as detailed in Table 2. An applied voltage of 15 kV drives the electroosmotic flow (EOF) and the electrophoretic migration of the analytes through the monolith.[2]
-
Detection: The separated analytes are detected at the outlet of the capillary using a UV detector.
-
Data Analysis: The retention times of this compound and sulfamethazine are recorded, and the resolution (Rs) between the two peaks is calculated to quantify the selectivity of the imprinted monolith.
Visualizations
Caption: Experimental workflow for the synthesis and CEC selectivity study of the this compound-imprinted monolith.
Caption: The principle of molecular imprinting.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound in aquatic products by molecularly imprinted capillary electrochromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Determination of this compound in aquatic products by molecularly imprinted capillary electrochromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of sulfonamides in milk by capillary electrophoresis with PEG@MoS2 as a dispersive solid-phase extraction sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of sulfonamide residues in water samples by in-line solid-phase extraction-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Sulfamerazine
Essential guidelines for the safe and compliant disposal of sulfamerazine are critical for researchers, scientists, and drug development professionals. Adherence to these procedures minimizes environmental contamination and ensures workplace safety.
This compound, a sulfonamide antibiotic, requires careful handling and disposal due to its potential hazards. Improper disposal can lead to environmental contamination and the development of antibiotic-resistant bacteria. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound in a laboratory setting, aligning with established safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1] If there is a risk of dust exposure, respiratory protection is necessary.[1]
-
Hazard Communication: this compound can cause skin and eye irritation and may lead to respiratory sensitization.[1] Avoid direct contact with the skin, eyes, and inhalation of any dust.[2][3]
-
Spill Management: In the event of a spill, prevent dust formation by dampening the spilled material with water before carefully sweeping it into a designated container for disposal.[1][3]
-
Ventilation: Ensure adequate ventilation when handling this compound to minimize exposure to dust and vapors.[4][5]
Step-by-Step Disposal Protocol
The primary method for the proper disposal of this compound is incineration by a licensed waste disposal company.[2][4] It is crucial to distinguish between hazardous and non-hazardous waste streams, as this will determine the precise disposal pathway.
Step 1: Hazardous Waste Determination
The individual or institution generating the waste is responsible for determining if it qualifies as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] While this compound is not specifically listed as a P- or U-listed hazardous waste by the Environmental Protection Agency (EPA), a determination must be made based on its characteristics.[1]
Step 2: Waste Segregation and Labeling
-
Original Containers: Whenever possible, leave this compound waste in its original container.[2][4]
-
No Mixing: Do not mix this compound waste with other chemical waste.[2][4]
-
Labeling for RCRA Hazardous Waste: If determined to be RCRA hazardous waste, collect it in a designated, properly labeled hazardous waste container. The label must include "Hazardous Waste," the full chemical name "this compound," and the date when accumulation began.[1]
-
Labeling for Non-Hazardous Pharmaceutical Waste: If not classified as RCRA hazardous, the container should be clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration."[1]
Step 3: Storage
Store waste containers in a designated satellite accumulation area or a central hazardous waste accumulation site, following your institution's and RCRA's guidelines.[1] Keep containers tightly closed in a dry, cool, and well-ventilated area.[4]
Step 4: Final Disposal
-
Licensed Disposal Company: Arrange for a licensed hazardous waste or pharmaceutical waste contractor to pick up and dispose of the this compound waste.[1][2]
-
Incineration: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][4] This should be performed by a licensed disposal facility.
-
Prohibited Disposal Methods: Do not dispose of this compound in the regular trash or down the drain.[1][6] Sewer disposal of hazardous waste pharmaceuticals is banned in all states.[6]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Hazard Class | Harmful if swallowed (Acute toxicity, Oral, Category 4).[4] | Safety Data Sheet |
| Personal Protective Equipment | Safety goggles, gloves, lab coat, respiratory protection as needed.[1] | Laboratory Safety Guidelines |
| Recommended Disposal Method | Incineration by a licensed disposal company.[1][2][4] | Environmental Regulations |
| Prohibited Disposal | Do not dispose of in regular trash or down the drain.[1][6] | EPA Regulations |
This compound Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting both their personnel and the broader ecosystem.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sulfamerazine
An essential guide for laboratory professionals on the safe handling, storage, and disposal of Sulfamerazine, ensuring operational safety and regulatory compliance.
This compound, a sulfonamide antibiotic, is a valuable compound in pharmaceutical research and development.[1] However, its handling requires strict adherence to safety protocols to mitigate potential health risks. This guide provides detailed procedures and essential information for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
The primary defense against exposure to this compound is a combination of appropriate personal protective equipment and effective engineering controls.[2][3]
Engineering Controls:
-
Ventilation: Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below exposure limits.[2][3] If operations generate dust, fume, or mist, ventilation is crucial to keep exposure to airborne contaminants low.[2][3]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location.[4]
Personal Protective Equipment Summary:
| Scenario | Required Personal Protective Equipment |
| Routine Handling | Safety glasses or splash goggles, lab coat, gloves, and an approved/certified dust respirator.[2][3][5] |
| Large Spills | Splash goggles, a full suit, a dust respirator, boots, and gloves. A self-contained breathing apparatus (SCBA) should be used to avoid inhalation.[2][3] |
| Firefighting | Self-contained breathing apparatus (pressure-demand, MSHA/NIOSH-approved or equivalent) and full protective gear.[5] |
It is highly recommended to consult a specialist before handling this product, as the suggested protective clothing may not be sufficient for all circumstances.[2]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for safety. The following workflow outlines the key steps.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] Keep it away from heat, sources of ignition, and strong oxidizing agents.[2][7] All equipment containing the material should be grounded.[2]
-
Handling and Use:
-
Waste Segregation and Collection: All waste materials, including contaminated PPE and empty containers, should be collected in a designated, labeled, and sealed container for disposal. Empty containers may pose a fire risk and any residue should be evaporated under a fume hood.[2]
-
Disposal: Dispose of waste in accordance with all applicable local, state, and federal regulations.[2][8] Do not allow the product to enter drains or waterways.[8][9]
Emergency Response Plan
In the event of an accidental release or exposure, a swift and informed response is crucial.
Caption: Emergency response protocol for a this compound spill.
Emergency Procedures:
-
Spill Response:
-
Small Spill: Use appropriate tools to carefully place the spilled solid into a convenient waste disposal container.[2][3] Finish cleaning by spreading water on the contaminated surface and dispose of it according to local and regional authority requirements.[2][3]
-
Large Spill: Use a shovel to put the material into a suitable waste disposal container.[2][3] Finish cleaning the contaminated surface with water and allow it to evacuate through the sanitary system.[2][3]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] Seek medical attention.[5]
-
Skin Contact: Wash off immediately with plenty of water and non-abrasive soap.[2] Pay close attention to cleaning folds, crevices, and groin areas.[2] If irritation persists, seek medical attention.[2] Wash contaminated clothing before reuse.[2]
-
Inhalation: Move the victim to a well-ventilated area to rest.[2] Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting.[2] Loosen tight clothing. If the victim is not breathing, perform mouth-to-mouth resuscitation. Seek immediate medical attention.[2]
-
-
Firefighting Measures:
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. msd.com [msd.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
